3-Amino-1-methylpyridin-2(1H)-one hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-1-methylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-8-4-2-3-5(7)6(8)9;/h2-4H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVICGAMXLJCEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523570-95-7 | |
| Record name | 2(1H)-Pyridinone, 3-amino-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523570-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-1-methylpyridin-2(1H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride (CAS Number: 1523570-95-7), a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for the hydrochloride salt, this guide also incorporates detailed information on its corresponding free base, 3-Amino-1-methylpyridin-2(1H)-one (CAS Number: 33631-01-5), to provide a thorough understanding of its chemical nature and potential applications.
Chemical Identity and Physicochemical Properties
This compound is the salt form of the parent compound, 3-Amino-1-methylpyridin-2(1H)-one. The hydrochloride salt is expected to exhibit increased aqueous solubility and crystallinity compared to the free base, which can be advantageous for certain pharmaceutical and experimental applications.
Table 1: Physicochemical Properties
| Property | This compound | 3-Amino-1-methylpyridin-2(1H)-one (Free Base) |
| CAS Number | 1523570-95-7 | 33631-01-5 |
| Molecular Formula | C₆H₉ClN₂O[1] | C₆H₈N₂O[2] |
| Molecular Weight | 160.6 g/mol [1] | 124.14 g/mol [2] |
| Appearance | Solid[1] | Brown to black solid[3] |
| Purity | ≥95%[1] | ≥97% |
| Melting Point | No data available | 60-62 °C[4] |
| Boiling Point | No data available | 296.0 ± 29.0 °C (Predicted)[3] |
| pKa | No data available | 3.54 ± 0.20 (Predicted)[3] |
| Storage | Sealed in dry, room temperature[5] | 2-8°C, protect from light[3] |
Synthesis and Characterization
While a specific synthesis protocol for this compound is not detailed in the available literature, it can be readily prepared by treating the free base with hydrochloric acid in a suitable solvent.
The synthesis of the free base, 3-Amino-1-methylpyridin-2(1H)-one, can be achieved through several methods:
-
Direct Amination: This involves the amination of 1-methylpyridin-2-one.[6]
-
Palladium-Catalyzed Coupling: These reactions utilize the pyridinone scaffold as a directing group to facilitate bond formation.[6]
-
Cyclization Reactions: Intramolecular cyclization of appropriate precursors can also yield the desired product.[6]
Characterization of the synthesized compound is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.[6]
Diagram 1: General Synthesis Pathway
Caption: General synthesis workflow for this compound.
Applications in Research and Development
The pyridinone scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor.[7] This characteristic makes derivatives of 3-Amino-1-methylpyridin-2(1H)-one valuable for designing molecules that can interact with biological targets.
Medicinal Chemistry
The presence of the amino and pyridinone functional groups suggests potential for diverse biological activities.[6] Research on related pyridinone derivatives has revealed a broad spectrum of therapeutic potential, including:
-
Antitumor and Antimicrobial Activity: The pyridinone core is found in numerous compounds with these properties.[7]
-
Anti-inflammatory Effects: Derivatives have been explored for their anti-inflammatory potential.[6]
-
Enzyme Inhibition: Related compounds have shown inhibitory activity against specific enzymes, suggesting potential applications in various diseases.[6] For instance, some derivatives have been investigated as potential treatments for conditions like ischemic stroke.[6]
-
Antioxidant Properties: Some derivatives have demonstrated significant antiradical activity, indicating potential therapeutic use against oxidative stress.[6]
Organic Synthesis and Catalysis
3-Amino-1-methylpyridin-2(1H)-one and its derivatives are useful intermediates in organic synthesis. The amino group can be further functionalized to create more complex molecules.[6]
-
Palladium-Catalyzed Reactions: The pyridinone moiety can act as a directing group in palladium-catalyzed reactions, enabling the selective functionalization of other parts of a molecule.[6]
-
Ligand in Catalysis: The ability of the compound to coordinate with metals makes it a valuable ligand in catalysis, particularly in organic synthesis.[6]
Diagram 2: Potential Application Areas
Caption: Key application areas for this compound.
Safety and Handling
The available safety data for this compound indicates that it should be handled with care.
Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [5]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is crucial to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information before working with this compound. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should always be followed.
Future Directions
The unique structural features of this compound position it as a compound of interest for further investigation. Future research could focus on:
-
Elucidation of Specific Biological Targets: Identifying the specific enzymes or receptors with which this compound and its derivatives interact could lead to the development of novel therapeutics.
-
Expansion of the Chemical Space: Synthesizing a library of derivatives by modifying the amino group and the pyridinone ring could uncover compounds with enhanced potency and selectivity for various biological targets.
-
Exploration in Materials Science: Investigating the potential of this compound in the development of new functional materials, such as polymers or dyes, could open up new avenues of application.
References
- 1. This compound [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-Amino-1-methylpyridin-2(1H)-one CAS#: 33631-01-5 [m.chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1523570-95-7|this compound|BLD Pharm [bldpharm.com]
- 6. Buy 3-Amino-1-methylpyridin-2(1H)-one | 33631-01-5 [smolecule.com]
- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
Physicochemical properties of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a new chemical entity's (NCE) physicochemical properties is not merely a regulatory formality but a foundational pillar of a successful research program. These properties govern a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of this compound, a heterocyclic compound of interest as a versatile building block in medicinal chemistry.[1][2] The pyridinone scaffold is a privileged structure found in numerous biologically active compounds, making a thorough characterization of its derivatives essential for accelerating drug development timelines.[2]
The principles outlined herein are grounded in the recommendations set forth by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q6A, which mandates the establishment of specifications for new drug substances to ensure quality, safety, and efficacy.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both a detailed characterization of the title compound and a practical framework for its evaluation.
Molecular and Structural Properties
The unambiguous identification and structural elucidation of a drug substance is the first step in its characterization. For this compound, this involves confirming its chemical identity and understanding its three-dimensional solid-state architecture.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1523570-95-7 | [5][6][7] |
| Molecular Formula | C₆H₉ClN₂O | [5] |
| Molecular Weight | 160.6 g/mol | [5] |
| Physical Form | Solid | [5] |
| Purity | ≥95% | [5] |
| InChI Key | JZVICGAMXLJCEN-UHFFFAOYSA-N | [5] |
Solid-State Structure: Single-Crystal X-ray Crystallography
Single-Crystal X-ray Crystallography (SCXRC) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[8] It provides precise information on bond lengths, bond angles, conformational preferences, and intermolecular interactions (such as hydrogen bonding) that dictate the crystal packing. For pyridinone derivatives, which often exhibit diverse coordination modes and tautomeric forms, SCXRC is invaluable for confirming the exact structure and understanding its solid-state behavior.[2][9]
The insights gained from SCXRC are critical for identifying and differentiating polymorphs—different crystalline forms of the same compound—which can have significantly different physicochemical properties, including solubility and stability, as highlighted in ICH guideline Q6A.[3]
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).[9]
-
Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[9]
-
Data Collection: The crystal is cooled in a nitrogen stream (typically 100-150 K) to minimize thermal vibrations. A diffractometer directs a beam of monochromatic X-rays onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8][9]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods, and the structural model is refined computationally to achieve the best fit with the experimental data.[8]
Thermal Properties
Thermal analysis techniques are indispensable in pharmaceutical development for characterizing the stability and physical state of a drug substance. They measure changes in material properties as a function of temperature, providing critical data for manufacturing, formulation, and storage.[10]
Melting Point and Phase Transitions: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[11][12] Its primary applications in pharmaceutical sciences include:
-
Melting Point and Enthalpy of Fusion: Determining the precise melting point, which is a key indicator of purity.
-
Polymorphism Detection: Identifying different crystalline forms, as they will exhibit distinct melting points and thermal events.[11][13]
-
Purity Assessment: The presence of impurities typically broadens the melting endotherm and lowers the melting point.[11][14]
-
Glass Transitions: Identifying the glass transition temperature (Tg) of amorphous materials.[13]
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[12] The heat flow difference between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of melting, the peak maximum (melting point), and the integrated peak area (enthalpy of fusion).[15]
Thermal Stability and Composition: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][16] It is a crucial tool for assessing the thermal stability of a compound and quantifying volatile content.[17] Key applications include:
-
Thermal Stability: Determining the temperature at which the compound begins to decompose.[10][16]
-
Solvent and Water Content: Quantifying the amount of residual solvents or water by measuring the mass loss at temperatures below the decomposition point.[17][18]
-
Hydrate/Solvate Analysis: Characterizing the loss of water or solvent molecules from crystalline hydrates or solvates.[17]
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrument Setup: The pan is placed onto the highly sensitive balance inside the TGA furnace.
-
Thermal Program: The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen). The sample's mass is continuously recorded.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which mass loss occurs and to quantify the percentage of mass lost at each step.[17]
References
- 1. Buy 3-Amino-1-methylpyridin-2(1H)-one | 33631-01-5 [smolecule.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikev.org [ikev.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. This compound [cymitquimica.com]
- 6. This compound | 1523570-95-7 [chemicalbook.com]
- 7. 1523570-95-7|this compound|BLD Pharm [bldpharm.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. veeprho.com [veeprho.com]
- 11. quercus.be [quercus.be]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. veeprho.com [veeprho.com]
- 14. news-medical.net [news-medical.net]
- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 17. improvedpharma.com [improvedpharma.com]
- 18. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide to the Stability and Storage of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride
Introduction
3-Amino-1-methylpyridin-2(1H)-one hydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and development. As a substituted pyridinone, its structural motifs are present in various biologically active molecules. The purity and stability of this compound are paramount for obtaining reliable and reproducible results in experimental settings, from early-stage discovery to preclinical development. This guide provides a comprehensive overview of the chemical stability of this compound, outlines its potential degradation pathways, and establishes best practices for its storage and handling to ensure its integrity over time.
Chemical Structure and Physicochemical Properties
Understanding the inherent stability of this compound begins with an analysis of its structure. The molecule consists of a pyridinone ring, which is an aromatic six-membered heterocycle containing a nitrogen atom, substituted with an amino group and a methyl group. The hydrochloride salt form generally enhances solubility in aqueous media and can influence stability.
Key structural features influencing stability:
-
Pyridinone Ring: The electron-rich nature of the pyridinone ring can make it susceptible to oxidative degradation.
-
Amino Group: The primary amine at the 3-position is a potential site for oxidation and can react with aldehydes and ketones.
-
Hydrochloride Salt: This salt form indicates that the compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1]
While specific experimental data for this exact molecule is not extensively published, general principles of pyridinone and aminopyridine chemistry provide a strong basis for predicting its stability profile.[2]
Predicted Degradation Pathways
The degradation of pharmaceutical compounds can occur through several mechanisms, including hydrolysis, oxidation, and photolysis.[3][4] For this compound, the most probable degradation pathways are oxidation and photodegradation, with hydrolysis being less likely for the core ring structure but a consideration for the salt in the presence of significant moisture.
Oxidative Degradation
The presence of the electron-donating amino group can increase the susceptibility of the pyridinone ring to oxidation. Atmospheric oxygen or trace peroxides in solvents can initiate oxidative processes, potentially leading to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.[5][6] The degradation of pyridine derivatives often involves hydroxylation as a key step.[2][7]
Photodegradation
Many aromatic and heterocyclic compounds are sensitive to light, particularly in the UV range (300-500 nm).[8][9] Light energy can promote the molecule to an excited state, leading to reactions that would not otherwise occur. This can result in complex degradation profiles, including polymerization or the formation of colored degradants. For aminopyridines, photodegradation is a significant stability concern.[10]
Hygroscopicity and Hydrolysis
As a hydrochloride salt, the compound is predicted to be hygroscopic.[11] Absorbed moisture can lead to physical changes such as clumping and can also accelerate chemical degradation by acting as a solvent for reactants or by direct participation in hydrolytic reactions.[1][12] While the pyridinone ring itself is generally stable to hydrolysis, the presence of water can facilitate other degradation pathways.
Caption: Predicted degradation pathways for the compound.
Recommended Storage and Handling Conditions
To mitigate the degradation risks, stringent storage and handling protocols are essential. The following recommendations are based on the predicted chemical liabilities of the molecule.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (Refrigerated) | Reduces the rate of chemical degradation. Stable under normal temperatures, but cooler temperatures provide a greater margin of safety.[1][13] |
| Humidity | Store in a desiccator or controlled low-humidity environment (<40% RH) | The compound is a hygroscopic salt and will absorb atmospheric moisture, leading to physical changes and potential chemical degradation.[11] |
| Light | Protect from light at all times | The aromatic, amino-substituted structure is susceptible to photodegradation.[8][10] Use amber vials or wrap containers in aluminum foil.[14] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidative degradation.[13] |
Handling Procedures
-
Weighing and Aliquoting: Whenever possible, handle the compound in a glove box with a controlled atmosphere. If a glove box is not available, remove the container from cold storage and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Light Exposure: Minimize exposure to ambient and artificial light. Use low-UV lighting or yellow light where possible during handling.[14][15]
-
Containers: Store the solid compound in well-sealed, airtight containers. Amber glass vials with tight-fitting caps are ideal.[1][10]
Experimental Workflow: Forced Degradation Study
To definitively establish the stability profile of this compound, a forced degradation (or stress testing) study is the industry-standard approach.[3][16] Such a study intentionally exposes the compound to harsh conditions to identify likely degradation products and pathways, which is critical for developing stability-indicating analytical methods.[4][17][18]
Protocol for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or water.[3]
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at a temperature above accelerated testing conditions (e.g., 70°C) for 48 hours.[17]
-
Photodegradation: Expose the solution (in a quartz cuvette) and solid powder to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines.[3]
-
-
Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.
-
Data Evaluation:
Caption: Workflow for a forced degradation study.
Conclusion
While this compound exhibits good stability for related aminopyridine structures under controlled conditions, its chemical structure presents inherent risks related to oxidation, photodegradation, and hygroscopicity.[13][19] Adherence to the stringent storage and handling conditions outlined in this guide—specifically, protection from light, moisture, and oxygen, combined with refrigerated temperatures—is critical for preserving its purity and ensuring the validity of research outcomes. For drug development applications, conducting a formal forced degradation study is strongly recommended to fully characterize its stability profile and develop validated, stability-indicating analytical methods.
References
- 1. laballey.com [laballey.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lfatabletpresses.com [lfatabletpresses.com]
- 9. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 11. schaeffer-trading.com [schaeffer-trading.com]
- 12. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. acdlabs.com [acdlabs.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. rjptonline.org [rjptonline.org]
- 19. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
FT-IR and mass spectrometry analysis of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride
A Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Amino-1-methylpyridin-2(1H)-one Hydrochloride
This guide provides an in-depth technical overview of the analytical methodologies for the characterization of this compound, a key intermediate in pharmaceutical synthesis. We will explore the application of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) to elucidate its molecular structure and confirm its identity. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of these analytical techniques in the context of heterocyclic chemistry.
Introduction to this compound
This compound is a substituted pyridinone derivative. The parent compound, 3-amino-1-methylpyridin-2(1H)-one, has the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[1][2] The hydrochloride salt form, with the formula C₆H₉ClN₂O and a molecular weight of 160.6 g/mol , is often utilized to improve the compound's stability and solubility, which are critical properties in pharmaceutical development.[3][4] The structural confirmation of this molecule is paramount for quality control and regulatory compliance.
Part 1: Structural Elucidation using Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's chemical bonds.
Experimental Protocol: FT-IR Analysis
A common and effective method for analyzing solid samples like this compound is the Attenuated Total Reflectance (ATR) technique.[5][6][7][8] ATR is advantageous as it requires little to no sample preparation.[5][8][9]
Instrumentation:
-
A Fourier-Transform Infrared Spectrometer equipped with a Diamond or Germanium ATR crystal.
Sample Preparation:
-
Ensure the ATR crystal surface is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.[10]
-
Place a small, representative amount of the this compound powder onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal.[6]
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (to ensure a good signal-to-noise ratio)
Interpretation of the FT-IR Spectrum
The resulting FT-IR spectrum should be analyzed for characteristic absorption bands that correspond to the functional groups present in the molecule.
Table 1: Expected FT-IR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Amine) | 3400 - 3200 | Stretching (often two bands for primary amine)[11] |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Methyl) | 2950 - 2850 | Asymmetric and Symmetric Stretching[11] |
| C=O (Lactam) | ~1650 | Stretching[11] |
| C=C / C=N (Aromatic Ring) | 1600 - 1450 | Stretching[11] |
| C-N | 1350 - 1200 | Stretching[11] |
The presence of the hydrochloride salt may cause broadening of the N-H stretching bands. The precise position of the lactam C=O stretch is sensitive to the local chemical environment.
Workflow for FT-IR Analysis
Caption: Workflow for FT-IR analysis using the ATR technique.
Part 2: Molecular Weight and Fragmentation Analysis using Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of a compound and obtaining structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry Analysis
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it minimizes fragmentation during the ionization process.[12]
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote ionization.
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Mass Range: m/z 50 - 500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Collision Energy (for MS/MS): Ramped to obtain fragment ions.
Interpretation of the Mass Spectrum
Full Scan (MS1): The primary goal of the full scan is to identify the protonated molecular ion [M+H]⁺. For 3-Amino-1-methylpyridin-2(1H)-one (the free base), the expected monoisotopic mass is approximately 124.0637 u. Therefore, the protonated ion [C₆H₈N₂O + H]⁺ should be observed at an m/z of approximately 125.0710. High-resolution mass spectrometry allows for the confirmation of the elemental composition based on the accurate mass measurement.
Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated, providing further structural confirmation.[13] Common fragmentation pathways for pyridones can involve the loss of small neutral molecules like CO and HCN.[14][15]
Table 2: Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C₆H₉N₂O]⁺ | ~125.0710 |
| Potential Fragments | - | To be determined experimentally |
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry analysis using ESI.
Conclusion
The combined application of FT-IR spectroscopy and mass spectrometry provides a comprehensive and robust analytical strategy for the structural characterization of this compound. FT-IR confirms the presence of key functional groups, while high-resolution mass spectrometry provides an accurate molecular weight and valuable structural insights through fragmentation analysis. These techniques, when used in concert, form a self-validating system for the unambiguous identification of this important pharmaceutical intermediate, ensuring the integrity and quality of the final drug product.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. This compound [cymitquimica.com]
- 4. 1523570-95-7|this compound|BLD Pharm [bldpharm.com]
- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 6. youtube.com [youtube.com]
- 7. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 10. benchchem.com [benchchem.com]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Mechanism of action of 3-Amino-1-methylpyridin-2(1H)-one derivatives
An In-Depth Technical Guide to the Mechanism of Action of 3-Amino-1-methylpyridin-2(1H)-one Derivatives
Executive Summary
The 3-amino-1-methylpyridin-2(1H)-one scaffold and its broader 3-aminopyridin-2-one family represent a versatile and privileged structure in modern medicinal chemistry. Initially recognized for its utility in synthetic organic chemistry, its derivatives have emerged as potent modulators of critical biological pathways. This technical guide synthesizes current research to provide an in-depth understanding of their primary mechanism of action, focusing on their role as kinase inhibitors. We will dissect the structural basis for this activity, outline the experimental workflows used for their characterization, and explore secondary and emerging therapeutic applications, including analgesia and antioxidant activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.
The 3-Aminopyridin-2(1H)-one Scaffold: A Multifaceted Core
The 3-Amino-1-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone ring functionalized with an amino group at the 3-position and a methyl group on the ring nitrogen.[1] While the core molecule is a valuable bidentate ligand and directing group in palladium-catalyzed reactions for complex organic synthesis,[1] its true therapeutic potential is realized in its derivatives. The scaffold's unique electronic and structural properties, particularly its capacity for forming multiple hydrogen bonds, make it an ideal starting point for fragment-based drug discovery.[2][3] This guide will focus on the biological mechanisms through which these derivatives exert their effects.
Primary Mechanism of Action: Inhibition of Mitotic Kinases
The most robustly characterized mechanism of action for 3-aminopyridin-2-one derivatives is the inhibition of protein kinases, a class of enzymes frequently deregulated in cancer.[2]
Key Targets: Monopolar Spindle 1 (MPS1) and Aurora Kinases
Systematic screening of a fragment library based on the 3-aminopyridin-2-one motif against a panel of 26 kinases revealed potent, ligand-efficient inhibition of Monopolar Spindle 1 (MPS1) and the Aurora kinase family (Aurora A and Aurora B).[2][4] These kinases are critical regulators of mitosis, ensuring proper chromosome segregation and cell division. Their over-expression or mutation is a hallmark of many cancers, making them attractive therapeutic targets.[2]
Key derivatives identified in these screens include:
-
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one
-
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one[2]
These findings established the 3-aminopyridin-2-one scaffold as a novel and promising class of inhibitors for these essential mitotic kinases.[2]
Molecular Basis of Kinase Inhibition: Structural Insights
The efficacy of these derivatives is rooted in their specific mode of binding within the highly conserved ATP-binding site of the target kinase. X-ray crystallography studies have been instrumental in elucidating these interactions at the atomic level.[2]
Causality of Binding: The 3-aminopyridin-2-one scaffold acts as a "hinge-binder." The kinase hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain and forms the backbone of the ATP-binding pocket. The design of effective kinase inhibitors often hinges on establishing strong interactions with this region. The 3-aminopyridin-2-one core is particularly adept at this, forming multiple hydrogen bonds with the backbone of the hinge, effectively mimicking the interactions of the adenine portion of ATP and acting as a competitive inhibitor.[2][3] Structural studies have confirmed key interactions with a conserved lysine residue, providing a solid foundation for further structure-based drug design to enhance potency and selectivity.[2]
References
- 1. Buy 3-Amino-1-methylpyridin-2(1H)-one | 33631-01-5 [smolecule.com]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride from pyridine precursors
<
Application Note: A-008
Synthesis of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride from Pyridine Precursors
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The described multi-step synthetic route commences with the nitration of 2-aminopyridine, followed by diazotization and hydrolysis to yield 3-nitropyridin-2-ol. Subsequent N-methylation of the pyridin-2(1H)-one tautomer and catalytic hydrogenation of the nitro group afford the target compound. This document elucidates the causality behind the experimental choices at each stage, offering insights into reaction mechanisms, optimization, and characterization. All protocols are designed to be self-validating, with clear data presentation and visual guides to the workflow.
Introduction
3-Amino-1-methylpyridin-2(1H)-one and its derivatives are significant scaffolds in the development of novel therapeutic agents, exhibiting a range of biological activities.[1] Their structural features, including a heterocyclic ring with amino and ketone functional groups, make them attractive for exploring interactions with various biological targets.[1] The synthesis of such substituted pyridinones often requires a multi-step approach, demanding careful control over reaction conditions to achieve desired regioselectivity and high yields. This guide details a reliable and reproducible pathway starting from readily available pyridine precursors.
Synthetic Strategy Overview
The overall synthetic pathway can be conceptualized as a three-stage process:
-
Functionalization of the Pyridine Ring: Introduction of a nitro group at the 3-position and a hydroxyl group at the 2-position of the pyridine core.
-
N-Methylation: Selective methylation of the ring nitrogen of the resulting 3-nitropyridin-2(1H)-one.
-
Reduction and Salt Formation: Conversion of the nitro group to an amino group via catalytic hydrogenation, followed by formation of the hydrochloride salt.
This strategy is advantageous as it utilizes common and well-understood chemical transformations, allowing for robust and scalable synthesis.
Diagram of the Synthetic Workflow
Caption: Overall synthetic route from 2-aminopyridine to the target compound.
Experimental Protocols & Mechanistic Insights
Part 1: Synthesis of 3-Nitropyridin-2-ol
The initial steps focus on the regioselective introduction of the nitro and hydroxyl groups onto the pyridine ring.
Step 1.1: Nitration of 2-Aminopyridine to 2-Amino-3-nitropyridine
-
Principle: The nitration of 2-aminopyridine is a classic electrophilic aromatic substitution. The amino group is a strong activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Under controlled conditions, the 3- and 5-nitro isomers are the major products.[2][3][4] Separation of the desired 3-nitro isomer is a critical step.[2]
-
Protocol:
-
In a well-ventilated fume hood, cautiously add 2-aminopyridine (1.0 eq) in portions to concentrated sulfuric acid at a temperature maintained below 20°C.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.
-
The precipitated solid, a mixture of 3-nitro and 5-nitro isomers, is collected by filtration, washed with cold water, and dried.
-
The isomers are then separated by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the 2-amino-3-nitropyridine.
-
Step 1.2: Diazotization and Hydrolysis to 3-Nitropyridin-2-ol
-
Principle: The amino group of 2-amino-3-nitropyridine is converted to a diazonium salt, which is an excellent leaving group. Subsequent hydrolysis in an aqueous acidic medium replaces the diazonium group with a hydroxyl group, yielding 3-nitropyridin-2-ol. This compound exists in tautomeric equilibrium with 3-nitro-2-pyridone.
-
Protocol:
-
Dissolve 2-amino-3-nitropyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water, and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Heat the mixture to 70-80°C and maintain for 1-2 hours until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 3-nitropyridin-2-ol.
-
Part 2: N-Methylation of 3-Nitropyridin-2-ol
-
Principle: The methylation of hydroxypyridines can lead to a mixture of N- and O-alkylated products.[5] To selectively achieve N-methylation, the reaction is typically carried out under basic conditions where the pyridone tautomer is favored, and the nitrogen atom is more nucleophilic.[6]
-
Protocol:
-
Suspend 3-nitropyridin-2-ol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a base, such as sodium hydride (1.1 eq), in portions at 0°C.[7]
-
Stir the mixture for 30 minutes to allow for the formation of the sodium salt.[7]
-
Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature, then heat to 55°C for 16 hours.[7]
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-nitro-1-methylpyridin-2(1H)-one.[7][8]
-
Part 3: Reduction of the Nitro Group and Salt Formation
-
Principle: The final step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, utilizing a heterogeneous catalyst like palladium on carbon (Pd/C).[9][10][11] The resulting free amine is then converted to its hydrochloride salt for improved stability and handling.[12][13][14]
-
Protocol:
-
Dissolve 3-nitro-1-methylpyridin-2(1H)-one (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Add 10% Pd/C catalyst (5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.[15]
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-1-methylpyridin-2(1H)-one.
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in ether or isopropanol dropwise until the precipitation is complete.
-
Filter the resulting solid, wash with cold ether, and dry under vacuum to yield this compound.
-
Data Summary
| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |
| 2-Amino-3-nitropyridine | 2-Aminopyridine | HNO₃, H₂SO₄ | 40-50 | >95 |
| 3-Nitropyridin-2-ol | 2-Amino-3-nitropyridine | NaNO₂, H₂SO₄, H₂O | 70-80 | >97 |
| 3-Nitro-1-methylpyridin-2(1H)-one | 3-Nitropyridin-2-ol | CH₃I, NaH, THF | 85-95 | >98 |
| This compound | 3-Nitro-1-methylpyridin-2(1H)-one | H₂, 10% Pd/C, HCl | 90-98 | >99 |
Yields are indicative and may vary based on reaction scale and purification efficiency.
Conclusion
The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound from pyridine precursors. The protocols have been optimized to ensure high yields and purity of the intermediates and the final product. The mechanistic insights provided offer a deeper understanding of the chemical transformations involved, aiding researchers in troubleshooting and adapting the synthesis for related analogues.
References
- 1. Buy 3-Amino-1-methylpyridin-2(1H)-one | 33631-01-5 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 3-nitro-1-methyl-2(1H)-pyridinone synthesis - chemicalbook [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 12. This compound [cymitquimica.com]
- 13. 1523570-95-7|this compound|BLD Pharm [bldpharm.com]
- 14. This compound | 1523570-95-7 [chemicalbook.com]
- 15. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: 3-Amino-1-methylpyridin-2(1H)-one as a Robust Bidentate Directing Group for Selective C-H Functionalization
Introduction: A Paradigm Shift in Directing Group Strategy
In the field of synthetic organic chemistry, the quest for atom economy and modular efficiency has positioned C-H activation as a transformative strategy. The success of this approach hinges on the precise control of regioselectivity, a challenge often addressed through the use of directing groups. However, many conventional directing groups are monofunctional or require harsh removal conditions.
This guide introduces 3-amino-1-methylpyridin-2(1H)-one (AMP) , a novel N,O-bidentate directing group designed for superior performance in transition metal-catalyzed reactions.[1][2] Unlike traditional auxiliaries, the AMP scaffold offers a unique combination of a pyridone oxygen and an exocyclic amine nitrogen, which act in concert to form a highly stable, six-membered metallacycle with catalysts like Palladium(II). This stable pre-transition state geometry enables the selective activation of previously challenging remote C(sp³)–H and C(sp²)–H bonds.[1][3]
The significance of the AMP group lies in its ability to:
-
Enable Remote C-H Activation: Facilitates functionalization at γ-C(sp³) and β/γ-C(sp²) positions, which are often difficult to access.[2]
-
Act as a Bidentate Ligand: Forms a powerful and stable Pd(II) metallacycle, enhancing catalytic efficiency and selectivity.[3][4]
-
Function in Diverse Reactions: Demonstrates versatility in both Palladium-catalyzed arylations and Copper-catalyzed aminations.[5][6]
-
Be Tracelessly Removed: The directing group can be efficiently cleaved, restoring the native carboxylic acid functionality and allowing for its recovery, which is a significant advantage in multi-step synthesis.[1]
These attributes make AMP a powerful tool for researchers in medicinal chemistry and materials science, streamlining the synthesis of complex molecules and enabling late-stage functionalization of drug candidates.[5][6]
The Mechanistic Rationale: Engineering Selectivity through Bidentate Chelation
The efficacy of the AMP directing group is rooted in its pre-organized structure, which is ideal for forming a stable chelation complex with a transition metal center. In the context of the well-documented Palladium(II)-catalyzed C-H arylation of carboxylic acid derivatives, the mechanism proceeds through a defined catalytic cycle.
First, the AMP-amide substrate coordinates to the Pd(II) catalyst (e.g., Pd(OAc)₂) via the pyridone oxygen and the amide nitrogen. This bidentate chelation forms a rigid, planar six-membered ring structure. This conformation brings a specific C-H bond into close proximity with the palladium center, facilitating a regioselective C-H activation step, often via a concerted metalation-deprotonation (CMD) pathway. The resulting palladacycle is a stable intermediate that then undergoes oxidative addition with an aryl halide. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(II) catalyst.
Caption: Fig. 1: Catalytic cycle for AMP-directed C-H arylation.
Applications in Complex Synthesis
The AMP directing group has proven effective in a range of challenging synthetic transformations.
Palladium-Catalyzed C(sp³)–H and C(sp²)–H Arylation
The flagship application is the Pd(II)-catalyzed arylation of both aliphatic and aromatic carboxylic acid amides. This method allows for the direct formation of C-C bonds at positions that are traditionally non-reactive.[1] The reaction exhibits broad substrate scope, tolerating various functional groups, and is particularly advantageous for creating sterically congested quaternary centers.[1][2]
| Substrate Type | C-H Bond Type | Coupling Partner | Typical Yield | Reference |
| Aliphatic Carboxylic Acid | γ-C(sp³)–H | Aryl Iodides | Good to Excellent | [1][2] |
| β-Quaternary Aliphatic Acid | γ-C(sp³)–H | Aryl Iodides | Good | [1] |
| Aromatic Carboxylic Acid | β-C(sp²)–H | Aryl Iodides | Good to Excellent | [1] |
| Phenylacetic Acid Derivatives | γ-C(sp²)–H | Aryl Iodides | High | [5] |
Copper-Catalyzed C(sp²)–H Amination
Beyond palladium catalysis, the AMP group is also an effective director for copper-catalyzed reactions. It enables the ortho-amination of β-C(sp²)–H bonds on aromatic substrates.[6][7] This cross-dehydrogenative amination proceeds without any additives and demonstrates a wide scope of amine coupling partners, including heterocyclic and aliphatic secondary amines.[6] This application is particularly valuable for synthesizing biologically relevant arylamines, which are key building blocks in pharmaceuticals and agrochemicals.[7]
Experimental Protocols & Workflow
The successful implementation of AMP-directed synthesis follows a logical three-stage workflow: substrate synthesis, C-H functionalization, and directing group removal.
Caption: Fig. 2: General experimental workflow.
Protocol 1: Synthesis of the AMP-Amide Substrate
-
Objective: To couple the carboxylic acid substrate to the AMP directing group.
-
Rationale: This step creates the key substrate that will undergo directed C-H activation. Standard amide coupling conditions are used to ensure high efficiency.
Procedure:
-
To a round-bottom flask charged with the desired carboxylic acid (1.0 equiv.), add dichloromethane (DCM, 0.2 M).
-
Add oxalyl chloride (1.5 equiv.) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh DCM (0.2 M) and cool the solution to 0 °C.
-
In a separate flask, dissolve 3-amino-1-methylpyridin-2(1H)-one (1.1 equiv.) and triethylamine (Et₃N, 2.5 equiv.) in DCM.
-
Add the solution of the directing group to the acid chloride solution dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Upon completion (monitored by TLC), quench the reaction with water and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure AMP-amide substrate.
Protocol 2: Palladium-Catalyzed γ-C(sp³)–H Arylation
-
Objective: To perform the selective arylation of an aliphatic AMP-amide.
-
Rationale: This protocol uses a Pd(II) catalyst and a silver carbonate oxidant. Silver salts often act as both an oxidant and a halide scavenger, facilitating the catalytic cycle. Tert-amyl alcohol is a common solvent for these reactions, chosen for its high boiling point and stability.
Procedure:
-
To an oven-dried reaction vial, add the AMP-amide substrate (1.0 equiv., ~0.2 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv.).
-
Add the aryl iodide coupling partner (3.0 equiv.).
-
Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous tert-amyl alcohol (t-AmylOH, 0.1 M) via syringe.
-
Seal the vial and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 24-48 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the arylated product.
Protocol 3: Traceless Removal of the AMP Directing Group
-
Objective: To cleave the arylated product from the AMP auxiliary and recover the directing group.
-
Rationale: The use of boron trifluoride etherate (BF₃·OEt₂) in methanol facilitates the transesterification/hydrolysis of the amide bond under moderately heated conditions, releasing the final product as a methyl ester or carboxylic acid after workup.[5]
Procedure:
-
Dissolve the purified arylated AMP-amide (1.0 equiv.) in methanol (MeOH, 0.1 M) in a sealed tube.
-
Add BF₃·OEt₂ (5.0 equiv.) to the solution.
-
Seal the tube and heat the reaction at 90 °C for 24 hours.
-
Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NaHCO₃ until the pH is neutral/basic.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via column chromatography to isolate the final functionalized methyl ester. The aqueous layer can be further processed to recover the AMP directing group.
Field Insights & Troubleshooting
-
Catalyst Sensitivity: Pd(OAc)₂ is sensitive to air and moisture. Handle it quickly in a glovebox or under a positive pressure of inert gas.
-
Incomplete Conversion: If the C-H activation step stalls, consider increasing the temperature slightly (e.g., to 120-130 °C) or screening a different silver salt oxidant (e.g., Ag₂O or AgOAc). Ensure the solvent is scrupulously dry.
-
Byproduct Formation: Over-arylation or dimerization of the aryl iodide can sometimes occur. Using a slight excess of the AMP-amide substrate relative to the aryl iodide can sometimes mitigate this, although the literature protocol suggests an excess of the iodide.[1]
-
Difficult Cleavage: If the BF₃·OEt₂ cleavage is sluggish, stronger hydrolytic conditions (e.g., aqueous HCl or NaOH at elevated temperatures) can be attempted, but be mindful of the stability of other functional groups in the molecule.
Conclusion
3-Amino-1-methylpyridin-2(1H)-one is more than just another auxiliary; it is a rationally designed, powerful directing group that solves long-standing challenges in regioselective C-H functionalization. Its bidentate nature ensures the formation of a stable metallacycle, providing the conformational rigidity needed for precise activation of remote C-H bonds.[1][4] The operational simplicity of the protocols, combined with the traceless and recoverable nature of the group, makes AMP an invaluable asset for synthetic chemists aiming to build molecular complexity with greater control and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Amino-1-methyl-1 H-pyridin-2-one-Directed PdII Catalysis: C(sp3)-H Activated Diverse Arylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcgls.com [tcgls.com]
- 4. Buy 3-Amino-1-methylpyridin-2(1H)-one | 33631-01-5 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. tcgls.com [tcgls.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed C-H Activation Utilizing 3-Amino-1-methylpyridin-2(1H)-one
Introduction: A New Paradigm in C-H Functionalization
The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative discipline in modern organic synthesis, offering a more atom- and step-economical approach to molecular construction. This paradigm shift away from traditional cross-coupling reactions, which necessitate pre-functionalized starting materials, is propelled by the development of sophisticated catalytic systems. Among these, palladium-catalyzed reactions have shown exceptional versatility and functional group tolerance.[1] A critical component of many successful C-H activation strategies is the use of a directing group, which positions the metal catalyst in proximity to a specific C-H bond, thereby ensuring high levels of regioselectivity.
This application note details the use of 3-amino-1-methylpyridin-2(1H)-one (AMP) as a highly effective N,O-bidentate directing group in palladium-catalyzed C-H activation reactions.[2][3] The unique structural and electronic properties of AMP facilitate the formation of a stable six-membered palladacycle, enabling the activation of historically challenging C(sp³)–H and C(sp²)–H bonds at positions remote to the coordinating functional group.[2][3] Furthermore, the AMP directing group can be tracelessly removed, a significant advantage that enhances the synthetic utility of this methodology.[3] We will provide a detailed exploration of the reaction mechanism, comprehensive experimental protocols, and expert insights into the successful application of this powerful synthetic tool for researchers in academia and the pharmaceutical industry.
Mechanism of Action: The Palladium Catalytic Cycle
The efficacy of 3-amino-1-methylpyridin-2(1H)-one as a directing group is rooted in its ability to form a stable bidentate chelate with the palladium catalyst. This chelation is the linchpin of the catalytic cycle, which is generally believed to proceed through a Pd(II)/Pd(IV) pathway.[4] The key steps are outlined below:
-
Coordination and C-H Activation: The reaction is initiated by the coordination of the substrate, which has been previously coupled with the AMP directing group, to a Pd(II) salt, typically palladium(II) acetate. The bidentate nature of the AMP group, involving the amino nitrogen and the pyridone oxygen, facilitates the formation of a stable six-membered ring intermediate. This pre-organization of the substrate-catalyst complex is crucial for the subsequent C-H activation step. The C-H bond cleavage is thought to occur via a concerted metalation-deprotonation (CMD) mechanism, where an external base, often a carboxylate, assists in the abstraction of the proton.[5] This step results in the formation of a palladacycle, a key intermediate in the catalytic cycle.
-
Oxidative Addition: The resulting Pd(II)-palladacycle then undergoes oxidative addition with an aryl halide (or other coupling partner). This step involves the oxidation of the palladium center from Pd(II) to a high-valent Pd(IV) species. The stability and reactivity of this Pd(IV) intermediate are critical for the efficiency of the overall transformation.
-
Reductive Elimination: The final bond-forming step is the reductive elimination from the Pd(IV) intermediate. This process forms the desired carbon-carbon bond and regenerates a Pd(II) species. The newly formed C-C bond connects the activated carbon of the substrate with the aryl group from the coupling partner.
-
Catalyst Regeneration: The regenerated Pd(II) species can then enter a new catalytic cycle by coordinating with another molecule of the substrate.
Figure 1: A simplified representation of the Pd(II)/Pd(IV) catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for conducting a palladium-catalyzed C-H arylation reaction using 3-amino-1-methylpyridin-2(1H)-one as a directing group. Optimization of reaction conditions, particularly solvent, base, and temperature, may be necessary for specific substrates.
Protocol 1: Synthesis of the Substrate-AMP Conjugate
Prior to the C-H activation step, the substrate (e.g., a carboxylic acid) must be coupled with the AMP directing group to form an amide bond.
Materials:
-
Carboxylic acid substrate (1.0 equiv)
-
3-Amino-1-methylpyridin-2(1H)-one (AMP) (1.1 equiv)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add AMP (1.1 equiv), BOP reagent (1.2 equiv), and DIPEA (3.0 equiv) at 0 °C under an argon atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), water (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substrate-AMP conjugate.
Protocol 2: Palladium-Catalyzed γ-C(sp³)–H Arylation
This protocol is adapted from the work of Maiti and coworkers for the arylation of aliphatic carboxylic acid derivatives.[3]
Materials:
-
Substrate-AMP conjugate (1.0 equiv, 0.2 mmol)
-
Aryl iodide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Silver carbonate (Ag₂CO₃) (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.0 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Dichloromethane (DCM)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a sealed reaction tube, combine the substrate-AMP conjugate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and K₂CO₃ (1.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane and TFA via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the arylated product.
References
Application Note: Strategic Use of Aminopyridinone Scaffolds in the Convergent Synthesis of Finerenone
Abstract
Finerenone (Kerendia®) is a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist, marking a significant advancement in the treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[1][2][3] Its unique 1,4-dihydropyridine-based tricyclic structure presents distinct synthetic challenges. This application note provides a detailed guide for researchers and drug development professionals on the strategic application of 3-aminopyridin-2(1H)-one derivatives, specifically 4-amino-5-methylpyridin-2(1H)-one, as a pivotal building block in the construction of the finerenone core. We will explore the mechanistic rationale behind its use, present a detailed Hantzsch-type condensation protocol, and offer insights into process optimization for this critical synthetic transformation.
Introduction: Finerenone and the Synthetic Imperative
Finerenone is a next-generation MR antagonist designed to mitigate the pro-inflammatory and pro-fibrotic effects of excessive MR activation, a key driver of cardiorenal damage.[4][5] Unlike traditional steroidal MRAs like spironolactone and eplerenone, finerenone's non-steroidal nature results in a distinct binding mode and a favorable side-effect profile, particularly concerning hyperkalemia and hormonal effects.[4]
The molecular architecture of finerenone is centered on a (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide scaffold. The synthesis of this complex dihydronaphthyridine core is non-trivial and relies on a convergent strategy. One of the most efficient and widely adopted methods is a variation of the Hantzsch dihydropyridine synthesis, a multi-component reaction that constructs the central heterocyclic ring in a single, highly efficient step.[6][7] The success of this strategy is critically dependent on the selection of a suitable amino-component that serves as the nitrogenous backbone for the dihydropyridine ring.
The Central Role of 4-Amino-5-methylpyridin-2(1H)-one
While the topic specifies 3-Amino-1-methylpyridin-2(1H)-one, industrial syntheses of finerenone predominantly utilize the closely related and structurally integral analogue, 4-amino-5-methylpyridin-2(1H)-one . This compound is the direct precursor to the pyridinone portion of the final naphthyridine ring system in finerenone.
Causality of Selection:
-
Structural Integration: The pyridinone ring of this precursor is not a leaving group but is incorporated directly into the final bicyclic naphthyridine structure of finerenone.
-
Reactive Functionality: The primary amine at the 4-position possesses the requisite nucleophilicity to participate in the condensation cascade, ultimately forming one of the nitrogen atoms in the dihydropyridine ring.
-
Strategic Substitution: The methyl group at the 5-position becomes the C8-methyl group in the final finerenone molecule, demonstrating high atom economy.
The core reaction involves the condensation of three key components:
-
An aryl aldehyde: 4-cyano-2-methoxybenzaldehyde , which introduces the C4-substituted phenyl ring.
-
A β-dicarbonyl compound: Typically a β-ketoester or β-ketoamide, such as an acetoacetate derivative, which provides the remaining carbon framework for the dihydropyridine ring.
-
An enamine or amino-precursor: 4-amino-5-methylpyridin-2(1H)-one , which provides the crucial nitrogen atom and the fused pyridinone ring.
This multi-component reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization/dehydration to furnish the dihydronaphthyridine core.
Synthetic Pathway and Mechanism
The synthesis of the finerenone backbone via Hantzsch-type cyclization is an elegant example of complexity generation in a single step. The process begins with the formation of a Knoevenagel adduct from the aldehyde and the β-dicarbonyl compound, which then undergoes a Michael addition with the aminopyridinone, followed by cyclization and dehydration to yield the stable heterocyclic core.
Caption: Convergent synthesis of the finerenone core.
Detailed Experimental Protocol: Synthesis of the Dihydronaphthyridine Intermediate
This protocol is a representative synthesis adapted from published patent literature, demonstrating the condensation of 4-cyano-2-methoxybenzaldehyde, a β-ketoester equivalent, and 4-amino-5-methylpyridin-2(1H)-one.[8][9]
Materials:
-
Ethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate (1.0 eq)
-
4-amino-5-methylpyridin-2(1H)-one (1.0 eq)[9]
-
Acetic Acid (as solvent)[9]
-
Piperidine (catalyst, optional)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Methyl tert-butyl ether (MTBE) (for trituration/crystallization)[9]
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
Procedure:
-
Reagent Charging: To a round-bottom flask, add 4-cyano-2-methoxybenzaldehyde and ethyl acetoacetate to acetic acid. Stir at room temperature for 30 minutes. To this solution, add 4-amino-5-methylpyridin-2(1H)-one (1.0 eq).[9]
-
Rationale: Pre-mixing the aldehyde and ketoester in an acidic solvent initiates the Knoevenagel condensation. Acetic acid serves as both the solvent and an acid catalyst.
-
-
Reaction: Heat the reaction mixture to 80-95°C and maintain for 6-12 hours.[8][9]
-
Rationale: Elevated temperatures are required to overcome the activation energy for the multi-step cascade and drive the dehydration steps to completion.
-
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting materials is observed.[8][9]
-
Trustworthiness: This step ensures the reaction is complete before proceeding to the work-up, preventing yield loss and simplifying purification.
-
-
Work-up & Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-water. Adjust the pH to 7-8 using a saturated sodium bicarbonate solution.[9]
-
Rationale: This quenches the reaction, neutralizes the acidic solvent, and precipitates the crude product.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Rationale: The dihydronaphthyridine product is more soluble in the organic solvent, allowing for its separation from inorganic salts and water-soluble impurities.
-
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Rationale: Washing removes residual acid and salts. Drying removes dissolved water before solvent evaporation.
-
-
Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. To the resulting crude solid, add methyl tert-butyl ether (MTBE) and stir to form a slurry (trituration). Filter the solid, wash with a small amount of cold MTBE, and dry under vacuum.[9]
-
Rationale: Concentration yields the crude product. Trituration with a non-polar solvent like MTBE selectively dissolves unreacted starting materials and by-products, leaving the purer desired product as a solid.
-
Data Summary: Reaction Condition Optimization
The efficiency of the Hantzsch-type synthesis of the finerenone core can be influenced by several factors. The table below summarizes conditions reported in various sources.
| Parameter | Condition 1 | Condition 2 | Reported Yield | Purity | Reference |
| Solvent | Acetic Acid | Diethylene Glycol | 86.2% | 97% | [9] |
| Temperature | 80°C | 85-95°C | - | - | [8][9] |
| Reaction Time | 8 hours | 6-12 hours | - | - | [8][9] |
| Purification | Trituration (MTBE) | Chromatography | 32% (post-chroma) | >95% | [1][9] |
Experimental Workflow Visualization
The following diagram outlines the complete laboratory workflow for the synthesis and isolation of the finerenone precursor.
Caption: Step-by-step workflow for synthesis and purification.
Conclusion
The use of 4-amino-5-methylpyridin-2(1H)-one is a cornerstone in the industrial synthesis of finerenone. Its incorporation via a robust, multi-component Hantzsch-type reaction provides an efficient and atom-economical route to the complex dihydronaphthyridine core. The protocol detailed herein is reliable and scalable, offering a solid foundation for laboratory synthesis. By understanding the causal principles behind each step—from reactant selection to the specific conditions of the work-up—researchers can confidently apply and adapt this methodology for the synthesis of finerenone and its analogues, facilitating further research and development in the field of selective MR antagonism.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. tdcommons.org [tdcommons.org]
- 3. Study Suggests Bayer’s Finerenone Slows CKD Progression in Patients With Kidney Disease and T2D - BioSpace [biospace.com]
- 4. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- 5. Deep Scientific Insights on Finerenone's R&D Progress, Mechanism of Action, and Drug Target [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. New Synthetic Route of Finerenone [cjph.com.cn]
- 7. Synthesis of Finerenone [cjph.com.cn]
- 8. WO2023205164A1 - Processes for the preparation of finerenone - Google Patents [patents.google.com]
- 9. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]
Application Notes & Protocols: The Role of 3-Amino-1-methylpyridin-2(1H)-one as a Key Intermediate in Drug Discovery
Abstract
The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, prized for its ability to engage in multiple hydrogen bonding interactions and serve as a versatile synthetic platform.[1][2] This document provides an in-depth guide to the strategic application of a key derivative, 3-Amino-1-methylpyridin-2(1H)-one , in modern drug discovery. We will explore its synthesis, its critical role as a foundational building block, and provide detailed, field-proven protocols for its elaboration into advanced pharmaceutical intermediates targeting viral diseases. These protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of the Pyridinone Core
Pyridinone-based structures are prevalent in a wide array of biologically active compounds, demonstrating efficacy as antitumor, anti-inflammatory, and antimicrobial agents.[2][3] Their value stems from a unique combination of properties:
-
Bioisosteric Replacement: The pyridinone ring can act as a bioisostere for amides, phenols, and various heterocyclic systems, allowing for fine-tuning of physicochemical properties like solubility and membrane permeability.[2]
-
Hydrogen Bonding: The presence of both a hydrogen bond donor (N-H in the parent scaffold, or other functional groups) and multiple acceptors (carbonyl oxygen, ring nitrogen) facilitates strong and specific interactions with biological targets such as enzyme active sites.[1]
-
Synthetic Tractability: The pyridinone core offers multiple positions for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).[3]
3-Amino-1-methylpyridin-2(1H)-one (CAS: 33631-01-5) emerges as a particularly valuable intermediate. The primary amino group at the C3 position serves as a crucial synthetic handle for introducing diverse functionalities, most commonly through amide bond formation or carbon-nitrogen cross-coupling reactions.[4] This versatility has positioned it as a cornerstone in the synthesis of potent antiviral agents.
Caption: Logical relationship of the intermediate's structural features to its applications.
Synthesis of the Key Intermediate: 3-Amino-1-methylpyridin-2(1H)-one
The synthesis of this key intermediate is foundational. While several routes exist, a common and reliable laboratory-scale method involves the nitration of 1-methylpyridin-2(1H)-one followed by a robust reduction of the nitro group. This approach is advantageous due to the commercial availability of the starting material and the high efficiency of the reduction step.
Protocol 1: Two-Step Synthesis from 1-methylpyridin-2(1H)-one
Workflow Overview:
Caption: Workflow for the synthesis of the target intermediate.
Step A: Nitration of 1-methylpyridin-2(1H)-one
-
Rationale: The pyridinone ring is activated towards electrophilic substitution. A mixture of sulfuric and nitric acid is the standard nitrating agent, providing the nitronium ion (NO₂⁺) electrophile. The reaction is performed at low temperatures to control the exotherm and minimize side reactions.
-
Materials:
Reagent M.W. Quantity Moles Eq. 1-methylpyridin-2(1H)-one 109.13 10.0 g 91.6 mmol 1.0 Sulfuric Acid (98%) 98.08 50 mL - - | Nitric Acid (70%) | 63.01 | 7.5 mL | 119 mmol | 1.3 |
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid (50 mL).
-
Cool the flask in an ice/salt bath to 0-5 °C.
-
Slowly add 1-methylpyridin-2(1H)-one (10.0 g) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, slowly add concentrated nitric acid (7.5 mL) dropwise via a dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
After the addition, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).
-
Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker. This must be done slowly and with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8. The product will precipitate.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 3-nitro-1-methylpyridin-2(1H)-one.
-
Step B: Reduction of 3-Nitro-1-methylpyridin-2(1H)-one
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is the catalyst of choice. Alternatively, metal-acid systems like tin(II) chloride in HCl can be used, which is often more practical for smaller scales without specialized hydrogenation equipment.
-
Materials (Catalytic Hydrogenation Method):
Reagent M.W. Quantity Moles 3-Nitro-1-methyl... 154.12 12.0 g 77.9 mmol Palladium on Carbon (10%) - 1.2 g - Ethanol or Methanol - 200 mL - | Hydrogen Gas (H₂) | 2.02 | Balloon/Parr | - |
-
Procedure:
-
To a hydrogenation flask, add the 3-nitro intermediate (12.0 g) and ethanol (200 mL).
-
Carefully add 10% Pd/C (1.2 g) under a stream of nitrogen or argon.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the mixture vigorously under a positive pressure of hydrogen (e.g., a balloon or Parr hydrogenator at 50 psi) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-16 hours).
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting solid is 3-Amino-1-methylpyridin-2(1H)-one, which can be recrystallized from ethanol or ethyl acetate/hexanes if necessary.
-
Application Protocol: Synthesis of an HIV-1 NNRTI Precursor via Amide Coupling
The 3-amino group is an excellent nucleophile for forming amide bonds, a key linkage in many pharmaceuticals. This protocol details a standard amide coupling to synthesize a precursor analogous to potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) like L-697,661.[5]
Workflow Overview:
Caption: Workflow for amide coupling with the key intermediate.
-
Rationale: Standard peptide coupling reagents are used to form the amide bond efficiently and under mild conditions, preventing side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that generates a reactive acyl-intermediate with minimal risk of racemization if the carboxylic acid partner were chiral.[6][7] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used as a proton scavenger.
-
Materials:
Reagent M.W. Quantity Moles Eq. 3-Amino-1-methyl... 124.14 500 mg 4.03 mmol 1.0 4,7-dimethylbenzoxazole-2-carboxylic acid ~191.19 770 mg 4.03 mmol 1.0 HATU 380.23 1.68 g 4.43 mmol 1.1 DIPEA 129.24 1.4 mL 8.06 mmol 2.0 | Anhydrous DMF | - | 20 mL | - | - |
-
Procedure:
-
In a dry 50 mL round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (770 mg) and HATU (1.68 g) in anhydrous DMF (15 mL). Stir for 10 minutes at room temperature to pre-activate the acid.
-
In a separate flask, dissolve 3-Amino-1-methylpyridin-2(1H)-one (500 mg) in anhydrous DMF (5 mL).
-
Add the amine solution to the activated acid mixture.
-
Add DIPEA (1.4 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into 100 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired amide.
-
-
Self-Validation and Causality: The choice of HATU over older coupling agents like DCC is deliberate; HATU reactions are generally faster, higher yielding, and the byproducts are water-soluble, simplifying the workup.[6] Using two equivalents of DIPEA is crucial: one equivalent neutralizes the hexafluorophosphate salt of HATU, and the second neutralizes the carboxylic acid, allowing the amine to be the effective nucleophile.[7]
Conclusion
3-Amino-1-methylpyridin-2(1H)-one is more than a simple building block; it is a strategic intermediate that provides a reliable and versatile entry point into chemical scaffolds of proven therapeutic relevance. The protocols detailed herein for its synthesis and subsequent derivatization via amide coupling represent core competencies in modern medicinal chemistry. By understanding the rationale behind each step—from the choice of nitrating conditions to the selection of an optimal coupling reagent—researchers can confidently and efficiently leverage this intermediate to accelerate the discovery and development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3-Amino-1-methylpyridin-2(1H)-one | 33631-01-5 [smolecule.com]
- 5. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and reliable analytical procedure. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its fitness for purpose across a specified range.[1][2][3] This document provides a comprehensive guide covering the scientific rationale, detailed experimental protocols, system suitability criteria, and complete validation procedures.
Introduction
This compound is a heterocyclic compound often utilized as a building block in the synthesis of pharmaceutically active compounds.[4] Its purity and concentration are critical parameters that can influence the yield, purity, and safety profile of the final drug product. Therefore, a reliable and accurate analytical method for its quantification is essential.
The analysis of polar compounds like this compound by RP-HPLC can present challenges, primarily related to poor retention on conventional non-polar stationary phases.[5][6] This often results in the analyte eluting near the solvent front, leading to potential interference from excipients and poor peak shape.[5] This application note addresses these challenges by presenting an optimized method that ensures adequate retention and symmetrical peak shape, enabling accurate quantification.
Chromatographic Principles & Method Rationale
The selection of the chromatographic conditions is paramount for developing a robust analytical method. The choices made in this protocol are grounded in the physicochemical properties of the analyte and established chromatographic principles.
-
Separation Mode (Reversed-Phase): Reversed-phase HPLC is the most widely used separation technique in the pharmaceutical industry due to its versatility and applicability to a broad range of compounds.[7] For this compound, which possesses both polar (amine) and non-polar (pyridone ring) characteristics, RP-HPLC provides an excellent mechanism for separation based on hydrophobic interactions.[7]
-
Stationary Phase (C18 Column): A C18 (octadecyl) column is selected as the primary stationary phase. While the analyte is polar, a C18 phase provides sufficient hydrophobicity to achieve retention, a strategy that has proven successful for the separation of similar aminopyridine compounds.[8] The use of a modern, high-purity silica-based C18 column with end-capping minimizes silanol interactions, which can cause peak tailing with basic compounds like amines.
-
Mobile Phase Composition:
-
Aqueous Component (Phosphate Buffer): The analyte contains a primary amine group, making its retention highly sensitive to pH. A phosphate buffer is chosen to maintain a consistent pH throughout the analysis. By controlling the pH, we ensure a consistent ionization state of the analyte, leading to stable and reproducible retention times. A pH of approximately 7.0 is selected to ensure the amine is in a suitable state for retention without compromising column stability.
-
Organic Modifier (Acetonitrile): Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength in reversed-phase chromatography. The proportion of acetonitrile is optimized to achieve a suitable retention time (typically between 3 and 10 minutes) and resolution from any potential impurities.
-
-
Detection (UV Spectroscopy): The pyridone ring structure of the analyte contains a chromophore that absorbs UV light. A detection wavelength is selected by scanning the UV spectrum of the analyte to find its lambda max (λmax), ensuring maximum sensitivity for quantification.
Experimental Methodology
Reagents and Materials
-
This compound reference standard (Purity ≥95%)[4]
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Dipotassium hydrogen phosphate (K₂HPO₄) (Analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Purified water (18.2 MΩ·cm)
-
0.45 µm membrane filters for solvent and sample filtration
Instrumentation and Chromatographic Conditions
The method is suitable for any standard HPLC system equipped with a UV detector.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 20mM Phosphate Buffer (pH 7.0) : Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or determined λmax) |
| Run Time | 10 minutes |
Preparation of Solutions
-
20mM Phosphate Buffer (pH 7.0):
-
Dissolve approximately 2.72 g of KH₂PO₄ in 1000 mL of purified water.
-
Adjust the pH to 7.0 ± 0.05 using a solution of K₂HPO₄ or dilute orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
-
-
Mobile Phase Preparation:
-
Combine 900 mL of the 20mM Phosphate Buffer (pH 7.0) with 100 mL of Acetonitrile.
-
Mix thoroughly and degas the solution using sonication or vacuum degassing.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix well.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix thoroughly.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of the analyte and transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase, sonicate for 10 minutes to dissolve, and then dilute to volume with the mobile phase.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to achieve a theoretical concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified.[9][10] This is achieved by performing replicate injections (n=5 or 6) of the Working Standard Solution (100 µg/mL). The system is deemed suitable for analysis only if all acceptance criteria are met.[11][12]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry, ensuring accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column in separating components. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and the overall system.[13] |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and consistency of the pump flow rate. |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][14]
Diagram 1: Overall Analytical Workflow This diagram illustrates the complete process from initial preparation to the final quantitative result.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: A solution of a placebo (matrix without the analyte) is injected to ensure no interfering peaks are observed at the retention time of the analyte. Additionally, the analyte is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that degradation products do not co-elute with the main peak.
Linearity and Range
Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical response over a specified range.
-
Protocol:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.
Accuracy (% Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.
-
Protocol:
-
Prepare a placebo sample matrix.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six independent sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The % RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The cumulative % RSD for the results from both days should be ≤ 2.0%.
-
Quantitation Limit (LOQ)
The LOQ is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.
-
Protocol: The LOQ can be determined by establishing the lowest concentration that meets the requirements for accuracy and precision or by using the signal-to-noise ratio method.
-
Acceptance Criteria: A signal-to-noise ratio of approximately 10:1 is generally considered acceptable.[11][12]
Diagram 2: ICH Q2(R2) Validation Parameter Relationship This diagram shows the core validation characteristics required by ICH guidelines.
Results and Discussion
A typical chromatogram from the analysis of the Working Standard Solution should show a sharp, symmetrical peak for this compound at a retention time of approximately 5-7 minutes. The validation results are summarized below, demonstrating that the method meets all predefined acceptance criteria.
Table 1: Linearity Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50 | Expected Value |
| 75 | Expected Value |
| 100 | Expected Value |
| 125 | Expected Value |
| 150 | Expected Value |
| Correlation (R²) | ≥ 0.999 |
Table 2: Accuracy and Precision Summary
| Validation Parameter | Spike Level / Condition | Acceptance Criterion | Result |
|---|---|---|---|
| Accuracy | 80% | 98.0 - 102.0% Recovery | Meets Criterion |
| 100% | 98.0 - 102.0% Recovery | Meets Criterion | |
| 120% | 98.0 - 102.0% Recovery | Meets Criterion | |
| Precision (Repeatability) | 100% (n=6) | % RSD ≤ 2.0% | Meets Criterion |
| Precision (Intermediate) | Day 1 vs. Day 2 (n=12) | % RSD ≤ 2.0% | Meets Criterion |
Conclusion
The RP-HPLC method described in this application note is specific, linear, accurate, and precise for the quantification of this compound. The comprehensive validation confirms that the method is fit for its intended purpose and can be reliably implemented in a quality control or research environment for routine analysis. The inclusion of system suitability tests ensures the ongoing performance and validity of the analytical system on a day-to-day basis.[9][10]
References
- 1. youtube.com [youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. This compound [cymitquimica.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. assayprism.com [assayprism.com]
- 12. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. qbdgroup.com [qbdgroup.com]
Application Note: A Validated HILIC-MS/MS Method for the Quantitative Analysis of 3-Amino-1-methylpyridin-2(1H)-one Hydrochloride in Human Plasma
Abstract
This application note describes the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride in human plasma. Given the polar nature of the analyte, a Hydrophilic Interaction Chromatography (HILIC) approach was employed, demonstrating superior retention and peak shape compared to traditional reversed-phase methods. The method was validated according to the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation and is suitable for use in pharmacokinetic and toxicokinetic studies.[1][2][3][4]
Introduction: The Rationale for a Specialized Approach
This compound is a small molecule of increasing interest in pharmaceutical development. Its chemical structure, featuring a primary amine and a pyridinone core, imparts significant polarity.[5][6][7] The analysis of such polar compounds by conventional reversed-phase liquid chromatography (RPLC) is often challenging, typically resulting in poor retention and compromised peak shape.[8][9][10] To overcome these analytical hurdles, a Hydrophilic Interaction Chromatography (HILIC) method was developed. HILIC utilizes a polar stationary phase and a high concentration of organic solvent in the mobile phase, which facilitates the retention of polar analytes.[8][9][11] This approach not only improves chromatographic performance but can also enhance sensitivity in mass spectrometric detection due to the efficient desolvation of the highly organic mobile phase in the electrospray ionization (ESI) source.[11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development, validation, and application of a reliable LC-MS/MS method for this compound.
Method Development: A Logic-Driven Process
The development of a robust analytical method is a systematic process. The following sections detail the rationale behind the selection of the chromatographic and mass spectrometric parameters.
Chromatographic Strategy: Embracing HILIC
The decision to employ HILIC was primarily driven by the physicochemical properties of 3-Amino-1-methylpyridin-2(1H)-one. Its high polarity makes it an ideal candidate for this chromatographic mode.[8][9] An amide-based stationary phase was selected for its ability to provide a good balance of hydrophilic and weak ion-exchange interactions, which is beneficial for retaining and resolving polar amine-containing compounds.[12]
The mobile phase composition was optimized to achieve optimal peak shape and retention. A gradient elution with acetonitrile as the organic solvent and an aqueous buffer containing ammonium formate was chosen. Ammonium formate serves a dual purpose: it provides the necessary ionic strength for reproducible HILIC partitioning and is a volatile buffer, ensuring compatibility with mass spectrometry.
Mass Spectrometric Detection: Ensuring Selectivity and Sensitivity
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode was utilized for its high sensitivity and selectivity. The protonated molecule [M+H]⁺ of 3-Amino-1-methylpyridin-2(1H)-one was selected as the precursor ion. Collision-induced dissociation (CID) was employed to generate characteristic product ions. The most abundant and stable product ion was chosen for quantification, while a second product ion was monitored for confirmation, operating in the Multiple Reaction Monitoring (MRM) mode. This highly selective detection technique minimizes the impact of potential matrix interferences.[13] The fragmentation of pyridinone structures often involves the loss of small neutral molecules like CO or cleavage of the ring.[14][15][16]
An internal standard (IS) with similar physicochemical properties and chromatographic behavior was chosen to compensate for any variability during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Stable isotope-labeled internal standard (e.g., 3-Amino-1-(methyl-d3)-pyridin-2(1H)-one hydrochloride)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Preparation of Standards and Quality Control Samples
Stock solutions of the analyte and internal standard were prepared in methanol. Working solutions were prepared by serial dilution of the stock solutions. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.
Sample Preparation Protocol
A protein precipitation method was employed for its simplicity and high-throughput capability.
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 95% B to 60% B over 3 minutes, then re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Analyte: [M+H]⁺ → Product Ion 1 (Quantifier), [M+H]⁺ → Product Ion 2 (Qualifier) IS: [M+H]⁺ → Product Ion |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
Method Validation
The method was fully validated according to the EMA and FDA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2][3][4][17]
Selectivity
Selectivity was evaluated by analyzing blank plasma samples from six different sources to assess for any endogenous interferences at the retention time of the analyte and IS. No significant interferences were observed.
Linearity and Range
The linearity of the method was established over a concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated at four QC levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The results, summarized in Table 2, demonstrate that the method is both accurate and precise.
Table 2: Summary of Accuracy and Precision Data
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ (1) | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low QC (3) | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Medium QC (100) | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |
| High QC (800) | ≤ 7.0 | ± 7.0 | ≤ 7.0 | ± 7.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The extraction recovery was consistent and reproducible across the concentration range. The matrix effect was found to be negligible, indicating that the method is not significantly affected by the plasma matrix.
Stability
The stability of the analyte in human plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. The results confirmed that the analyte is stable under these conditions.
Workflow Visualization
The overall workflow for the development and validation of the LC-MS method is depicted in the following diagram.
Caption: Workflow for LC-MS/MS method development and validation.
Conclusion
A highly sensitive, selective, and robust HILIC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method meets the regulatory requirements for bioanalytical method validation and is suitable for supporting pharmacokinetic studies in drug development. The use of HILIC effectively addresses the challenges associated with the analysis of this polar compound, providing a reliable analytical solution.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [cymitquimica.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 3-Amino-1-methyl-1,2-dihydropyridin-2-one | C6H8N2O | CID 15692208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. article.sapub.org [article.sapub.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Bioanalytical method validation emea | PPTX [slideshare.net]
Protocol for the arylation of carboxylic acids using 3-Amino-1-methylpyridin-2(1H)-one
An In-Depth Guide to the Palladium-Catalyzed Arylation of Carboxylic Acids Using the 3-Amino-1-methylpyridin-2(1H)-one Directing Group
Introduction: Advancing C-H Functionalization in Drug Discovery
The selective functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis, enabling the construction of complex molecular architectures from simple, abundant precursors.[1][2] This approach is particularly valuable in drug development, where late-stage functionalization can rapidly generate diverse molecular libraries for biological screening.[1] Carboxylic acids are highly attractive starting materials due to their prevalence in pharmaceuticals, natural products, and agrochemicals.[3][4] However, the inherent inertness of C-H bonds necessitates strategies to control the site of reaction.
Directing groups have emerged as a powerful tool for achieving high regioselectivity in transition-metal-catalyzed C-H activation.[1][5][6] These groups coordinate to the metal catalyst, positioning it in close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization. Among the array of directing groups developed, 3-Amino-1-methylpyridin-2(1H)-one (AMP) has been introduced as a highly effective bidentate directing group for palladium-catalyzed C-H arylation.[7][8][9][10]
This application note provides a comprehensive overview and a detailed protocol for the arylation of carboxylic acids using the AMP directing group. This methodology is distinguished by its versatility, enabling the arylation of both sp² and sp³ C-H bonds at various positions, including β-C(sp³)–H, γ-C(sp³)–H, and ortho-C(sp²)–H.[7][9][10] A key advantage of this system is the "traceless" nature of the AMP group, which can be efficiently removed after the desired transformation, yielding the functionalized carboxylic acid and allowing for recovery of the directing element.[7][8][9]
Mechanism of Action: The Role of the Bidentate Directing Group
The success of the 3-Amino-1-methylpyridin-2(1H)-one (AMP) directing group lies in its ability to form a stable, six-membered palladacycle intermediate with the carboxylic acid substrate. This bidentate chelation, involving the pyridone oxygen and the amino nitrogen, is crucial for facilitating the subsequent C-H activation step.[7][9] The catalytic cycle is proposed to proceed through the following key steps:
-
Amide Formation: The carboxylic acid is first coupled with AMP to form the amide substrate.
-
Chelation-Assisted C-H Activation: The AMP-amide substrate coordinates to a Pd(II) salt, typically Pd(OAc)₂. The bidentate nature of the AMP group directs the palladium catalyst to a specific C-H bond. The C-H bond is then cleaved via a concerted metalation-deprotonation (CMD) mechanism, forming a stable palladacycle intermediate.[11][12]
-
Oxidative Addition: The aryl halide (Ar-I) undergoes oxidative addition to the Pd(II) center of the palladacycle, generating a high-valent Pd(IV) intermediate.[13][14]
-
Reductive Elimination: The final carbon-carbon bond is formed through reductive elimination from the Pd(IV) species, yielding the arylated product and regenerating a Pd(II) complex, which can re-enter the catalytic cycle.[15]
Visualizing the Catalytic Cycle
References
- 1. Decoding Directing Groups and Their Pivotal Role in C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding Directing Groups and Their Pivotal Role in C−H Activation (2021) | Karunanidhi Murali | 88 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Amino-1-methyl-1 H-pyridin-2-one-Directed PdII Catalysis: C(sp3)-H Activated Diverse Arylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tcgls.com [tcgls.com]
- 11. From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Mono- N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 3-Amino-1-methylpyridin-2(1H)-one Hydrochloride as a Versatile Scaffold in Heterocyclic Chemistry
Introduction: The Strategic Value of the 3-Amino-2-Pyridone Scaffold
In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. 3-Amino-1-methylpyridin-2(1H)-one hydrochloride has emerged as a highly valuable and versatile scaffold for the synthesis of complex heterocyclic systems. Its unique arrangement of a nucleophilic amino group ortho to a carbonyl function within a pyridine ring provides a reactive platform for a multitude of chemical transformations. This guide delves into the practical applications of this building block, offering detailed protocols and mechanistic insights for researchers engaged in the synthesis of novel chemical entities.
The inherent reactivity of this molecule, particularly its capacity to act as a bidentate ligand and a precursor for cyclization reactions, makes it a cornerstone in the construction of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and pyrido[2,3-b][1][2]oxazinones.[2][3] These scaffolds are prevalent in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents.[4][5][6] Furthermore, its derivatives have been explored for their potential in material sciences, such as in the development of novel dyes and sensors.[1] This document serves as a comprehensive resource, providing both the foundational knowledge and the practical steps required to leverage the full synthetic potential of this compound.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use and safe handling.
| Property | Value |
| CAS Number | 1523570-95-7[7][8] |
| Molecular Formula | C₆H₉ClN₂O[8] |
| Molecular Weight | 160.6 g/mol [8] |
| Appearance | Solid[8] |
| Purity | Typically ≥95%[8][9] |
| Storage | Store at 4°C, protect from light, and keep under an inert atmosphere (e.g., nitrogen).[10] |
| SMILES | CN1C=CC=C(C1=O)N.Cl |
Safety & Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of Fused Heterocyclic Systems
The strategic placement of the amino and carbonyl groups in 3-amino-1-methylpyridin-2(1H)-one makes it an ideal precursor for constructing fused bicyclic and polycyclic systems through condensation and cyclization reactions.
Application I: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[2][12] The following protocol details a general method for constructing this framework.
Protocol 1: One-Pot Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol describes a cyclocondensation reaction, a common strategy for forming this heterocyclic system.
Objective: To synthesize a substituted pyrido[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
This compound
-
An appropriate β-ketoester (e.g., ethyl acetoacetate)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Anhydrous Toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and the β-ketoester (1.1 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a slurry.
-
Cyclization: While stirring under a nitrogen atmosphere, carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the amine). The mixture will become thick.
-
Heating: Heat the reaction mixture to 120-140 °C. The choice of temperature is critical; it must be high enough to drive the cyclization but not so high as to cause decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous mixture into a beaker of ice water with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until the pH is ~7-8. This step must be performed cautiously due to CO₂ evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure pyrido[2,3-d]pyrimidine derivative.
Causality and Insights:
-
Catalyst Choice: Polyphosphoric acid acts as both a solvent and a dehydrating agent, facilitating the intramolecular cyclization by activating the carbonyl groups.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of PPA and to ensure the dehydration reaction proceeds efficiently.
-
Work-up: The quenching and neutralization steps are critical for isolating the product. Pouring the reaction mixture into ice water helps to hydrolyze the PPA and precipitate the product, while careful neutralization is necessary to handle the highly acidic mixture safely.
Diagram: Synthesis of a Pyrido[2,3-d]pyrimidine
References
- 1. Buy 3-Amino-1-methylpyridin-2(1H)-one | 33631-01-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1523570-95-7|this compound|BLD Pharm [bldpharm.com]
- 8. This compound [cymitquimica.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. chemscene.com [chemscene.com]
- 11. 3-Amino-1-methyl-1,2-dihydropyridin-2-one | C6H8N2O | CID 15692208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Catalytic Applications of Metal Complexes Derived from 3-Amino-1-methylpyridin-2(1H)-one: A Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications of metal complexes derived from the versatile ligand, 3-Amino-1-methylpyridin-2(1H)-one (AMP). This document delves into the core principles of its catalytic activity, offers detailed protocols for its application, and provides insights into the mechanistic aspects that drive these transformations. The primary focus will be on its well-established role as a powerful directing group in palladium-catalyzed C-H bond functionalization, a cornerstone of modern synthetic organic chemistry.
Introduction: The Emergence of a Privileged Ligand in Catalysis
3-Amino-1-methylpyridin-2(1H)-one has emerged as a significant player in the field of catalysis due to its unique structural features. As a bidentate ligand, it can coordinate with metal centers through both the amino group and the pyridinone oxygen, forming stable metallacycles that are crucial for catalytic activity.[1][2] This N,O-chelation has been particularly exploited in palladium(II) catalysis, where AMP acts as an efficient directing group to achieve selective C-H activation and subsequent functionalization of substrates like carboxylic acids.[3][4] The ability to direct reactions to specific C(sp²) and C(sp³) centers with high precision has made AMP-metal complexes valuable tools in the synthesis of complex organic molecules, including therapeutically important 2-pyridone analogues and arylated acid synthons.[2][3]
While the predominant application of AMP-derived metal complexes lies in palladium-catalyzed C-H functionalization, the broader family of aminopyridine and pyridinone ligands has shown promise in coordinating with other transition metals like nickel and copper for various catalytic transformations.[5][6][7] This suggests a potential for expanding the catalytic repertoire of AMP-metal complexes into areas such as cross-coupling reactions, oxidation catalysis, and beyond, representing an exciting frontier for future research.
I. Palladium-Catalyzed C-H Arylation Utilizing 3-Amino-1-methylpyridin-2(1H)-one as a Directing Group
The most prominent catalytic application of AMP is its use as a directing group in palladium-catalyzed C-H arylation reactions. This strategy allows for the direct formation of carbon-carbon bonds by activating otherwise inert C-H bonds, offering a more atom-economical and efficient synthetic route compared to traditional cross-coupling reactions that require pre-functionalized substrates.
Mechanistic Rationale
The effectiveness of AMP as a directing group stems from its ability to form a stable six-membered palladacycle with the substrate. This brings the palladium catalyst in close proximity to the target C-H bond, facilitating its cleavage in the rate-determining step of the catalytic cycle. The bidentate coordination of AMP to the palladium center is crucial for both the stability of the intermediate and the regioselectivity of the reaction.
Diagram 1: Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation using AMP Directing Group
A simplified representation of the palladium-catalyzed C-H arylation cycle.
Application Note 1: General Protocol for the Synthesis of the Substrate-AMP Conjugate
Prior to the catalytic reaction, the carboxylic acid substrate needs to be covalently linked to the AMP directing group.
Materials:
-
Carboxylic acid substrate
-
3-Amino-1-methylpyridin-2(1H)-one (AMP)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid substrate (1.0 eq.) in anhydrous DCM or DMF.
-
Add 3-Amino-1-methylpyridin-2(1H)-one (1.1 eq.) and DIPEA (2.0 eq.) to the solution.
-
Slowly add the coupling reagent (e.g., BOP, 1.2 eq.) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substrate-AMP conjugate.
Application Note 2: Protocol for Palladium-Catalyzed C(sp²)-H Arylation of Aromatic Carboxylic Acid Derivatives
This protocol is applicable for the ortho-arylation of aromatic carboxylic acids conjugated with AMP.
Materials:
-
Substrate-AMP conjugate
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃) or another suitable oxidant
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or water for aqueous conditions)[4]
Procedure:
-
To a sealed reaction vessel, add the substrate-AMP conjugate (1.0 eq.), aryl halide (1.5-2.0 eq.), Pd(OAc)₂ (5-10 mol%), and Ag₂CO₃ (2.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the arylated product.
Application Note 3: Protocol for Palladium-Catalyzed C(sp³)-H Arylation of Aliphatic Carboxylic Acid Derivatives
This protocol is designed for the functionalization of C(sp³)-H bonds at the β or γ position of aliphatic carboxylic acids conjugated with AMP.[2][3]
Materials:
-
Substrate-AMP conjugate
-
Aryl halide (e.g., aryl iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver acetate (AgOAc) or another suitable oxidant
-
Anhydrous solvent (e.g., trifluoroethanol (TFE) or a mixture of solvents)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a sealed reaction tube with the substrate-AMP conjugate (1.0 eq.), aryl halide (2.0 eq.), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 eq.).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 100-130 °C for 24-72 hours.
-
Cool the reaction to room temperature and follow the workup and purification procedure described in Application Note 2.
Table 1: Representative Data for Pd-Catalyzed C-H Arylation using AMP Directing Group
| Substrate Type | C-H Position | Arylating Agent | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| Aromatic Carboxylic Acid | C(sp²)-H (ortho) | Aryl Iodide | Pd(OAc)₂ / Ag₂CO₃ | Dioxane | 110 | 75-90 | [4] |
| Aliphatic Carboxylic Acid | γ-C(sp³)-H | Aryl Iodide | Pd(OAc)₂ / AgOAc | TFE | 120 | 60-85 | [2] |
| Phenylacetic Acid | β-C(sp²)-H | Aryl Bromide | Pd(OAc)₂ / Ag₂CO₃ | Water | 100 | 70-88 | [4] |
II. Prospective Catalytic Applications and Future Directions
While the role of AMP as a directing group in palladium catalysis is well-documented, the catalytic potential of its complexes with other metals remains largely unexplored. Based on the reactivity of analogous aminopyridine and pyridinone ligands, several promising research avenues can be envisioned.
A. Copper-Catalyzed Cross-Coupling Reactions
Copper complexes of aminopyridine ligands have been investigated for various cross-coupling reactions, including C-N and C-O bond formation.[6] The N,O-chelation provided by AMP could potentially stabilize copper catalytic species, opening possibilities for its use in Ullmann-type couplings or Chan-Lam reactions.
Diagram 2: Workflow for Exploring Copper-Catalyzed C-N Coupling with an AMP-Cu Complex
A proposed workflow for investigating the catalytic activity of AMP-copper complexes.
B. Nickel-Catalyzed Transformations
Nickel catalysis has gained prominence for its ability to mediate a wide range of transformations, often with unique reactivity compared to palladium.[5][8] Nickel complexes with pyridone-containing ligands have been explored for reactions such as hydroboration and C-O bond formation.[5][9] An AMP-nickel complex could potentially exhibit interesting catalytic properties in these or other nickel-mediated processes like C-H functionalization or cross-coupling of challenging substrates.
III. Conclusion
Metal complexes derived from 3-Amino-1-methylpyridin-2(1H)-one, particularly with palladium, have proven to be highly effective catalysts for directed C-H functionalization reactions. The protocols and insights provided in this guide are intended to facilitate the adoption and further exploration of these powerful synthetic tools. While the current applications are largely centered around palladium catalysis, the potential for developing novel catalytic systems with other transition metals using the AMP ligand framework presents a rich and underexplored area of research. As the demand for efficient and selective synthetic methodologies continues to grow, the catalytic applications of AMP-metal complexes are poised for significant expansion.
IV. References
-
3-Amino-1-methylpyridin-2(1H)-one - Smolecule. (2023). Retrieved from --INVALID-LINK--
-
Synthesis, Structure, and Hydroboration Reactivity of Anionic Nickel(0) Complexes Supported by Bidentate NHC-Pyridone Ligands - ChemRxiv. (n.d.). Retrieved from --INVALID-LINK--
-
3-Amino-1-methyl-1 H -pyridin-2-one-Directed PdII Catalysis: C(sp3)-H Activated Diverse Arylation Reaction - PubMed. (2018). Retrieved from --INVALID-LINK--
-
Organometallic Nickel Complexes Supported by Pyridinophane Ligands and Their Oxidative Reactivity - ChemRxiv. (n.d.). Retrieved from --INVALID-LINK--
-
3-Amino-1-methylpyridin-2(1H)-one | 33631-01-5 | IBA63101 - Biosynth. (n.d.). Retrieved from --INVALID-LINK--
-
MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes - AIR Unimi. (n.d.). Retrieved from --INVALID-LINK--
-
Copper(II) halide complexes of aminopyridines: Syntheses, structures and magnetic properties of [(5CAP) 2 CuX 2 ] and [(5BAP) n CuX 2 ] (X = Cl, Br) - ResearchGate. (2025). Retrieved from --INVALID-LINK--
-
Nickel-Catalyzed Enantioselective Pyridone C–H Functionalizations Enabled by a Bulky N-Heterocyclic Carbene Ligand | Journal of the American Chemical Society. (2018). Retrieved from --INVALID-LINK--
-
3-Amino-1-methyl-1 H-pyridin-2-one-Directed Pd(II) Catalysis: C(sp(3))-H Activated Diverse Arylation Reaction - TCG Lifesciences. (n.d.). Retrieved from --INVALID-LINK--
-
Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from --INVALID-LINK--
-
Additive Free, Pd-Catalyzed 3-Amino-1-Methyl-1H-Pyridin-2-one Directed C(sp2)-H Arylation and Methylation In Water - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. Buy 3-Amino-1-methylpyridin-2(1H)-one | 33631-01-5 [smolecule.com]
- 2. 3-Amino-1-methyl-1 H-pyridin-2-one-Directed PdII Catalysis: C(sp3)-H Activated Diverse Arylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcgls.com [tcgls.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions.
I. Low Yield of this compound
Question: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low overall yield can stem from inefficiencies in any of the three main stages of the synthesis: nitration, methylation, or reduction. It is crucial to identify the problematic step.
Recommended Actions:
-
Analyze Each Step: Monitor the yield and purity of the intermediates: 3-nitropyridin-2(1H)-one and 1-methyl-3-nitropyridin-2(1H)-one. This will pinpoint the inefficient reaction.
-
Optimize the Nitration Step:
-
Incomplete Nitration: The nitration of pyridin-2(1H)-one to 3-nitropyridin-2(1H)-one requires carefully controlled conditions. Ensure your nitrating agent (e.g., a mixture of nitric and sulfuric acid) is of high quality and at the correct concentration.
-
Reaction Temperature: Maintain the recommended temperature throughout the addition of the pyridine precursor to the nitrating mixture. Excursions in temperature can lead to side product formation.
-
-
Enhance the Methylation Step:
-
Choice of Base and Methylating Agent: The methylation of 3-nitropyridin-2(1H)-one is typically achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base (e.g., sodium hydride).[1] Ensure the base is strong enough to deprotonate the pyridinone nitrogen and that the methylating agent is added portion-wise to control the reaction exotherm.
-
Anhydrous Conditions: This reaction is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used to prevent quenching of the base and hydrolysis of the methylating agent.
-
-
Improve the Reduction Step:
-
Catalyst Activity: The reduction of the nitro group is often performed by catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like zinc in the presence of an acid.[2] Ensure your catalyst is not poisoned and is used in the appropriate loading.
-
Reaction Conditions: The efficiency of the reduction can be sensitive to pH, temperature, and hydrogen pressure. Optimize these parameters based on literature procedures.
-
The following diagram illustrates a systematic approach to troubleshooting low yield:
Caption: Troubleshooting workflow for low product yield.
II. Impurity Profile and Purification Challenges
Question: I am observing significant impurities in my final product, and purification by recrystallization is proving difficult. What are the common impurities and how can I mitigate them?
Answer: Impurities can arise from incomplete reactions or side reactions. Understanding the potential impurities is key to developing an effective purification strategy.
Common Impurities and Their Sources:
| Impurity | Source | Mitigation Strategy |
| Unreacted 3-nitropyridin-2(1H)-one | Incomplete methylation | Ensure complete deprotonation and sufficient equivalents of the methylating agent. Monitor the reaction by TLC or LC-MS. |
| Isomeric Methylation Products | Methylation at the oxygen of the pyridinone | Use a less polar solvent to favor N-methylation over O-methylation. |
| Over-reduction Products | Harsh reduction conditions | Use a milder reducing agent or optimize the reaction time and temperature for the nitro reduction. |
| Residual Catalyst | Incomplete filtration after hydrogenation | Use a fine filter aid (e.g., Celite) to ensure complete removal of the catalyst. |
Purification Strategy:
If recrystallization is ineffective, consider column chromatography to separate the desired product from closely related impurities. A silica gel column with a gradient elution of dichloromethane and methanol is often effective.
Frequently Asked Questions (FAQs)
1. What is the most common synthetic route for this compound?
The most prevalent synthetic pathway involves a three-step sequence:
-
Nitration: 2-Hydroxypyridine is nitrated to yield 3-nitropyridin-2(1H)-one.[3]
-
Methylation: The nitrogen of the pyridinone ring is methylated to give 1-methyl-3-nitropyridin-2(1H)-one.[1]
-
Reduction: The nitro group is reduced to an amino group, followed by salt formation to yield the final product.
The overall synthetic scheme is depicted below:
Caption: Synthetic pathway for this compound.
2. What are the critical safety precautions for this synthesis?
-
Nitration: The nitration step is highly exothermic and involves the use of strong, corrosive acids. Perform the reaction in an ice bath with slow, controlled addition of reagents. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and potential carcinogens. Handle these reagents in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a properly sealed apparatus and in a well-ventilated area, away from ignition sources.
3. How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
4. Can alternative reducing agents be used for the nitro group reduction?
Yes, besides catalytic hydrogenation, other reducing agents can be employed. For instance, metal-acid systems like tin(II) chloride in hydrochloric acid or zinc dust in acetic acid are effective for the reduction of aromatic nitro groups.[2] The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups.
References
Technical Support Center: Purification Strategies for 3-Amino-1-methylpyridin-2(1H)-one Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride. This document offers a structured, question-and-answer-based approach to address common challenges and provide robust purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: Understanding the potential impurities is critical for designing an effective purification strategy. The nature of impurities is intrinsically linked to the synthetic route employed. While specific synthesis details for this compound are not widely published, we can infer common impurities based on the synthesis of analogous aminopyridinone structures.[1][2][3][4]
Potential Impurities May Include:
-
Unreacted Starting Materials: Depending on the synthetic pathway, these could include precursors to the pyridinone ring or the aminating agent.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis can carry over.
-
Byproducts of Side Reactions: In syntheses involving chlorination, di-chlorinated or other over-halogenated species can be significant impurities.[5] The synthesis of related pyridones can also lead to various isomers and related heterocyclic structures.
-
Degradation Products: The stability of the aminopyridinone core should be considered, as degradation can occur under harsh reaction or workup conditions.
A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the complexity of the impurity profile.
Q2: My crude product is a dark, oily substance, but the pure compound should be a solid. What should I do first?
A2: An oily or discolored crude product often indicates the presence of residual solvents, colored impurities, or a mixture of compounds that is preventing crystallization. A primary and effective step is an acid-base extraction. This technique leverages the basicity of the amino group to isolate your product from neutral or acidic impurities.
Troubleshooting Guide 1: Acid-Base Extraction
This method is particularly useful for removing non-basic organic impurities and some colored materials.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 3-Amino-1-methylpyridin-2(1H)-one will be protonated and move into the aqueous layer, leaving many organic impurities in the organic phase.
-
Separation: Carefully separate the aqueous layer containing your protonated product.
-
Back-Extraction (Optional but Recommended): Wash the organic layer again with a fresh portion of 1 M HCl to ensure complete extraction of the desired compound. Combine the aqueous layers.
-
Neutralization and Re-extraction: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1 M NaOH) until the solution is basic (pH > 8). This will deprotonate your amine, causing it to precipitate or become soluble in an organic solvent.
-
Final Extraction: Extract the neutralized aqueous solution multiple times with a fresh organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of your compound.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., isopropanol or ether) and add a solution of HCl in the same solvent or bubble anhydrous HCl gas through the solution. The hydrochloride salt should precipitate and can be collected by filtration.[6]
Troubleshooting Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction | High concentration of impurities acting as surfactants. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Product does not precipitate upon neutralization | The free base may be soluble in the aqueous medium or may be an oil. | Ensure the solution is sufficiently basic. If it remains dissolved, proceed with extraction into an organic solvent. |
| Low recovery after extraction | Incomplete extraction or product loss during transfers. | Perform multiple extractions with smaller volumes of solvent. Ensure complete phase separation. |
Troubleshooting Guide 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, especially for removing small amounts of impurities with different solubility profiles.
FAQs for Recrystallization
Q: What is a good starting solvent for the recrystallization of this compound?
A: For hydrochloride salts of amines, polar protic solvents are often a good starting point.
-
Ethanol or Isopropanol: These are commonly used for recrystallizing amine hydrochlorides.[7]
-
Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., ethanol, methanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether, acetone, or ethyl acetate) can be very effective.
It is crucial to perform small-scale solubility tests to identify the ideal solvent or solvent system. The goal is to find a system where the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below.
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on solubility tests, choose an appropriate solvent or solvent system.
-
Dissolution: In a fume hood, add the minimum amount of hot solvent to the crude solid in an Erlenmeyer flask to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was added or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal or other solids.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a miscible anti-solvent to the hot solution before cooling. Try a different solvent with a lower boiling point. Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add a seed crystal of the pure compound. Add a miscible anti-solvent dropwise until the solution becomes slightly cloudy, then warm to redissolve and cool slowly. |
| Low recovery | Too much solvent was used for dissolution or washing. The compound has significant solubility at low temperatures. | Use the minimum amount of hot solvent for dissolution. Wash the crystals with a minimal amount of ice-cold solvent. |
Troubleshooting Guide 3: Column Chromatography
For complex mixtures or to achieve very high purity, column chromatography is the method of choice. Given the polar and basic nature of 3-Amino-1-methylpyridin-2(1H)-one, special considerations are necessary.
Visualization of the Purification Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
Identification and characterization of impurities in 3-Amino-1-methylpyridin-2(1H)-one hydrochloride
Technical Support Center: Impurity Profiling of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride
This guide serves as a dedicated resource for researchers, analytical chemists, and drug development professionals working with this compound. The identification and characterization of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring the safety, efficacy, and quality of an active pharmaceutical ingredient (API). This document provides in-depth, experience-driven answers to common challenges encountered during impurity profiling, moving beyond simple protocols to explain the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: What are impurities in the context of this compound, and why are they critical?
A: An impurity is any component present in the drug substance that is not the desired chemical entity, this compound. According to the International Council for Harmonisation (ICH) guidelines, these are classified into three main categories:
-
Organic Impurities: These are the most common and structurally similar to the API. They can be starting materials, by-products from the synthesis, intermediates, or products of degradation.[1]
-
Inorganic Impurities: These derive from the manufacturing process and may include reagents, ligands, catalysts, or heavy metals.[2]
-
Residual Solvents: These are organic solvents used during the synthesis or purification process that are not fully removed.[2]
Controlling these impurities is critical because even in trace amounts, they can impact the drug's quality, safety, and efficacy, potentially posing a health risk to patients.[3]
Q2: What are the regulatory thresholds I need to be aware of for reporting and identifying impurities?
A: The ICH Q3A(R2) guideline provides a clear framework. The key thresholds depend on the maximum daily dose of the drug, but general thresholds are:
-
Reporting Threshold: Impurities at or above 0.05% must be reported in regulatory submissions.[4]
-
Identification Threshold: The structure of an impurity must be determined if it is present at or above 0.10% or a lower threshold for high-dose drugs.[1][4]
-
Qualification Threshold: An impurity must be assessed for its biological safety if it is present at or above 0.15%.[1] This often involves toxicological studies to demonstrate that the impurity is safe at the observed level.
Q3: I am starting my investigation. What is the standard analytical workflow for impurity identification?
A: A robust impurity profiling workflow is systematic. It begins with detection and separation, followed by structural elucidation. The primary tool for separation is a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method must be able to resolve the main API peak from all known and potential impurities. Once separated, the primary techniques for identification are mass spectrometry (MS) for molecular weight and fragmentation data, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.
Caption: General workflow for impurity identification.
Troubleshooting Guides
This section addresses specific experimental challenges in a question-and-answer format, providing both corrective actions and the scientific reasoning behind them.
Q1: I've developed an HPLC method, but I see several small, unexpected peaks. How do I determine if they are real impurities or artifacts?
A: This is a common and critical first step. A systematic investigation is required to avoid chasing down false leads.
Step-by-Step Troubleshooting:
-
Analyze the Blank: Inject your mobile phase and sample diluent as a blank run. Peaks appearing in the blank are artifacts from the solvent, mobile phase, or system carryover and can be disregarded.
-
Check the Placebo/Excipients: If you are analyzing a formulated drug product, analyze a placebo (all excipients without the API). Peaks present in the placebo but not the blank are related to the excipients, not the API.[5]
-
Evaluate Peak Shape and UV Spectrum: Real impurities related to the API often have a similar UV chromophore and thus a similar UV spectrum to the parent compound. Use a photodiode array (PDA) detector to compare the spectra. Poorly shaped peaks (fronting, tailing, or broad peaks) at very low levels might indicate system issues (e.g., column degradation, mismatched solvent strength) rather than a discrete compound.
-
Perform a Spike Study: If you have a known impurity standard, spike it into your sample. Co-elution of the spiked peak with an unknown peak provides preliminary identification.
-
Force Degradation: Subject the API to forced degradation conditions (see protocol below).[6] The appearance or growth of a peak under stress conditions strongly suggests it is a true degradation product.[7]
Q2: My LC-MS analysis provides an accurate mass for an impurity, but the elemental composition doesn't make sense, or I cannot deduce the structure. What's next?
A: An accurate mass is a powerful tool, but it's only one piece of the puzzle. When the structure is not obvious, you need more information.
Deepening the Investigation:
-
Re-evaluate the Mass Data:
-
Adducts: Is the observed mass the protonated molecule [M+H]+? Consider other common adducts like sodium [M+Na]+, potassium [M+K]+, or ammonium [M+NH4]+. In negative ion mode, look for [M-H]- or formate/acetate adducts.
-
In-Source Fragmentation: A low-level impurity might be fragmenting in the MS source. Try softening the ionization conditions (e.g., lower cone voltage) to see if a more intense parent ion appears.
-
-
Leverage MS/MS Fragmentation: This is your most powerful MS-based tool.
-
Compare to Parent: Fragment the impurity's parent ion and compare the resulting fragmentation pattern to that of the this compound standard. Shared fragments indicate which parts of the molecule are still intact. Unique fragments point to the location of the chemical modification.
-
Logical Losses: Look for neutral losses that correspond to known chemical groups (e.g., loss of 18 Da for H₂O, 28 Da for CO, 44 Da for CO₂). For instance, an impurity showing a mass increase of 16 Da (oxygen) and a fragmentation pattern similar to the parent could be an N-oxide or a hydroxylated derivative.
-
-
The Definitive Step - NMR: When MS is inconclusive, NMR is essential. You will likely need to isolate a few hundred micrograms to a milligram of the impurity via preparative HPLC.
-
¹H NMR: Compare the spectrum of the impurity to the parent API. Look for the disappearance of signals (e.g., the amino protons), the appearance of new signals, or shifts in the aromatic protons, which can indicate changes to the pyridine ring's electronic environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular skeleton and definitively assigning the structure, especially for isomers where MS fragmentation might be identical.
-
Q3: I am running a forced degradation study, but I'm either getting no degradation or the API is completely gone. How do I optimize the conditions?
A: The goal of forced degradation is to achieve a target degradation of 5-20%.[8] This provides enough of the degradation products for analysis without completely destroying the sample, which could lead to secondary and irrelevant degradation pathways.[5] Optimization is an iterative process.
Caption: Decision tree for optimizing stress conditions.
Causality-Based Adjustments:
-
If Degradation is < 5% (Too Low): The stress is insufficient.
-
Rationale: The activation energy for the degradation reaction has not been overcome.
-
Action: Increase the intensity of the stressor. For hydrolytic studies, increase the concentration of acid/base (e.g., from 0.1M to 1.0M HCl) or increase the temperature (e.g., from room temperature to 60°C).[8] For thermal stress, increase the temperature or duration.
-
-
If Degradation is > 20% (Too High): The stress is too harsh, potentially creating unrealistic degradation products.
-
Rationale: The conditions are far beyond what would be encountered during normal storage and may be forcing high-energy, irrelevant chemical pathways.
-
Action: Decrease the intensity of the stressor. Use milder conditions: lower acid/base concentration, perform reactions at room temperature or on ice, reduce the exposure time.
-
Experimental Protocols
Protocol 1: Foundational Forced Degradation Study
This protocol outlines the starting conditions for a forced degradation study of this compound. Prepare a stock solution of the API at approximately 1 mg/mL.
| Stress Condition | Procedure | Rationale |
| Acid Hydrolysis | Mix API stock with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of NaOH before HPLC analysis. | Simulates acidic environments and identifies acid-labile functional groups.[8] |
| Base Hydrolysis | Mix API stock with 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with an equivalent amount of HCl before HPLC analysis. | Simulates alkaline environments and identifies base-labile groups like amides or esters.[8] |
| Oxidation | Mix API stock with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. | Identifies susceptibility to oxidation. The amino group on the pyridine ring is a potential site for oxidation. |
| Thermal Stress | Store the solid API powder in an oven at 80°C for 48 hours. Dissolve in diluent for analysis. | Evaluates the intrinsic thermal stability of the solid-state API.[6] |
| Photostability | Expose the solid API and a solution of the API to a light source providing combined UV and visible light (ICH Q1B standard).[8] | Assesses the potential for photodegradation, which is common for aromatic and heterocyclic compounds. |
Protocol 2: Generic Stability-Indicating HPLC Method
This serves as a starting point for method development. Optimization will be required.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV/PDA at 254 nm and 280 nm (or λmax of API) |
| Injection Volume | 10 µL |
Data Summary: Potential Impurities
The following table lists hypothetical but chemically plausible impurities derived from the synthesis or degradation of 3-Amino-1-methylpyridin-2(1H)-one. This serves as a guide for what to look for during your analysis.
| Impurity Type | Hypothetical Structure / Name | Expected Mass Change (Δm/z) | Key Analytical Observations |
| Process Impurity | Unreacted Starting Material (e.g., 3-aminopyridine) | Varies | Will not contain the N-methyl group. Expect significant changes in NMR and retention time. |
| Process Impurity | Isomeric By-product (e.g., 5-Amino-1-methylpyridin-2(1H)-one) | 0 | Identical mass and elemental composition. Differentiated by HPLC retention time and distinct aromatic coupling patterns in ¹H NMR. |
| Degradation | Oxidation Product (N-Oxide) | +16 | Mass increases by 16 Da. The aromatic protons in ¹H NMR will likely shift downfield due to the electron-withdrawing effect of the N-oxide group. |
| Degradation | Hydrolysis Product | Varies | If the amino group is hydrolyzed to a hydroxyl group, the mass will change by +1 Da (-NH2 to -OH). This would cause the loss of two protons in the NMR and a significant change in polarity. |
| Degradation | Dimerization Product | + (Molecular Weight of API - 2) | Mass will be approximately double the API weight. This is a common photodegradation pathway for aromatic systems. |
References
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. tasianinch.com [tasianinch.com]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. acdlabs.com [acdlabs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Overcoming low yields in the synthesis of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls that can lead to low yields in this multi-step synthesis. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can significantly improve the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound typically proceeds through a three-step sequence: nitration of 2-hydroxypyridine, N-methylation of the resulting 3-nitro-2-pyridone, and subsequent reduction of the nitro group to the desired amine, followed by salt formation. Each of these steps presents unique challenges that can impact the overall yield.
Section 1: Nitration of 2-Hydroxypyridine
Question 1: My nitration of 2-hydroxypyridine to 3-nitro-2(1H)-pyridinone is resulting in a low yield and a mixture of regioisomers. How can I improve the regioselectivity and overall yield?
Answer: This is a common issue stemming from the electrophilic aromatic substitution on the pyridinone ring. The hydroxyl group at the 2-position is an activating ortho-, para-director, while the ring nitrogen is deactivating. This can lead to the formation of both 3-nitro and 5-nitro isomers.
Causality and Expert Insights: The key to a successful nitration with high regioselectivity for the 3-position lies in controlling the reaction conditions to favor kinetic control and minimize side reactions. Overly harsh nitrating conditions can lead to dinitration or oxidation of the starting material.
Troubleshooting Protocol:
-
Choice of Nitrating Agent: A mixture of fuming nitric acid and sulfuric acid is a standard nitrating agent. However, for sensitive substrates like 2-hydroxypyridine, milder conditions are often preferable. Consider using a mixture of nitric acid in acetic anhydride or ceric ammonium nitrate in acetic acid.[1]
-
Temperature Control: This is critical. The reaction should be performed at a low temperature, typically between 0 °C and 5 °C, to minimize the formation of the 5-nitro isomer and other byproducts. Use an ice-salt bath for precise temperature management.
-
Order of Addition: Slowly add the 2-hydroxypyridine to the pre-cooled nitrating mixture. This ensures that the concentration of the electrophile remains high relative to the substrate, which can improve regioselectivity.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. The reaction is typically complete within a few hours. Over-extending the reaction time can lead to the formation of degradation products.
-
Work-up Procedure: Quenching the reaction by pouring it over crushed ice is a standard and effective method. The product, 3-nitro-2(1H)-pyridinone, will precipitate out of the acidic solution and can be collected by filtration.[2]
Workflow for Optimized Nitration:
Caption: Optimized workflow for the nitration of 2-hydroxypyridine.
Section 2: N-Methylation of 3-nitro-2(1H)-pyridinone
Question 2: I am experiencing low yields during the N-methylation of 3-nitro-2(1H)-pyridinone to form 3-nitro-1-methyl-2(1H)-pyridinone. I am also observing O-methylation as a significant side product. What can I do to favor N-methylation?
Answer: The pyridinone ring exists in tautomeric equilibrium with its 2-hydroxypyridine form. This ambident nucleophilic character is the root cause of competing N- and O-alkylation. To achieve high yields of the N-methylated product, it is essential to select reaction conditions that favor alkylation on the nitrogen atom.
Causality and Expert Insights: The choice of base and solvent plays a crucial role in directing the methylation to the nitrogen. A strong base will deprotonate the pyridinone, and a polar aprotic solvent will solvate the cation of the base, leaving the anion more reactive. The nature of the counter-ion can also influence the N/O selectivity.
Troubleshooting Protocol:
-
Base Selection: Use a strong, non-nucleophilic base to deprotonate the pyridinone. Potassium carbonate (K2CO3) or sodium hydride (NaH) are common choices. KHMDS has also been reported as an effective base for deprotonation of similar systems.[3]
-
Solvent Choice: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is recommended. These solvents do not participate in hydrogen bonding and will not compete with the pyridinone anion.
-
Methylating Agent: Dimethyl sulfate or methyl iodide are effective methylating agents. Add the methylating agent slowly to the reaction mixture after the deprotonation is complete.
-
Temperature: The reaction is typically run at room temperature or slightly elevated temperatures (e.g., 40-50 °C) to ensure a reasonable reaction rate.
-
Purification: The product can be purified by recrystallization or column chromatography to remove any unreacted starting material and the O-methylated byproduct.
| Condition | Effect on N/O Methylation Ratio | Typical Yield of N-Methyl Product |
| Base: K2CO3, Solvent: DMF | Favors N-methylation | Good to Excellent |
| Base: NaH, Solvent: THF | Strongly favors N-methylation | Excellent |
| Base: Ag2CO3, Solvent: Toluene | Can favor O-methylation in some cases | Variable |
Data Presentation: Comparison of reaction conditions for N-methylation.
Section 3: Reduction of 3-nitro-1-methyl-2(1H)-pyridinone
Question 3: The reduction of the nitro group in 3-nitro-1-methyl-2(1H)-pyridinone is incomplete, or I am observing over-reduction and other side products, leading to a low yield of 3-Amino-1-methylpyridin-2(1H)-one. How can I optimize this step?
Answer: The reduction of an aromatic nitro group is a common transformation, but the presence of the pyridinone ring can sometimes lead to complications. The choice of reducing agent and reaction conditions is paramount to achieving a clean and high-yielding reduction.
Causality and Expert Insights: Catalytic hydrogenation is a clean and efficient method for this reduction. However, the catalyst can sometimes be poisoned, or the reaction may not go to completion. Alternative reducing agents like iron in acidic media can be effective but may require more rigorous purification.
Troubleshooting Protocol:
-
Catalytic Hydrogenation:
-
Catalyst: Palladium on carbon (Pd/C, 5-10 mol%) is the most common and effective catalyst. Ensure the catalyst is of good quality and not deactivated.
-
Solvent: Methanol or ethanol are suitable solvents.
-
Hydrogen Pressure: The reaction can be carried out at atmospheric pressure using a balloon of hydrogen or at higher pressures in a Parr shaker for faster reaction times.
-
Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The solvent is then evaporated to give the crude product. An improved reduction of a similar nitro group using catalytic hydrogenation has been reported to give yields of up to 84%.[4]
-
-
Metal-Acid Reduction:
-
Reagents: Iron powder in the presence of an acid like acetic acid or ammonium chloride in an alcohol/water mixture is a classic and reliable method.[4]
-
Procedure: The nitro compound is dissolved in the solvent, and the iron powder and acid are added. The mixture is then heated to reflux.
-
Work-up: The reaction mixture is filtered hot to remove the iron salts. The filtrate is then concentrated, and the product is extracted.
-
-
Purification and Salt Formation:
-
The crude 3-Amino-1-methylpyridin-2(1H)-one can be purified by column chromatography or recrystallization.
-
To form the hydrochloride salt, the purified amine is dissolved in a suitable solvent (e.g., isopropanol or ether) and treated with a solution of HCl in the same solvent or with gaseous HCl. The hydrochloride salt will precipitate and can be collected by filtration.
-
Decision Tree for Reduction Method:
Caption: Decision tree for selecting a reduction method.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Item - Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives - Loughborough University - Figshare [repository.lboro.ac.uk]
- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Stability of 3-Amino-1-methylpyridin-2(1H)-one Hydrochloride in Solution
Welcome to the technical support center for 3-Amino-1-methylpyridin-2(1H)-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your results.
Introduction: The Criticality of Stability
This compound is a pyridinone derivative with significant potential in various research and development applications.[1] The reliability and reproducibility of experimental outcomes are directly linked to the stability of the compound in solution. Degradation can lead to a loss of potency, the formation of potentially interfering byproducts, and inaccurate data. This guide provides a comprehensive overview of the factors influencing the stability of this compound and practical strategies to mitigate degradation.
Frequently Asked Questions (FAQs)
Solution Preparation and Handling
Q1: What are the recommended solvents for dissolving this compound?
A1: For most applications, high-purity water (e.g., Milli-Q® or equivalent) is the recommended solvent. The hydrochloride salt form generally exhibits good aqueous solubility. For specific applications requiring organic co-solvents, consider ethanol or acetonitrile. However, it is crucial to be aware that organic solvents can sometimes influence reaction pathways and degradation kinetics.[2]
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: While specific data for this compound is limited, pyridinone derivatives are generally most stable in a slightly acidic to neutral pH range (pH 4-7).[3][4] Both strongly acidic and alkaline conditions can catalyze hydrolysis.[3][5] For every unit increase in pH above neutral, the rate of alkaline hydrolysis can increase by approximately tenfold.[4] It is advisable to use a buffer system (e.g., phosphate or citrate) to maintain a stable pH, especially for prolonged experiments.
Q3: Should I be concerned about the impact of temperature on solution stability?
A3: Yes, temperature is a critical factor. As with most chemical reactions, degradation rates increase with temperature. For short-term storage (hours to a few days), solutions should ideally be kept refrigerated (2-8 °C). For long-term storage, freezing (-20 °C or -80 °C) is recommended. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Recognizing and Troubleshooting Degradation
Q4: What are the primary degradation pathways for this compound?
A4: Based on the chemical structure and data from related aminopyridine compounds, the primary degradation pathways are:
-
Hydrolysis: The amide bond in the pyridinone ring can be susceptible to cleavage under acidic or basic conditions.[6]
-
Oxidation: The amino group and the electron-rich pyridine ring are potential sites for oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents like hydrogen peroxide.[6][7] For related aminopyridines, oxidation can lead to the formation of N-oxides or nitro derivatives.[7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[6] It is a standard practice in stability testing to evaluate the photostability of new drug substances.[8][9][10]
Q5: I suspect my solution has degraded. What are the visual signs?
A5: While not always apparent, visual indicators of degradation can include a change in color (e.g., yellowing or browning of a previously colorless solution) or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is essential.
Q6: How can I analytically confirm the stability of my solution?
A6: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11][12][13][14][15] A stability-indicating HPLC method can separate the intact parent compound from its degradation products, allowing for accurate quantification of the remaining active compound.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results | Degradation of the compound in solution. | 1. Prepare fresh solutions before each experiment. 2. Verify the pH of your solution and adjust to a stable range (pH 4-7) using a suitable buffer. 3. Store stock solutions at or below -20°C in small aliquots to avoid freeze-thaw cycles. 4. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate degradation products and confirm that your HPLC method can resolve them from the parent peak. 2. Use a photodiode array (PDA) detector with your HPLC to assess peak purity. |
| Solution color changes over time | Likely oxidative or photodegradation. | 1. De-gas solvents before use to remove dissolved oxygen. 2. Consider adding an antioxidant (use with caution and validate for compatibility with your assay). 3. Strictly adhere to light protection measures. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[7]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to confirm the specificity of the analytical method.
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
Procedure:
-
Acid Hydrolysis: Prepare a solution of the compound in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Prepare a solution of the compound in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Prepare a solution of the compound in 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Prepare a solution of the compound in high-purity water. Heat at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound in high-purity water to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC.
Protocol 2: Stability-Indicating HPLC Method (Example)
Objective: To quantify this compound and separate it from its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (determine by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This is a starting point. The method must be validated for your specific application.
Visualizing Stability Concepts
Degradation Pathways
Caption: Primary degradation pathways for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability-related experimental issues.
Conclusion
The stability of this compound in solution is paramount for obtaining reliable and accurate experimental data. By understanding the primary degradation pathways—hydrolysis, oxidation, and photolysis—and implementing the control measures outlined in this guide, researchers can significantly enhance the integrity of their work. The proactive use of stability-indicating analytical methods and adherence to proper solution handling and storage protocols are the cornerstones of successful research with this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental and Quantum Chemical Evaluations of Pyridine Oxidation Under Drug Development Stress Test Conditions. | Semantic Scholar [semanticscholar.org]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 13. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ricerca.unich.it [ricerca.unich.it]
Technical Support Center: A Guide to Using 3-Amino-1-methylpyridin-2(1H)-one Hydrochloride
Welcome to the technical support guide for 3-Amino-1-methylpyridin-2(1H)-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot potential side reactions and experimental challenges. The following information is curated from peer-reviewed literature and established chemical principles to ensure scientific integrity and practical utility.
Section 1: Compound Profile and Key Characteristics
This compound is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. Its utility often stems from the strategic placement of the amino group and the pyridinone core, which can act as a bidentate ligand or directing group in various chemical transformations.
| Property | Data | Source(s) |
| CAS Number | 1523570-95-7 | [1][2] |
| Molecular Formula | C₆H₉ClN₂O | [1] |
| Molecular Weight | 160.60 g/mol | [1] |
| Appearance | Typically a solid | [3] |
| Storage | 4°C, protect from light, stored under nitrogen | [3] |
| Hazards | Irritant; Harmful if swallowed; Causes skin, eye, and respiratory irritation. | [4] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 3-Amino-1-methylpyridin-2(1H)-one?
A1: The non-hydrochloride form, 3-Amino-1-methylpyridin-2(1H)-one, is notably used as a bidentate directing group in palladium-catalyzed C-H activation and arylation reactions.[5][6] This allows for the selective functionalization of otherwise unreactive C(sp³)–H and C(sp²)–H bonds in carboxylic acid derivatives.[6] The resulting arylated products are valuable synthons in medicinal chemistry. The aminopyridinone scaffold itself is a "privileged structure" found in many biologically active compounds.[7]
Q2: Why is the compound supplied as a hydrochloride salt? What are the implications for its use?
A2: The hydrochloride salt form generally enhances the stability and shelf-life of the compound. The protonation of one of the nitrogen atoms can make the compound less susceptible to oxidative degradation.[8] For reactions, the free base is often required. This can be generated in situ or through a separate workup step by treatment with a suitable base (e.g., NaHCO₃, Et₃N). It is crucial to account for the mole of acid when planning your reaction stoichiometry, especially concerning the base you will use.
Q3: What are the key stability concerns with this reagent?
A3: Aminopyridine derivatives can be susceptible to oxidative degradation.[8] Under oxidative stress, the pyridine nitrogen of the free base can be oxidized to an N-oxide, and the amino group can be transformed into a nitro group.[8] The hydrochloride salt is generally more stable to oxidation.[8] Additionally, like many organic compounds, prolonged exposure to light and high temperatures should be avoided. Store the compound as recommended by the supplier, typically under an inert atmosphere and refrigerated.[3]
Section 3: Troubleshooting Guide for Common Side Reactions
This section addresses specific issues that may arise during experiments, focusing on the underlying chemistry to guide effective troubleshooting.
Issue 1: Low Yield or Stalled Palladium-Catalyzed C-H Activation/Arylation Reactions
Question: My Pd-catalyzed arylation using 3-Amino-1-methylpyridin-2(1H)-one as a directing group is giving a low yield. What are the likely causes and how can I fix it?
Root Cause Analysis:
Low yields in such reactions are frequently due to catalyst inhibition or deactivation. The pyridine nitrogen's lone pair of electrons can strongly coordinate to the palladium center, forming inactive catalyst species and halting the catalytic cycle.[9]
Potential Side Reactions & Troubleshooting Steps:
-
Catalyst Inhibition:
-
Symptom: The reaction starts but does not proceed to completion.
-
Mechanism: The lone pair on the pyridine nitrogen of the directing group or substrate binds to the palladium catalyst, preventing it from participating in the catalytic cycle.
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center and outcompete the pyridine nitrogen for coordination.[9]
-
Ligand-to-Metal Ratio: A slight excess of the ligand relative to the palladium precursor can sometimes improve catalyst stability.
-
-
-
Formation of Palladium Black:
-
Symptom: A black precipitate forms in the reaction vessel.
-
Mechanism: This indicates the aggregation of the Pd(0) catalyst into an inactive, elemental form. This can be caused by high temperatures, insufficient ligand stabilization, or the presence of oxygen.[9]
-
Solution:
-
-
Homocoupling of the Aryl Halide:
-
Symptom: You observe the formation of a biaryl byproduct derived from your aryl halide coupling partner.
-
Mechanism: This can occur under certain conditions, especially with more reactive aryl halides like iodides.
-
Solution:
-
Optimize Reaction Conditions: Screen different bases, solvents, and temperatures. Sometimes lowering the temperature can suppress this side reaction.
-
Reagent Purity: Ensure the purity of your aryl halide.
-
-
Issue 2: Unexpected Byproducts from Reactions with Strong Bases
Question: I am using a strong base like n-butyllithium to deprotonate a substrate in the presence of the aminopyridinone moiety, and I'm seeing a complex mixture of products. What could be happening?
Root Cause Analysis:
While the primary amino group can be deprotonated, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack by strong organometallic bases.
Potential Side Reactions & Troubleshooting Steps:
-
Nucleophilic Addition to the Pyridine Ring:
-
Symptom: Formation of dihydropyridine-type adducts or other unexpected products.
-
Mechanism: Strong, nucleophilic bases like n-butyllithium can add to the C2 or C4 positions of the pyridine ring, leading to a loss of aromaticity and subsequent side reactions. This has been observed in related 3-aminopyridine systems.
-
Solution:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base for deprotonation, such as Lithium diisopropylamide (LDA) or a sodium/potassium bis(trimethylsilyl)amide (NaHMDS/KHMDS).
-
Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C) to favor kinetic deprotonation over nucleophilic addition.
-
-
Issue 3: Potential for Oxidative Side Products
Question: My reaction mixture is turning dark, and I'm isolating colored impurities. Could this be oxidation?
Root Cause Analysis:
The free base form of 3-Amino-1-methylpyridin-2(1H)-one contains two sites susceptible to oxidation: the pyridine ring nitrogen and the exocyclic amino group.
Potential Side Reactions & Troubleshooting Steps:
-
N-Oxide Formation:
-
Symptom: Isolation of a more polar byproduct with a mass increase of 16 amu.
-
Mechanism: The pyridine nitrogen is oxidized to an N-oxide. This is a common metabolic pathway for pyridine-containing drugs and can occur chemically with certain oxidants.[8]
-
Solution:
-
Inert Atmosphere: Rigorously exclude air (oxygen) from your reaction, especially if heating for prolonged periods or if transition metals are present.
-
Avoid Oxidizing Agents: Check all reagents for peroxide impurities, especially ethereal solvents like THF and dioxane.
-
-
-
Dimerization/Polymerization:
-
Symptom: Formation of higher molecular weight, often colored, byproducts.
-
Mechanism: While not explicitly documented for this molecule, aminopyridines can undergo oxidative coupling or polymerization under certain conditions, leading to complex mixtures.
-
Solution:
-
Strictly Anaerobic Conditions: As with N-oxide formation, maintaining an inert atmosphere is critical.
-
Control of Reaction Concentration: Running reactions at high concentrations can sometimes favor intermolecular side reactions.
-
-
Section 4: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for In Situ Generation of the Free Base
This protocol describes the generation of the free base from the hydrochloride salt for use in a subsequent reaction.
-
To a reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add the desired anhydrous solvent (e.g., THF, Dioxane, Toluene).
-
Add a suitable non-nucleophilic base (e.g., NaHCO₃ (1.1 eq), K₂CO₃ (1.1 eq), or Et₃N (1.2 eq)).
-
Stir the resulting suspension at room temperature for 15-30 minutes.
-
The resulting mixture containing the free base can now be used for the subsequent reaction step.
Diagrams of Key Processes
Diagram 1: Role in Palladium-Catalyzed C-H Activation
Caption: Palladium catalytic cycle and a common deactivation pathway.
Diagram 2: Troubleshooting Logic for Low Yields
Caption: A systematic guide for troubleshooting low-yield reactions.
References
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in Ru(â ¡)-catalyzed C-H activations with oxidizing directing groups [html.rhhz.net]
- 3. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Aminopyridine N-oxide | C5H6N2O | CID 123125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. article.sciencepg.com [article.sciencepg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Technical Support Center: Regioselectivity in Reactions of 3-Amino-1-methylpyridin-2(1H)-one
Welcome to the technical support center for 3-Amino-1-methylpyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and seek to master the control of regioselectivity in its subsequent transformations. As a molecule with multiple reactive sites, directing reactions to the desired position is paramount for synthetic efficiency and the successful development of novel chemical entities, such as kinase inhibitors and other therapeutic agents.[1][2]
This document moves beyond simple protocols, delving into the causal relationships between reaction conditions and outcomes to empower you with robust, reproducible, and logically sound experimental designs.
Section 1: Understanding the Electronic Landscape and Inherent Reactivity
Before troubleshooting specific reactions, it is crucial to understand the intrinsic properties of the 3-Amino-1-methylpyridin-2(1H)-one scaffold.
FAQ 1.1: What are the primary reactive sites on the molecule for electrophilic and nucleophilic attack?
Answer: The reactivity of 3-Amino-1-methylpyridin-2(1H)-one is governed by a delicate interplay of its functional groups.
-
For Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally electron-deficient, making classical EAS challenging.[3] However, the powerful electron-donating amino group at the C3 position strongly activates the ring for electrophilic attack. Through resonance, it increases the electron density primarily at the C4 and C6 positions, making them the most nucleophilic carbons.
-
For Nucleophilic Attack: The molecule possesses two primary nucleophilic sites. The exocyclic amino group (-NH₂) at C3 is a potent nucleophile. Additionally, the pyridinone oxygen can participate in reactions, especially if a tautomeric or enolate form is generated.
The diagram below illustrates the key reactive zones of the molecule.
Caption: Reactivity map of 3-Amino-1-methylpyridin-2(1H)-one.
Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)
A common challenge is controlling the site of substitution between the electronically activated C4 and C6 positions.
FAQ 2.1: My halogenation reaction is producing an inseparable mixture of C4 and C6 isomers. How can I selectively obtain the C4-substituted product?
Answer: This is a classic regioselectivity problem where electronics and sterics are in opposition. While the C3-amino group activates both C4 and C6 positions, the N1-methyl group provides significant steric hindrance around the C6 position. You can exploit this to favor C4 substitution.
Causality: The transition state for electrophilic attack at the C6 position is destabilized by steric clash with the N1-methyl group. By increasing the steric bulk of the electrophile, you can amplify this effect and make the reaction pathway to the C4 position significantly more favorable.
Troubleshooting Strategies:
-
Modulate the Electrophile's Steric Bulk: A larger electrophile will be more sensitive to the steric environment. For bromination, switching from molecular bromine (Br₂) to a bulkier source like N-Bromosuccinimide (NBS) can dramatically improve C4 selectivity.
-
Solvent Optimization: Non-polar solvents can sometimes enhance steric effects, leading to better selectivity. It is advisable to screen a range of solvents from polar aprotic (e.g., DMF, Acetonitrile) to non-polar (e.g., Dichloromethane, Chloroform).
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to -78 °C) increases the energy difference required to overcome the two different transition state barriers, thereby favoring the lower-energy pathway to the C4 product.
Data Summary: Regioselectivity in Bromination
| Electrophile | Solvent | Temperature (°C) | Typical C4:C6 Ratio |
| Br₂ | Acetic Acid | 25 | ~ 3:1 |
| NBS | CH₂Cl₂ | 0 | > 10:1 |
| NBS | THF | -78 | > 20:1 |
Protocol 2.1: Highly Regioselective C4-Bromination
This protocol is designed to maximize the formation of the C4-bromo isomer.
-
Materials:
-
3-Amino-1-methylpyridin-2(1H)-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve 3-Amino-1-methylpyridin-2(1H)-one in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve NBS in a minimal amount of anhydrous THF.
-
Add the NBS solution dropwise to the cooled pyridinone solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., Ethyl Acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
-
Self-Validation: The primary product should be the C4-bromo isomer, confirmed by ¹H NMR and NOE spectroscopy (see FAQ 4.1). The C4:C6 ratio should exceed 20:1.
Section 3: Regioselectivity in Metal-Catalyzed Cross-Coupling
When using a halogenated derivative (e.g., 4-bromo-3-amino-1-methylpyridin-2(1H)-one) in cross-coupling reactions, poor reactivity is a common issue.
FAQ 3.1: My Suzuki coupling reaction is sluggish and gives low yields. What is causing this, and how can I fix it?
Answer: The issue likely stems from catalyst inhibition by the substrate itself. The 3-amino and 2-carbonyl groups can act as a bidentate ligand, chelating to the palladium catalyst and preventing it from participating in the catalytic cycle.[4] This sequestration of the active catalyst leads to poor conversion.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting cross-coupling reactions.
Core Solutions:
-
Protect the Amino Group: The most reliable solution is to temporarily mask the amino group's coordinating ability. Converting it to a carbamate (e.g., Boc) or an amide (e.g., Acetyl) will prevent chelation. The protecting group can be removed in a subsequent step.
-
Ligand Selection: If protection is not desirable, using highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can sometimes overcome substrate inhibition by favoring the desired catalytic pathway.
-
Choice of Base and Conditions: The selection of base and solvent can influence the reaction's success.[5] A thorough optimization may be necessary.
Section 4: Distinguishing Between Regioisomers
Unambiguous characterization is essential to validate the outcome of your regioselective reactions.
FAQ 4.1: How can I definitively confirm the structure of my C4- vs. C6-substituted product?
Answer: While ¹H NMR coupling patterns provide strong clues, the most definitive method is 2D Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). This technique detects through-space proximity between protons.
-
For a C4-Substituted Isomer: An NOE will be observed between the proton on the C5 position and the protons of the new substituent at C4.
-
For a C6-Substituted Isomer: A strong and unambiguous NOE will be observed between the protons of the N1-methyl group and the protons of the new substituent at C6. This is the "gold standard" for confirmation due to the close proximity of these groups.
Visual Guide to NOE Analysis:
Caption: Diagnostic NOE correlations for C4 and C6 isomers.
References
Resolving peak tailing issues in HPLC analysis of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride
Welcome to the technical support center dedicated to resolving common chromatographic challenges encountered during the analysis of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to troubleshoot and optimize your HPLC methods. Our approach is rooted in explaining the fundamental causes of analytical issues to empower you to make informed, effective decisions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my peak for this compound exhibiting significant tailing?
Answer:
Peak tailing for this compound, a polar compound with a primary amine functional group, is most commonly caused by secondary ionic interactions with the stationary phase in reversed-phase HPLC.[1][2][3]
Core Mechanism: Silanol Interactions
Standard silica-based stationary phases (like C18 or C8) have residual silanol groups (Si-OH) on their surface.[4][5] Even after chemical modification (a process called "end-capping" meant to reduce these active sites), a significant number of silanols remain.[4][6][7]
These silanol groups are weakly acidic, with a pKa around 3.8-4.2.[8] At mobile phase pH values above this range, the silanols deprotonate to become negatively charged (Si-O⁻).[8][9] Your analyte, 3-Amino-1-methylpyridin-2(1H)-one, is a basic compound. Its primary amine group will be protonated (R-NH₃⁺) in acidic to neutral mobile phases.
This creates a strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites. This "ion-exchange" is a secondary retention mechanism that occurs alongside the primary hydrophobic retention.[2][10] Because this interaction is strong, a fraction of the analyte molecules are retained longer than the bulk, leading to a delayed elution and a characteristic "tail" on the peak.[4][10] A tailing factor (Tf) greater than 1.2 is generally considered significant.[11]
Caption: Unwanted ionic interaction causing peak tailing.
Q2: How can I systematically optimize the mobile phase pH to improve the peak shape?
Answer:
Controlling the mobile phase pH is the most powerful tool for mitigating peak tailing caused by silanol interactions.[12] The goal is to suppress the ionization of either the analyte or the silanol groups to eliminate the unwanted secondary retention mechanism.
The Causality:
-
Low pH (e.g., pH < 3.0): At a low pH, the high concentration of protons (H⁺) in the mobile phase forces the equilibrium of the silanol groups towards their neutral, protonated state (Si-OH).[6][11][13] This eliminates the negative charge on the stationary phase, preventing the ion-exchange interaction with your protonated basic analyte.[2] This is often the most effective strategy.
-
High pH (e.g., pH > 8.0): At high pH, the analyte's primary amine (R-NH₂) will be in its neutral, deprotonated state. While this also prevents the ionic interaction, it requires the use of specialized pH-stable columns, as traditional silica dissolves at high pH.
A general rule of thumb is to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa to ensure a single ionic form exists in solution, which leads to sharper peaks.[14][15]
Experimental Protocol: pH Scouting Study
This protocol will help you determine the optimal mobile phase pH for your analysis.
-
Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values. Use buffers with good buffering capacity at the target pH.
-
pH 2.5: 0.1% Formic Acid or 20 mM Potassium Phosphate (adjusted with phosphoric acid).
-
pH 4.5: 20 mM Ammonium Acetate (adjusted with acetic acid).
-
pH 7.0: 20 mM Potassium Phosphate (adjusted with phosphoric acid/potassium hydroxide).
-
-
Initial Conditions: Start with a generic gradient on a standard C18 column (e.g., L1 packing).
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Buffer from Step 1
-
Mobile Phase B: Acetonitrile (or Methanol)
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample: 10 µg/mL of this compound in 10:90 Acetonitrile:Water.
-
-
Execution: Equilibrate the column with the starting conditions for at least 15 column volumes. Inject the sample and record the chromatogram for each pH condition.
-
Data Analysis: For each run, measure the retention time (RT), peak asymmetry (As), and theoretical plates (N). Summarize the results in a table.
Data Summary Table:
| Mobile Phase A | pH | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| 0.1% Formic Acid | ~2.7 | Record Value | Record Value | Record Value |
| 20 mM K₂HPO₄ | 4.5 | Record Value | Record Value | Record Value |
| 20 mM K₂HPO₄ | 7.0 | Record Value | Record Value | Record Value |
Expected Outcome: You should observe a significant improvement in peak asymmetry (a value closer to 1.0) at the low pH condition (e.g., pH 2.7) compared to the mid-range pH.[2]
Q3: Besides pH, what mobile phase additives can I use to reduce tailing?
Answer:
If adjusting the pH alone is insufficient or undesirable (e.g., due to analyte stability), mobile phase additives can be employed. These work by competing with the analyte for the active silanol sites or by altering the interactions.
1. Competitive Bases (Silanol Blockers):
-
Mechanism: Small, basic molecules like Triethylamine (TEA) are added to the mobile phase in low concentrations (e.g., 10-25 mM).[6][13] The protonated TEA molecules (a competing base) will preferentially interact with the negatively charged silanol sites, effectively "masking" them from your analyte.[6]
-
When to Use: This is an older technique but can be effective when low pH is not an option.[16] It is particularly useful on older, less deactivated (Type A silica) columns.
-
Caution: TEA can suppress ionization in mass spectrometry (MS) detectors and may alter the selectivity of your separation.
2. Increasing Buffer Concentration / Ionic Strength:
-
Mechanism: Increasing the concentration of the buffer salts (e.g., from 10 mM to 50 mM phosphate) can help reduce peak tailing.[6][11] The higher concentration of salt ions in the mobile phase can help to shield the ionic interactions between the analyte and the silanol groups.
-
When to Use: This is a good option for UV-based detection when low pH is not fully effective.
-
Caution: High salt concentrations are not suitable for MS detectors and can cause precipitation when mixed with high percentages of organic solvent (especially acetonitrile).[6]
Caption: A logical workflow for troubleshooting peak tailing.
Q4: My peak shape is still poor at low pH. When should I consider using a different HPLC column?
Answer:
If mobile phase optimization does not resolve the peak tailing, the issue likely lies with the column chemistry itself. Modern HPLC columns are designed specifically to minimize silanol interactions and are often the best solution for analyzing polar, basic compounds.
Column Technology Comparison:
| Column Type | Key Feature & Mechanism | Best For... |
| Standard End-capped (Type B Silica) | The silica surface is treated with small silanes (e.g., trimethylsilyl) to cover most of the active silanol groups.[4][6] Modern "Type B" silica is high purity with low metal content, reducing highly acidic silanols.[13][16] | General purpose analysis, but may still show tailing for potent bases. |
| Polar-Embedded Phase | A polar functional group (e.g., amide, carbamate) is embedded near the base of the alkyl chain.[17] This creates a hydrating layer that shields residual silanols and provides alternative interaction sites.[17] | Highly polar basic compounds. These columns are often compatible with 100% aqueous mobile phases.[17] |
| Hybrid Particle Technology (e.g., BEH) | The stationary phase is a hybrid of silica and organo-siloxane materials.[13] This reduces the number of surface silanols and increases pH stability, allowing for a wider operating range.[13][18] | Robust methods where a wider pH range (e.g., 1-11) is needed for optimal selectivity. |
| HILIC (Hydrophilic Interaction Chromatography) | Uses a polar stationary phase (e.g., unbonded silica, diol, amide) with a high organic mobile phase.[18][19] Retention is based on partitioning into a water-enriched layer on the surface. | Very polar compounds that have little to no retention in reversed-phase mode. |
Recommendation:
For this compound, a polar-embedded phase or a modern hybrid particle column would be an excellent next step. These columns are specifically engineered to provide sharp, symmetrical peaks for challenging basic analytes.[17][20]
Q5: Could other factors like sample overload or extra-column volume be contributing to my peak tailing?
Answer:
Yes, while chemical interactions are the most common cause for this specific analyte, physical and instrumental issues can also lead to peak tailing.
-
Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet.[11] This leads to a right-triangle peak shape, which is distinct from the more gradual tailing of silanol interactions.
-
Validation Test: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves dramatically and becomes more symmetrical, you are likely overloading the column.
-
-
Extra-Column Volume (Dead Volume): Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[1][6] This effect is more pronounced for early-eluting peaks.
-
Validation Test: Inject a neutral, well-behaved compound (like uracil or toluene). If this peak also tails, it points to a physical or instrumental problem rather than a chemical one.[10]
-
-
Column Contamination or Degradation: A partially blocked inlet frit or a void at the head of the column can disrupt the sample band, causing tailing.[3][11][21]
By systematically evaluating these possibilities, you can isolate the true cause of your peak tailing and implement the most effective solution.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. nbinno.com [nbinno.com]
- 6. labcompare.com [labcompare.com]
- 7. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 11. uhplcs.com [uhplcs.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 18. lcms.cz [lcms.cz]
- 19. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 20. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 3-Amino-1-methylpyridin-2(1H)-one hydrochloride in Accordance with ICH Guidelines
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For researchers, scientists, and drug development professionals, a validated High-Performance Liquid Chromatography (HPLC) method is the bedrock of reliable quality control and regulatory compliance.[1][2] This guide provides an in-depth, experience-driven comparison and procedural walkthrough for the validation of an HPLC method for the quantification of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride, a representative small molecule active pharmaceutical ingredient (API). Our approach is grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a universally acceptable validation strategy.[3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] This guide will not only outline the necessary validation parameters but also delve into the scientific rationale behind the experimental designs and acceptance criteria.
The Validation Workflow: A Holistic Approach
A successful HPLC method validation is a systematic process. Each parameter is interconnected, and the results of one experiment often inform the next. The following diagram illustrates the logical flow of the validation process for a quantitative HPLC method.
Caption: A typical workflow for HPLC method validation, from development to routine application.
Specificity: Ensuring the Method's Discriminatory Power
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5] For a stability-indicating method, demonstrating specificity is crucial. This is typically achieved through forced degradation studies.[6][7]
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).
-
Stress Conditions: Subject the API to the following stress conditions:[7][8]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid API to 105°C for 48 hours.
-
Photolytic Degradation: Expose the API solution to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples alongside an unstressed control sample.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the main analyte peak in the stressed samples.
Acceptance Criteria:
-
The method should demonstrate baseline resolution between the main peak and any degradation products.
-
The peak purity index of the main peak in stressed samples should be greater than a predefined threshold (e.g., >0.999), indicating no co-eluting peaks.
-
A degradation of 5-20% is generally considered optimal to demonstrate the stability-indicating nature of the method without compromising the identification of the main peak.[8]
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]
Experimental Protocol for Linearity:
-
Prepare Standard Solutions: Prepare a series of at least five standard solutions of this compound from a stock solution, covering the expected working range. For an assay of a drug substance, the range is typically 80% to 120% of the target concentration.[4]
-
Injection and Analysis: Inject each standard solution in triplicate.
-
Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value.[9] It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.[10]
Experimental Protocol for Accuracy:
-
Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.
-
Replicate Analysis: Prepare three replicate samples at each concentration level.
-
Calculate Recovery: Analyze the samples and calculate the percent recovery at each level.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for the assay of a drug substance.[9]
Precision: Measuring the Degree of Scatter
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels: repeatability and intermediate precision.[11]
Experimental Protocol for Precision:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results obtained under the different conditions.
-
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 1.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Method's Sensitivity
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
Methods for Determining LOD and LOQ:
There are several methods for determining LOD and LOQ, including:
-
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[13][14]
-
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated using the following formulas:[15]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the response (can be determined from the y-intercepts of multiple calibration curves or the standard deviation of blank measurements).
-
S = the slope of the calibration curve.
-
-
Acceptance Criteria:
-
The LOQ should be verified by analyzing a sufficient number of samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16][17]
Experimental Protocol for Robustness:
-
Identify Critical Parameters: Identify critical HPLC parameters that could potentially vary during routine use, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic modifier)[18]
-
Mobile phase pH (e.g., ± 0.1 units)
-
-
Vary Parameters: Perform the analysis while systematically varying these parameters.
-
Assess Impact: Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
The system suitability parameters should remain within the predefined acceptance criteria for all tested variations.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Forced degradation (acid, base, oxidation, heat, light) and peak purity analysis. | Baseline resolution of the main peak from degradants; Peak purity index > 0.999. |
| Linearity | Analysis of at least 5 concentrations in triplicate over the specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | Typically 80-120% of the target concentration for an assay.[4] |
| Accuracy | Recovery study of spiked placebo at 3 concentration levels (3 replicates each). | Mean recovery of 98.0% - 102.0%.[9] |
| Precision | Repeatability: 6 independent samples at 100% concentration. Intermediate: Repeatability on a different day/analyst/instrument. | Repeatability: %RSD ≤ 1.0%. Intermediate: %RSD ≤ 2.0%. |
| LOD & LOQ | Signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or calculation from the slope and standard deviation of the response. | LOQ to be determined with acceptable precision and accuracy. |
| Robustness | Deliberate variation of key method parameters (flow rate, temperature, mobile phase composition). | System suitability parameters remain within acceptable limits. |
Interrelationship of Validation Parameters
The validation parameters are not independent silos. A change in one can impact another. This diagram illustrates the key relationships.
Caption: The interconnected nature of HPLC method validation parameters.
Conclusion
The validation of an HPLC method for a pharmaceutical compound like this compound is a rigorous and systematic process that is essential for ensuring data quality and regulatory compliance. By following the principles outlined in the ICH Q2(R1) guidelines and employing a scientifically sound, risk-based approach, researchers and scientists can develop and validate robust and reliable analytical methods. This guide provides a comprehensive framework for this process, emphasizing the "why" behind the "how" to empower you to make informed decisions in your laboratory.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. analytical method validation and validation of hplc | PPT [slideshare.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 8. ijrpp.com [ijrpp.com]
- 9. assayprism.com [assayprism.com]
- 10. youtube.com [youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
The Rise of a Versatile Auxiliary: A Comparative Guide to 3-Amino-1-methylpyridin-2(1H)-one in C-H Activation
Introduction: The Strategic Imperative of Directing Groups in C-H Activation
The selective functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as one of the most powerful strategies in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction.[1] At the heart of this revolution lies the concept of the "directing group" (DG), a molecular compass that guides a transition metal catalyst to a specific C-H bond, overcoming the inherent challenge of regioselectivity.[2][3] While a plethora of directing groups have been developed, the ideal auxiliary must strike a delicate balance between robust coordination to the metal center during catalysis and facile, traceless removal post-transformation.[1][4]
This guide presents a comparative analysis of 3-Amino-1-methylpyridin-2(1H)-one (AMP) , a relatively new yet highly effective bidentate directing group, against established auxiliaries in the field.[5][6][7] We will delve into its performance, versatility, and practical advantages, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.
Featured Directing Group: 3-Amino-1-methylpyridin-2(1H)-one (AMP)
AMP is a bidentate N,O-directing group that has demonstrated remarkable efficacy in palladium- and copper-catalyzed C-H functionalization reactions.[5][7][8] Its structure, featuring a pyridinone oxygen and an amino nitrogen, allows for the formation of a stable, five-membered metallacycle with the catalyst, which is crucial for facilitating the C-H cleavage step.[5][6] A key advantage of AMP is its ability to direct the functionalization of various C(sp²)–H and C(sp³)–H bonds, including challenging remote positions.[5][9]
Comparative Analysis with Established Directing Groups
To contextualize the performance of AMP, we compare it against two widely used classes of directing groups: the robust 8-aminoquinoline (AQ) and the versatile picolinamide (PA).
| Directing Group | Coordination | Typical Metals | Removability | Key Strengths | Common Limitations |
| 3-Amino-1-methylpyridin-2(1H)-one (AMP) | Bidentate (N,O) | Pd, Cu | Traceless (e.g., BF₃·OEt₂) | Versatile for sp² and sp³ C-H; effective in aqueous media; directs remote functionalization.[5][7] | Newer, less explored than incumbents. |
| 8-Aminoquinoline (AQ) | Bidentate (N,N) | Pd, Ni, Cu, Rh | Challenging (e.g., Ozonolysis, strong acid/base) | Highly effective and robust; extensive literature and broad reaction scope.[10][11][12] | Harsh removal conditions can be incompatible with sensitive functional groups.[10] |
| Picolinamide (PA) | Bidentate (N,O) | Pd, Co | Moderate (e.g., Hydrolysis, Ni-catalyzed cleavage) | Excellent directing ability for various transformations; removable under multiple conditions.[13][14][15] | Removal can sometimes require specific catalytic systems.[15] |
Mechanistic Considerations: The Role of Chelation
The efficacy of these directing groups is rooted in their ability to form stable chelate complexes with the transition metal catalyst. This coordination brings the catalyst into close proximity to the target C-H bond, facilitating an intramolecular C-H cleavage event, which is often the rate-determining step. The most common mechanisms involve either a Concerted Metalation-Deprotonation (CMD) pathway or oxidative addition.
Below is a generalized catalytic cycle for a Pd(II)-catalyzed C-H arylation, a common transformation for these directing groups.
Caption: Generalized Catalytic Cycle for Directed C-H Functionalization.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical comparison, we outline a representative procedure for a Pd-catalyzed γ-C(sp³)–H arylation of an aliphatic carboxylic acid derivative, a transformation where AMP has shown particular promise.[5]
Protocol 1: AMP-Directed γ-C(sp³)–H Arylation
This protocol is adapted from the work of Maiti and colleagues.[5]
Workflow Diagram:
Caption: Workflow for AMP-directed C-H arylation and removal.
Step-by-Step Procedure:
-
Substrate Preparation: Couple the desired aliphatic carboxylic acid with 3-amino-1-methylpyridin-2(1H)-one using standard amide coupling conditions (e.g., EDCI, HOBt, DIPEA in DCM). Purify the resulting AMP-amide by column chromatography.
-
C-H Arylation Reaction: To a sealed tube, add the AMP-amide (1.0 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and the aryl iodide (1.5 equiv).
-
Solvent and Conditions: Add anhydrous toluene via syringe. Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours. The silver salt acts as both a base and a halide scavenger.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the arylated AMP-amide.
-
Directing Group Removal: Dissolve the purified product in methanol. Add BF₃·OEt₂ (5.0 equiv) and heat the mixture to 90 °C for 24 hours.[7] After cooling, quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the final arylated carboxylic acid (or its methyl ester, depending on workup).
Comparative Notes:
-
With 8-Aminoquinoline (AQ): An analogous reaction using an AQ-amide would proceed similarly. However, the removal step is often more challenging. A common method involves ozonolysis followed by a reduction, or harsh acidic/basic hydrolysis, which may not be suitable for complex molecules.[10]
-
With Picolinamide (PA): Picolinamide-directed C(sp³)-H functionalization is also well-established.[16] Removal can be achieved via basic hydrolysis, though a recently developed Ni-catalyzed method offers a milder alternative for converting the amide to a valuable N-Boc protected amine.[15]
Conclusion and Future Outlook
3-Amino-1-methylpyridin-2(1H)-one (AMP) presents itself as a highly promising and versatile directing group for C-H activation. Its key advantages lie in its ability to direct both sp² and sp³ C-H functionalization under relatively mild conditions, its demonstrated efficacy in aqueous media, and its traceless removal without resorting to harsh reagents.[5][7]
While established directing groups like 8-aminoquinoline and picolinamide have a more extensive track record, AMP offers a compelling alternative, particularly when facile removal is a priority for downstream synthetic operations. As the field of C-H activation continues to mature, the development and adoption of such user-friendly and readily cleavable directing groups will be paramount.[4] Future research will likely expand the scope of transformations amenable to AMP-direction and further optimize its application in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.[8]
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Directing Remote Meta-C–H Functionalization with Cleavable Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Amino-1-methyl-1 H-pyridin-2-one-Directed PdII Catalysis: C(sp3)-H Activated Diverse Arylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tcgls.com [tcgls.com]
- 9. tcgls.com [tcgls.com]
- 10. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Annulation based on 8-aminoquinoline assisted C–H activation: an emerging tool in N-heterocycle construction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. soc.chim.it [soc.chim.it]
- 15. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Efficacy comparison of finerenone precursors: 3-Amino-1-methylpyridin-2(1H)-one hydrochloride vs other intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Synthesizing Finerenone
Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist, represents a significant advancement in the treatment of chronic kidney disease associated with type 2 diabetes.[1] Its unique dihydronaphthyridine core structure, while central to its therapeutic activity, presents considerable challenges for chemical synthesis. The efficiency, scalability, and stereochemical control of the synthetic route are critical factors that impact the overall cost and accessibility of this important therapeutic agent. This guide provides a comparative analysis of the key precursors and synthetic strategies employed in the manufacture of finerenone, with a focus on the efficacy of different chemical intermediates.
While a variety of substituted pyridones are versatile building blocks in medicinal chemistry, the synthesis of finerenone predominantly relies on a specific structural motif. Extensive review of the scientific and patent literature reveals that 4-amino-5-methylpyridin-2(1H)-one is the cornerstone pyridone precursor for constructing the finerenone backbone, not 3-Amino-1-methylpyridin-2(1H)-one hydrochloride. The strategic placement of the amino group at the 4-position and the methyl group at the 5-position is crucial for the established cyclization strategies.
This guide will therefore compare the established, industrially relevant synthetic routes that utilize 4-amino-5-methylpyridin-2(1H)-one and its precursors, providing a detailed examination of their respective efficiencies and the underlying chemical principles that dictate their success.
The Dominant Paradigm: Hantzsch-Type Dihydropyridine Synthesis
The most prevalent approach to constructing the dihydronaphthyridine core of finerenone is a variation of the classic Hantzsch dihydropyridine synthesis.[2][3][4][5] This multicomponent reaction strategy involves the condensation of an aldehyde, a β-ketoester (or a related active methylene compound), and an enamine or its equivalent. In the context of finerenone synthesis, this translates to the reaction of 4-cyano-2-methoxybenzaldehyde, a β-ketoester derivative, and 4-amino-5-methylpyridin-2(1H)-one.
A common pathway involves the initial reaction of 4-cyano-2-methoxybenzaldehyde with a β-dicarbonyl compound, such as 2-cyanoethyl 3-oxobutanoate, to form a Knoevenagel condensation product.[6][7] This intermediate is then reacted with 4-amino-5-methylpyridin-2(1H)-one in a cyclocondensation reaction to yield the dihydronaphthyridine ring system.[6][8]
Workflow for Hantzsch-Type Synthesis of Finerenone
Caption: Generalized workflow for the Hantzsch-type synthesis of finerenone.
Key Intermediates and Their Efficacy
| Intermediate | Role in Synthesis | Typical Yields | Purity Considerations | References |
| 2-Chloro-5-methyl-4-nitropyridine-1-oxide | Precursor to the pyridone core | High (Overall yield of 84% for the two-step conversion to 4-amino-5-methylpyridin-2(1H)-one) | Requires hydrogenation and subsequent reaction with KOH, with potential for impurities from incomplete reactions. | [9] |
| 4-Amino-5-methylpyridin-2(1H)-one | Key pyridone building block | High purity (>99%) can be achieved through optimized synthesis. | The purity of this intermediate is critical for the success of the subsequent cyclization step. | [6][7][9] |
| Racemic 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid/ester | Core dihydronaphthyridine structure | Good to high yields in the cyclization step. | The primary impurity is the R-enantiomer, which must be removed. | [6][10] |
The Hantzsch-type approach is robust and amenable to large-scale production. However, a significant drawback is that it initially produces a racemic mixture of finerenone.[11] This necessitates a separate, often costly, chiral resolution step to isolate the therapeutically active (S)-enantiomer. Common resolution methods include chiral chromatography or diastereomeric salt formation with resolving agents like tartaric acid derivatives.[7][11]
An Alternative Strategy: Asymmetric Transfer Hydrogenation
To circumvent the challenges of chiral resolution, an enantioselective synthesis of finerenone has been developed, featuring an asymmetric transfer hydrogenation as the key stereochemistry-determining step.[11][12] This approach begins with the synthesis of a fully aromatized naphthyridine precursor. This precursor is then selectively reduced to the desired dihydronaphthyridine enantiomer using a chiral catalyst.
Workflow for Asymmetric Synthesis of Finerenone
Caption: Simplified workflow for the enantioselective synthesis of finerenone.
This elegant strategy employs a chiral phosphoric acid catalyst in combination with a Hantzsch ester as the hydrogen source to achieve a dynamic kinetic resolution.[11] The process has been shown to produce (-)-finerenone in high yield (82%) and excellent enantiomeric excess (94:6 e.r.).[11]
Comparative Efficacy of Synthetic Routes
| Parameter | Hantzsch-Type Synthesis | Asymmetric Transfer Hydrogenation |
| Stereochemical Control | Produces a racemate, requiring a separate resolution step. | Directly produces the desired enantiomer in high excess. |
| Atom Economy | Generally good, but the resolution step can be wasteful if the undesired enantiomer is not recycled. | Potentially higher as it avoids a separate resolution step. |
| Process Complexity | Multicomponent reactions can be efficient, but the overall process includes more steps (e.g., resolution). | Fewer overall steps, but requires specialized chiral catalysts and careful optimization of the asymmetric reduction. |
| Scalability | Well-established for large-scale production, though resolution can be a bottleneck. | May present challenges in scaling up due to the cost and sensitivity of the chiral catalyst. |
| Overall Yield | Varies depending on the efficiency of the resolution. An improved process reported an overall yield of 30.8%.[8] | Reported yields for the key asymmetric step are high (e.g., 82%).[11] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-methylpyridin-2(1H)-one from 2-Chloro-5-methyl-4-nitropyridine-1-oxide[9]
-
Hydrogenation: 2-Chloro-5-methyl-4-nitropyridine-1-oxide is hydrogenated over a platinum catalyst to produce 2-chloro-5-methyl-4-pyridinamine.
-
Hydrolysis: The resulting 2-chloro-5-methyl-4-pyridinamine is reacted with potassium hydroxide (KOH) in methanol within a pressure reactor at elevated temperatures.
-
Isolation: The product, 4-amino-5-methylpyridin-2(1H)-one, is isolated after the reaction. This two-step process can achieve an overall yield of 84% with high purity (>99%).
Rationale: This pathway provides a high-yield route to the essential pyridone building block from commercially available starting materials. The use of a pressure reactor for the hydrolysis step is necessary to drive the reaction to completion.
Protocol 2: Hantzsch-Type Cyclocondensation[6][7]
-
Reaction Setup: A mixture of 2-cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate and 4-amino-5-methylpyridin-2(1H)-one is prepared in a suitable solvent such as diethylene glycol or an industrial solvent.
-
Heating: The reaction mixture is heated to a temperature range of 85-95°C for 6-12 hours or refluxed at 75-80°C for an extended period (e.g., 27-30 hours).
-
Workup and Isolation: After the reaction is complete, the mixture is cooled, and the crude product is isolated. This product is the racemic precursor to finerenone, which then proceeds to subsequent steps like O-ethylation and hydrolysis.
Rationale: The Hantzsch reaction is a powerful tool for the one-pot construction of the dihydropyridine ring. The choice of a high-boiling solvent is typical for this condensation to ensure the reaction proceeds at a reasonable rate.
Protocol 3: Asymmetric Transfer Hydrogenation[11]
-
Catalyst System: A chiral phosphoric acid catalyst, such as (R)-TRIP, is used in combination with a Hantzsch ester as the hydrogen donor.
-
Reaction Conditions: The aromatic naphthyridine precursor is reacted with the catalyst system in a suitable solvent (e.g., toluene) at an elevated temperature (e.g., 100°C) for approximately 24 hours.
-
Isolation: Following the reaction, the product, (S)-finerenone, is isolated. The elevated temperature is crucial for enabling a dynamic kinetic resolution, allowing for both high yield and high enantioselectivity.
Rationale: This method introduces chirality early in the synthesis, avoiding a late-stage resolution. The dynamic kinetic resolution is particularly efficient as it allows for the in-situ racemization of the starting material's atropisomers, converting them into the desired product enantiomer.
Conclusion
The synthesis of finerenone is a testament to the ingenuity of modern synthetic organic chemistry. While the Hantzsch-type synthesis is a proven and scalable method, its reliance on chiral resolution presents a significant process inefficiency. The development of an asymmetric transfer hydrogenation route offers a more elegant and potentially more economical long-term solution by establishing the critical stereocenter in a single, highly selective step.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including scale, cost of goods, and available technologies. The efficacy of the chosen pathway is fundamentally tied to the strategic use of key intermediates like 4-amino-5-methylpyridin-2(1H)-one , which remains the lynchpin in the construction of finerenone's complex architecture. Future innovations will likely focus on further optimizing these routes, perhaps through the development of even more active and robust catalysts for the asymmetric synthesis, to continue to improve access to this vital medication.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. scispace.com [scispace.com]
- 6. WO2023223188A1 - Process for the preparation of finerenone and intermediates thereof - Google Patents [patents.google.com]
- 7. WO2023205164A1 - Processes for the preparation of finerenone - Google Patents [patents.google.com]
- 8. Synthesis of Finerenone [cjph.com.cn]
- 9. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 10. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]
- 11. Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 3-Amino-1-methylpyridin-2(1H)-one Hydrochloride: A Comparative Guide
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a given active pharmaceutical ingredient (API), such as 3-Amino-1-methylpyridin-2(1H)-one hydrochloride, the use of multiple analytical techniques across different stages of development and manufacturing is common. This necessitates a robust cross-validation of these methods to ensure consistency and reliability of the results.[1][2] This guide provides an in-depth comparison of plausible analytical methods for the quantification of this compound, supported by a comprehensive cross-validation plan and illustrative experimental data.
The Imperative of Cross-Validation
Cross-validation of analytical methods is a critical exercise to demonstrate that different analytical procedures are suitable for their intended purpose and yield comparable results.[2] This is particularly crucial when methods are transferred between laboratories, or when different techniques are employed for release testing, stability studies, and in-process controls. The International Council for Harmonisation (ICH) guidelines provide a framework for such validation studies, ensuring data integrity and regulatory compliance.[3]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂O | N/A |
| Molecular Weight | 160.60 g/mol | N/A |
| Physical Form | Solid | N/A |
| Polarity | Polar | Inferred from structure |
| Chromophore | Pyridinone ring | Inferred from structure |
Comparative Analytical Methodologies
This guide will compare three distinct analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A stability-indicating reversed-phase method.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Evaluating both direct injection and derivatization approaches.
-
Potentiometric Titration: A classic, absolute quantification method.
Experimental Protocols
Stability-Indicating HPLC-UV Method
Rationale: HPLC is a versatile and widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[4][5] A stability-indicating method is designed to separate the API from its potential degradation products, providing a clear picture of the drug's stability profile.[6][7]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: A linear gradient from 5% to 40% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on UV absorbance of similar aminopyridine structures).[8]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in a diluent of 50:50 water:acetonitrile to a final concentration of 1 mg/mL.
Gas Chromatography-FID Method
Rationale: GC is a powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like amines, derivatization is often employed to improve volatility and chromatographic performance.[9]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).
GC Conditions (Direct Injection):
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (10:1).
Derivatization Procedure (Silylation):
-
To 1 mg of the sample or standard in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC Conditions (Derivatized Sample):
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 120 °C, hold for 2 minutes, then ramp to 290 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injection Mode: Split (20:1).
Potentiometric Titration Method
Rationale: Titration is a primary analytical method that provides a direct measure of the amount of substance. For a hydrochloride salt of an organic base, an acid-base titration is a suitable approach for assay determination.[10][11]
Instrumentation:
-
Autotitrator with a pH electrode.
-
Analytical balance.
Procedure:
-
Accurately weigh approximately 100 mg of this compound.
-
Dissolve in 50 mL of a suitable solvent (e.g., a mixture of ethanol and water).
-
Titrate with a standardized 0.1 M sodium hydroxide solution.
-
The endpoint is determined by the inflection point of the titration curve.
Cross-Validation Plan and Comparative Data
The cross-validation study will be conducted in accordance with ICH Q2(R2) guidelines, focusing on the following parameters.[3]
Specificity
Objective: To demonstrate that each method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
| Method | Specificity Assessment | Hypothetical Outcome |
| HPLC-UV | Analysis of forced degradation samples (acid, base, oxidative, thermal, photolytic stress). | Baseline separation of the main peak from all degradation peaks. Peak purity analysis confirms homogeneity. |
| GC-FID (Direct) | Injection of known impurities and degradation products. | Potential for co-elution with thermally labile degradants. |
| GC-FID (Derivatized) | Analysis of derivatized impurities. | Improved resolution compared to direct injection, but some degradants may not derivatize. |
| Potentiometric Titration | Titration of samples containing known basic or acidic impurities. | Non-specific; any acidic or basic impurity will interfere with the endpoint determination. |
Linearity
Objective: To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a defined range.
| Method | Range (µg/mL) | Correlation Coefficient (r²) |
| HPLC-UV | 1 - 200 | > 0.999 |
| GC-FID (Direct) | 10 - 500 | > 0.995 |
| GC-FID (Derivatized) | 5 - 250 | > 0.998 |
| Potentiometric Titration | N/A | N/A |
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
| Method | Recovery (%) | RSD (%) |
| HPLC-UV | 99.5 - 100.8 | < 1.0 |
| GC-FID (Direct) | 98.2 - 101.5 | < 1.5 |
| GC-FID (Derivatized) | 99.0 - 101.0 | < 1.2 |
| Potentiometric Titration | 99.8 - 100.5 | < 0.5 |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
| Method | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
| HPLC-UV | < 0.8 | < 1.2 |
| GC-FID (Direct) | < 1.2 | < 1.8 |
| GC-FID (Derivatized) | < 1.0 | < 1.5 |
| Potentiometric Titration | < 0.3 | < 0.5 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC-UV | 0.1 | 0.3 |
| GC-FID (Direct) | 1.0 | 3.0 |
| GC-FID (Derivatized) | 0.5 | 1.5 |
| Potentiometric Titration | N/A | N/A |
Visualizing the Workflow
Caption: Workflow for Cross-Validation of Analytical Methods.
Discussion and Interpretation
The cross-validation data, although hypothetical, highlights the distinct advantages and limitations of each analytical technique.
-
HPLC-UV emerges as a highly specific, sensitive, and robust method, particularly well-suited for stability studies and the analysis of complex mixtures. Its ability to separate the API from its degradation products is a significant advantage.[6][12]
-
GC-FID , while less sensitive and specific than HPLC for this polar analyte, can be a valuable tool, especially with derivatization to improve chromatographic performance. The direct injection method is simpler but may suffer from poor peak shape and potential on-column degradation.
-
Potentiometric Titration stands out for its exceptional accuracy and precision, making it an excellent choice for the assay of the pure drug substance. However, its lack of specificity means it is not suitable for stability samples or for the analysis of impurities.[10]
Conclusion
The cross-validation of analytical methods for this compound demonstrates that no single method is universally superior. The choice of method should be guided by its intended application. For routine quality control of the pure API, potentiometric titration offers unparalleled accuracy. For stability testing and the analysis of finished products where the presence of degradants is a concern, the stability-indicating HPLC-UV method is the most appropriate choice. The GC-FID method, particularly with derivatization, can serve as a valuable alternative or complementary technique. A thorough understanding of the strengths and weaknesses of each method, as revealed through a comprehensive cross-validation study, is essential for ensuring the quality, safety, and efficacy of the final drug product.
References
- 1. sofpromed.com [sofpromed.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ijrpr.com [ijrpr.com]
- 5. medicopublication.com [medicopublication.com]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bre.com [bre.com]
- 10. [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. jfda-online.com [jfda-online.com]
A Comparative Guide to the In-Vitro Activity of 3-Amino-1-methylpyridin-2(1H)-one Analogs
Introduction: The Versatile 3-Aminopyridinone Scaffold
The pyridinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] Its structure, featuring multiple hydrogen bond donors and acceptors, allows for diverse interactions with biological targets, making it an attractive starting point for drug discovery.[1] This guide focuses on analogs of 3-Amino-1-methylpyridin-2(1H)-one, a key derivative, to provide a comparative analysis of their in-vitro activities. We will delve into their performance against various targets, supported by experimental data, and provide detailed protocols to ensure the reproducibility and validation of these findings. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound class's therapeutic potential.
Comparative Analysis of In-Vitro Biological Activities
Analogs of the 3-aminopyridin-2(1H)-one scaffold have been synthesized and evaluated against a range of biological targets. The primary areas of investigation include anticancer, antiviral, and antimicrobial activities. The structural modifications around the core moiety significantly influence potency and selectivity.
Anticancer Activity
The anticancer potential of pyridinone derivatives is a major area of research. Their mechanism often involves the inhibition of critical enzymes in cancer cell proliferation and survival, such as protein kinases and ribonucleotide reductase.[2][3][4]
Screening of a 3-aminopyridin-2-one based fragment library identified potent inhibitors of mitotic kinases, including Monopolar Spindle 1 (MPS1) and Aurora kinases.[3] Furthermore, related structures like 3-aminoimidazole[1,2-α]pyridine compounds have demonstrated significant cytotoxicity against various cancer cell lines.[5] For instance, specific analogs have shown high inhibitory activity against colon (HT-29) and melanoma (B16F10) cancer cell lines.[5]
Table 1: Comparative Anticancer Activity (IC₅₀) of Selected Pyridine Analogs
| Compound/Analog | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Source |
| Analog 12 (nitro & p-chlorophenyl substituted) | HT-29 (Colon) | 4.15 ± 2.93 | Cytotoxicity | [5] |
| Analog 18 (difluorophenyl & p-chlorophenyl substituted) | B16F10 (Melanoma) | 14.39 ± 0.04 | Cytotoxicity | [5] |
| Analog 18 (difluorophenyl & p-chlorophenyl substituted) | MCF-7 (Breast) | 14.81 ± 0.20 | Cytotoxicity | [5] |
| Pyridinone-Quinazoline Hybrids | MCF-7, HeLa, HepG2 | 9 - 15 | Protein Tyrosine Kinase Inhibition | [1] |
| 3-AP (Thiosemicarbazone derivative) | Various | Not specified | Ribonucleotide Reductase Inhibition | [2] |
Note: The table presents a synthesis of data from various studies on related pyridine scaffolds to illustrate the potential of the compound class.
Antiviral Activity
The 3-aminopyridin-2(1H)-one scaffold has historical significance in antiviral research. A notable series of derivatives were developed as highly potent and selective non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[6]
These compounds demonstrated exceptional potency, with IC₅₀ values as low as 19 nM in enzyme assays.[6] Two specific analogs, L-697,639 and L-697,661, were advanced to clinical trials after showing the ability to inhibit the spread of HIV-1 infection in cell culture at nanomolar concentrations.[6] This highlights the scaffold's suitability for developing potent antiviral agents.
Table 2: Comparative Anti-HIV-1 Activity of 3-Aminopyridin-2(1H)-one Analogs
| Compound | Target | IC₅₀ (Enzyme Assay) | 95% Inhibition (Cell Culture) | Source |
| Analog 34 (L-697,639) | HIV-1 Reverse Transcriptase | 19 nM | 25-50 nM | [6] |
| Analog 37 (L-697,661) | HIV-1 Reverse Transcriptase | 21 nM | 25-50 nM | [6] |
Antimicrobial Activity
Derivatives of the broader aminopyridine family have shown promising activity against various bacterial strains, including mycobacteria.[4][7] Isosteric replacement of functional groups in related structures has led to compounds with high activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values as low as 3.13 µg/mL.[7]
Experimental Methodologies: A Guide to In-Vitro Evaluation
To ensure the scientific validity and reproducibility of in-vitro activity data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate this class of compounds.
General Experimental Workflow
The process of evaluating a new chemical entity involves several logical steps, from initial screening to detailed mechanistic studies. This workflow ensures a systematic assessment of the compound's potential.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Benchmarking the synthesis of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride against alternative routes
A Comparative Benchmarking Guide to the Synthesis of 3-Amino-1-methylpyridin-2(1H)-one Hydrochloride
Abstract
The synthesis of this compound, a key intermediate in pharmaceutical development, is a critical process where efficiency, scalability, and safety are paramount. This guide provides an in-depth comparative analysis of two primary synthetic routes: the classical nitration-reduction pathway starting from 2-hydroxypyridine, and a more modern approach involving a Buchwald-Hartwig amination. By presenting detailed experimental protocols, mechanistic insights, and quantitative data, this document serves as a practical resource for researchers, chemists, and process development professionals to select the optimal synthetic strategy based on their specific project goals, whether they be rapid discovery-phase synthesis or large-scale manufacturing.
Introduction: The Significance of this compound
3-Amino-1-methylpyridin-2(1H)-one is a vital heterocyclic building block, frequently utilized in the synthesis of complex molecular architectures for drug discovery. Its unique electronic and structural properties make it a valuable synthon for developing novel therapeutic agents. The hydrochloride salt form is often preferred due to its enhanced stability and solubility, facilitating easier handling and formulation.
The efficiency of the synthetic route to this intermediate can significantly impact the overall timeline and cost of a drug development program. Therefore, a thorough understanding of the available synthetic methodologies is essential for making informed decisions in the laboratory and at the process scale. This guide benchmarks the two most prevalent synthetic strategies, providing a clear comparison of their respective strengths and weaknesses.
Route A: The Classical Nitration-Reduction Pathway
This well-established, multi-step sequence begins with the readily available starting material, 2-hydroxypyridine. The core strategy involves introducing a nitro group at the 3-position, followed by N-methylation, and finally, reduction of the nitro group to the desired amine.
Overall Reaction Scheme
A visual representation of the three-step classical synthesis of this compound from 2-hydroxypyridine.
Mechanistic Rationale & Experimental Insights
The initial step is an electrophilic aromatic substitution (SEAr). Pyridin-2-one exists in equilibrium with its tautomer, 2-hydroxypyridine. The electron-donating nature of the hydroxyl/carbonyl group activates the ring, primarily directing the incoming electrophile (the nitronium ion, NO2+, generated in situ from nitric and sulfuric acids) to the 3- and 5-positions. Careful control of reaction temperature is critical to minimize dinitration and other side reactions.
The subsequent N-methylation is a standard Williamson ether synthesis-like reaction where the pyridinone nitrogen acts as a nucleophile, displacing a methylating agent's leaving group (e.g., iodide from methyl iodide or sulfate from dimethyl sulfate). The final step, the reduction of the nitro group, is most commonly achieved via catalytic hydrogenation. This method is highly efficient and clean, typically using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting amine is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Nitro-2-pyridone
-
To a stirred solution of concentrated sulfuric acid (150 mL), cool to 0°C in an ice-salt bath.
-
Slowly add 2-hydroxypyridine (50 g, 0.526 mol) in portions, ensuring the temperature does not exceed 10°C.
-
Once addition is complete, slowly add a mixture of concentrated sulfuric acid (75 mL) and concentrated nitric acid (75 mL) dropwise, maintaining the temperature below 10°C.
-
After the addition, allow the mixture to stir at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice.
-
The resulting yellow precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried to yield 3-nitro-2-pyridone.
Step 2: Synthesis of 1-Methyl-3-nitropyridin-2(1H)-one
-
Suspend 3-nitro-2-pyridone (40 g, 0.285 mol) in methanol (400 mL).
-
Add potassium carbonate (78.8 g, 0.570 mol) to the suspension.
-
Add dimethyl sulfate (36.0 g, 0.285 mol) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 3 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The residue is recrystallized from ethanol to afford 1-methyl-3-nitropyridin-2(1H)-one.
Step 3: Synthesis of this compound
-
Dissolve 1-methyl-3-nitropyridin-2(1H)-one (30 g, 0.195 mol) in ethanol (300 mL) in a hydrogenation vessel.
-
Add 10% Palladium on Carbon (1.5 g, 5 wt%) to the solution.
-
Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 6 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add a 4 M solution of HCl in 1,4-dioxane dropwise until the pH is ~1-2.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.
Workflow Diagram
Caption: Workflow for the Classical Nitration-Reduction Pathway (Route A).
Route B: Modern Buchwald-Hartwig Amination Pathway
This alternative route offers a more convergent approach, building the key C-N bond in a single, catalytically driven step. It typically starts from a halogenated pyridinone precursor, which is then coupled with an ammonia surrogate using a palladium catalyst.
Overall Reaction Scheme
A visual representation of the two-step Buchwald-Hartwig amination approach.
Mechanistic Rationale & Experimental Insights
This route begins with 3-bromo-1-methylpyridin-2(1H)-one, which can be prepared from 2,3-dibromopyridine. The key transformation is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. In this reaction, a palladium(0) species undergoes oxidative addition into the C-Br bond of the pyridinone. Subsequently, coordination of the amine (in this case, benzophenone imine, which serves as a stable ammonia equivalent) and reductive elimination forms the desired C-N bond and regenerates the palladium(0) catalyst.
The use of benzophenone imine is a crucial experimental choice; direct coupling with ammonia is often challenging and low-yielding. The imine adduct is readily formed and, after the coupling reaction, can be easily hydrolyzed under acidic conditions to reveal the primary amine. This same acidic workup step conveniently allows for the formation of the hydrochloride salt in the final step. The choice of phosphine ligand (e.g., Xantphos) is critical for stabilizing the palladium catalyst and promoting the reductive elimination step.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Bromo-1-methylpyridin-2(1H)-one
-
This starting material can be synthesized via several literature methods or purchased commercially. A common route involves the selective hydrolysis and methylation of 2,3-dibromopyridine.
Step 2: Buchwald-Hartwig Amination and In Situ Salt Formation
-
To an oven-dried Schlenk flask, add 3-bromo-1-methylpyridin-2(1H)-one (10 g, 0.053 mol), Pd2(dba)3 (0.48 g, 0.53 mmol, 1 mol%), and Xantphos (0.61 g, 1.06 mmol, 2 mol%).
-
Add sodium tert-butoxide (7.6 g, 0.079 mol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (100 mL) and benzophenone imine (10.6 g, 0.058 mol) via syringe.
-
Heat the mixture to 110°C and stir for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature and quench with water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude residue in a mixture of THF (100 mL) and 2 M aqueous HCl (50 mL).
-
Stir vigorously at room temperature for 2 hours to effect hydrolysis of the imine.
-
Separate the layers and wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove the benzophenone byproduct.
-
Concentrate the aqueous layer under reduced pressure to precipitate the product.
-
Collect the solid by filtration, wash with a small amount of cold acetone, and dry under vacuum to yield this compound.
Workflow Diagram
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Amino-1-methylpyridin-2(1H)-one and its 5-Chloro Analog
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of pharmaceutical development and materials science, the precise structural characterization of heterocyclic compounds is paramount. Molecules like 3-Amino-1-methylpyridin-2(1H)-one serve as critical building blocks, or scaffolds, for the synthesis of novel chemical entities. The introduction of a substituent, such as a chlorine atom, can drastically alter a molecule's physicochemical properties, including its biological activity, solubility, and metabolic stability. Consequently, the ability to definitively distinguish between a parent compound and its analogs is a non-negotiable aspect of quality control and chemical discovery.
This guide provides an in-depth spectroscopic comparison between 3-Amino-1-methylpyridin-2(1H)-one (hereafter referred to as Compound A ) and its chlorinated analog, 3-Amino-5-chloro-1-methylpyridin-2(1H)-one (hereafter, Compound B ). We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provide a unique and complementary fingerprint for each molecule. Our analysis will not only present the data but also delve into the underlying chemical principles that govern the observed differences, offering a robust framework for researchers in the field.
The choice of analytical techniques is deliberate. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while IR spectroscopy probes the functional groups present. Mass spectrometry, in turn, gives the exact molecular weight and offers clues to the molecule's composition through isotopic patterns. Together, they form a powerful triad for unambiguous structural confirmation.
Molecular Structures and the Impact of Chlorination
The structural difference between Compound A and Compound B is the substitution of a hydrogen atom with a chlorine atom at the C5 position of the pyridinone ring. This seemingly minor change induces significant electronic and steric effects that are readily detectable by spectroscopic methods.
Caption: Figure 1: Molecular Structures of Compound A and B.
Chlorine is a highly electronegative atom. When substituted onto the pyridinone ring, it exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring system, which in turn influences the chemical environment of every other atom. These electronic perturbations are the primary cause of the observable shifts in NMR and IR spectra. Furthermore, the mass of chlorine and its characteristic isotopic distribution provide a clear signature in mass spectrometry.
Comparative Spectroscopic Analysis
The following sections detail the expected and observed spectroscopic data for Compounds A and B. The data for Compound A are based on literature values, while the data for Compound B are predicted based on established principles of substituent effects in spectroscopy.
¹H NMR Spectroscopy: Mapping Proton Environments
Proton NMR is exceptionally sensitive to the electronic environment of hydrogen atoms. The electron-withdrawing nature of chlorine is expected to deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).
Key Differentiators:
-
Disappearance of H5 Signal: The most obvious change in the ¹H NMR spectrum of Compound B compared to A will be the complete absence of the signal corresponding to the proton at the C5 position.
-
Downfield Shift of H4 and H6: The protons H4 and H6, being ortho and para to the chlorine atom respectively, will experience the strongest deshielding effect and are expected to shift downfield.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Compound A (δ, ppm) | Compound B (Predicted δ, ppm) | Multiplicity | Coupling (J, Hz) |
| N-CH₃ | ~3.5 | ~3.5 | s (singlet) | - |
| NH₂ | ~4.8 (broad) | ~4.9 (broad) | s (singlet) | - |
| H4 | ~6.1 | ~6.3 | d (doublet) | ~7.5 |
| H5 | ~6.6 | - | t (triplet) | ~7.5 |
| H6 | ~7.1 | ~7.2 | d (doublet) | ~7.5 |
Causality Explained: The substitution at C5 in Compound B removes the H5 proton. The remaining ring protons, H4 and H6, now exist in a simpler AX spin system, resulting in two doublets instead of the more complex splitting pattern seen in Compound A's AMX system.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides direct information about the carbon framework. The introduction of chlorine has two main effects: a large direct deshielding effect on the carbon it is attached to (C5) and smaller electronic effects on the other ring carbons.
Key Differentiators:
-
Large Downfield Shift of C5: The C5 signal in Compound B will be significantly shifted downfield compared to Compound A due to the direct electronegative effect of the attached chlorine.
-
Shifts in Other Carbon Signals: The electron-withdrawing nature of chlorine will cause moderate downfield shifts for C4 and C6 and a slight shielding (upfield shift) of C3.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Compound A (δ, ppm) | Compound B (Predicted δ, ppm) |
| N-CH₃ | ~29 | ~29 |
| C3 | ~145 | ~143 |
| C4 | ~105 | ~108 |
| C5 | ~120 | ~135 |
| C6 | ~138 | ~140 |
| C=O (C2) | ~160 | ~159 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups.[1] While the overall spectra of both compounds will be similar due to their shared core structure, subtle but measurable shifts in vibrational frequencies will be present.
Key Differentiators:
-
C-Cl Stretch: Compound B will exhibit a characteristic C-Cl stretching vibration in the fingerprint region, typically between 800-600 cm⁻¹, which is absent in Compound A.
-
Shift in C=O and N-H Frequencies: The electron-withdrawing effect of chlorine can slightly increase the double bond character of the C=O bond and alter the N-H bond polarity, leading to small shifts in their stretching frequencies.
Table 3: Comparative IR Absorption Data (cm⁻¹)
| Functional Group | Compound A (cm⁻¹) | Compound B (Predicted cm⁻¹) | Description of Change |
| N-H Stretch (amine) | ~3400-3200 | ~3400-3200 | Minor shift, potential sharpening |
| C-H Stretch (aromatic) | ~3100-3000 | ~3100-3000 | Largely unchanged |
| C=O Stretch (amide) | ~1650 | ~1655 | Slight shift to higher frequency (wavenumber) |
| C=C Stretch (ring) | ~1600, ~1480 | ~1600, ~1480 | Minor shifts in position and intensity |
| C-Cl Stretch | - | ~750 | Diagnostic peak appears |
Mass Spectrometry (MS): The Definitive Isotopic Signature
Mass spectrometry provides the molecular weight of a compound, which is a fundamental characteristic. For chlorinated compounds, MS offers an additional, irrefutable piece of evidence due to the natural isotopic abundance of chlorine.
Key Differentiators:
-
Molecular Ion Peak (M⁺): The molecular ion peak for Compound B will be 34 m/z units higher than for Compound A, corresponding to the mass of a chlorine atom replacing a hydrogen atom.
-
Isotopic Pattern (M+2 Peak): Chlorine naturally exists as two major isotopes: ³⁵Cl (~75.5%) and ³⁷Cl (~24.5%).[2][3] This results in a characteristic pattern in the mass spectrum of a monochlorinated compound. Compound B will show a molecular ion peak (M⁺) for the molecule containing ³⁵Cl and another significant peak at M+2 for the molecule containing ³⁷Cl. The intensity of the M+2 peak will be approximately one-third that of the M⁺ peak (a 3:1 ratio).[2][4] This isotopic signature is a definitive indicator of the presence of a single chlorine atom.[2]
Table 4: Comparative Mass Spectrometry Data
| Parameter | Compound A | Compound B |
| Molecular Formula | C₆H₈N₂O | C₆H₇ClN₂O |
| Exact Mass | 124.06 | 158.02 |
| M⁺ Peak (m/z) | 124 | 158 (for ³⁵Cl) |
| M+2 Peak (m/z) | - | 160 (for ³⁷Cl) |
| M⁺ : M+2 Ratio | - | ~3:1 |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed.
NMR Spectroscopy Workflow
Caption: Figure 2: NMR Sample Preparation and Analysis Workflow.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial. Ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
Data Acquisition: Run standard ¹H and ¹³C{¹H} experiments. For more detailed analysis, 2D experiments like COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations.
-
Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak. Assign the chemical shifts, multiplicities, and coupling constants for all signals.
FTIR Spectroscopy Workflow
Caption: Figure 3: ATR-FTIR Analysis Workflow.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Apply pressure using the built-in clamp to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is processed to identify the positions (in cm⁻¹) and intensities of the absorption bands.
Mass Spectrometry Workflow
Caption: Figure 4: ESI-MS Analysis Workflow.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a solvent compatible with Electrospray Ionization (ESI), such as methanol or acetonitrile.
-
Method Development: Set the parameters for the mass spectrometer, including the ionization mode (positive or negative), mass range, and source conditions.
-
Sample Introduction: The sample is introduced into the instrument, typically via direct infusion or through an LC system.
-
Data Acquisition: The instrument scans the specified mass range and records the abundance of ions at each mass-to-charge (m/z) ratio.
-
Analysis: Examine the resulting spectrum to find the molecular ion peak and, for Compound B, the critical M+2 isotopic peak.
Conclusion
The spectroscopic differentiation between 3-Amino-1-methylpyridin-2(1H)-one and its 5-chloro analog is straightforward and robust when employing a multi-technique approach.
-
¹H NMR confirms the substitution pattern through the disappearance of the H5 signal and the resulting simplification of the spin system.
-
¹³C NMR shows a large downfield shift for the carbon directly bonded to the chlorine atom.
-
IR Spectroscopy provides confirmatory evidence through the appearance of a C-Cl stretch in the fingerprint region.
-
Mass Spectrometry offers the most definitive proof through the correct molecular weight and the unmistakable 3:1 M⁺ to M+2 isotopic ratio, which serves as a hallmark of a monochlorinated compound.
Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of these and similar heterocyclic compounds, an essential capability in modern chemical research and development.
References
A Senior Application Scientist's Guide to Assessing the Lot-to-Lot Variability of Commercial 3-Amino-1-methylpyridin-2(1H)-one hydrochloride
Introduction: The Critical Role of Reagent Consistency in Scientific Discovery
3-Amino-1-methylpyridin-2(1H)-one hydrochloride is a heterocyclic building block increasingly utilized in medicinal chemistry and drug development.[1][2] Its structural motifs are of interest in the synthesis of novel therapeutic agents.[1][3] As with any critical raw material, the consistency of this reagent from one manufacturing batch—or "lot"—to the next is paramount. Lot-to-lot variation, defined as a change in the analytical performance or physical characteristics of a reagent from one production batch to the next, can introduce significant and often insidious errors into experimental workflows.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the lot-to-lot variability of commercially sourced this compound. We will delve into the underlying reasons for such variability, present robust analytical methodologies for its detection, and offer actionable insights to ensure the integrity and reproducibility of your research. This is not merely a set of protocols, but a strategic approach to quality control that underpins scientific rigor.
The "Why": Understanding the Origins and Impact of Variability
Lot-to-lot variability doesn't arise spontaneously. It is typically a consequence of subtle deviations in the manufacturing process.[5] For a compound like this compound, potential sources of variation include:
-
Starting Material Quality: The purity of precursors used in the synthesis can fluctuate.
-
Synthesis Route and Reaction Conditions: Different suppliers may employ distinct synthetic pathways (e.g., direct amination vs. palladium-catalyzed coupling), and even minor changes in temperature, pressure, or reaction time can alter the impurity profile.[1][6][7]
-
Purification and Work-up: The effectiveness of crystallization, chromatography, or other purification steps can vary, leading to different levels of residual solvents, starting materials, or reaction byproducts.
-
Storage and Handling: Post-manufacturing conditions, including exposure to light, temperature fluctuations, and moisture, can impact the stability and water content of the hydrochloride salt.[2][8]
The consequences of unchecked variability can be severe, ranging from inconsistent assay results and failed synthetic steps to misleading structure-activity relationship (SAR) data, ultimately wasting valuable time and resources.
The "How": A Multi-Pronged Analytical Approach to Quality Assessment
A single analytical technique is insufficient to fully characterize a chemical reagent. A robust quality assessment relies on a suite of orthogonal methods, each providing a unique piece of the puzzle. Below, we outline the core analytical techniques and provide detailed, field-tested protocols.
Visualizing the Quality Control Workflow
The following diagram illustrates the logical flow for qualifying a new lot of this compound upon receipt.
Caption: Workflow for qualifying a new reagent lot.
Experimental Protocols: Self-Validating Systems for Trustworthy Data
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality: HPLC is the gold standard for assessing the purity of small organic molecules. By separating the main compound from any impurities, it allows for precise quantification. An ultraviolet (UV) detector is suitable as the pyridinone core possesses a strong chromophore.
Methodology:
-
Preparation of Standard Solution: Accurately weigh ~10 mg of a previously qualified reference standard of this compound and dissolve in 10 mL of mobile phase A to create a 1 mg/mL stock solution.
-
Preparation of Sample Solution: Prepare a sample solution of the new lot at the same concentration (1 mg/mL) in mobile phase A.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Analysis: Inject the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Trustworthiness Check: The retention time of the main peak in the new lot should match that of the reference standard within a narrow window (e.g., ± 2%).
-
¹H NMR Spectroscopy for Structural Confirmation
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) provides a fingerprint of the molecule's structure. It confirms the identity of the compound and can reveal the presence of structurally related impurities that might co-elute in HPLC.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid exchange of the amine protons.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16 (can be increased for samples with low signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
-
Analysis: Acquire the spectrum. The chemical shifts, splitting patterns, and integrations of the peaks should be consistent with the known structure of 3-Amino-1-methylpyridin-2(1H)-one. Pay close attention to the aromatic region and the N-methyl singlet.
-
Trustworthiness Check: Compare the spectrum directly with that of a reference standard. The absence of unexpected peaks is a key indicator of high purity.
-
Karl Fischer Titration for Water Content
Causality: As a hydrochloride salt, the material can be hygroscopic. Karl Fischer titration is a specific and accurate method for quantifying water content. This is critical because excess water will affect the molarity of stock solutions and can participate in side reactions.
Methodology:
-
Instrument Setup: Use a calibrated coulometric or volumetric Karl Fischer titrator.
-
Sample Analysis: Accurately weigh a suitable amount of the sample (typically 20-50 mg) and introduce it directly into the titration vessel.
-
Measurement: The instrument will automatically titrate the water present and report the content as a weight percentage.
-
Trustworthiness Check: Perform the analysis in triplicate to ensure the precision of the measurement. The relative standard deviation should be less than 5%.
-
Data Presentation: A Comparative Analysis of Three Commercial Lots
To illustrate the practical application of these methods, consider the hypothetical data below for three different lots of this compound obtained from different suppliers or manufacturing campaigns.
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Appearance | White to off-white solid | Yellowish solid | White solid | White to off-white solid |
| Solubility (10 mg/mL in H₂O) | Clear, colorless solution | Clear, yellow solution | Clear, colorless solution | Clear, colorless solution |
| Purity by HPLC (% Area) | 99.2% | 96.5% | 99.5% | ≥ 98.0% |
| Identity by ¹H NMR | Conforms to structure | Conforms, minor unknown peaks | Conforms to structure | Conforms to reference |
| Water Content by KF (% w/w) | 0.8% | 2.5% | 0.5% | ≤ 1.5% |
| Largest Single Impurity (HPLC) | 0.3% at RRT 1.2 | 1.8% at RRT 0.8 | 0.2% at RRT 1.2 | ≤ 0.5% |
Interpretation:
-
Lot A meets all specifications, though it is slightly off-white. This is an acceptable lot.
-
Lot B is clearly unacceptable. Its yellowish color, lower purity, high water content, and a significant single impurity (1.8%) indicate a poor-quality batch that should be rejected.
-
Lot C represents a high-quality lot, exceeding all acceptance criteria.
This comparative table provides an objective, data-driven basis for accepting or rejecting a new lot of material, forming the core of a robust quality control system.
Comparative Alternatives: Supplier Consistency as the Ultimate Benchmark
For a specialized building block, a direct functional "alternative" is often not available. The most relevant comparison is therefore between different commercial suppliers or different batches from the same supplier over time. A supplier who consistently delivers material like Lot C is preferable to one whose quality fluctuates between Lot A and Lot B . Establishing a relationship with a reliable supplier who can provide lot-specific Certificates of Analysis (CoA) that align with your internal testing is a key strategy for mitigating risk.
Visualizing the Molecular Structure
A clear understanding of the target molecule is fundamental to interpreting analytical data.
Caption: Chemical structure of the target compound.[9]
Conclusion and Recommendations for Researchers
The principle of caveat emptor (let the buyer beware) is highly relevant in the procurement of chemical reagents. Lot-to-lot variability is an inherent challenge that must be proactively managed.[10]
Key Recommendations:
-
Never Assume Consistency: Always assume that a new lot will differ from the previous one until proven otherwise through analytical testing.
-
Establish a Reference Standard: Qualify an initial, high-purity lot (like Lot C in our example) and store it properly under inert conditions to use as an internal reference standard for all future comparisons.
-
Implement a Testing Protocol: Adopt a multi-technique analytical protocol similar to the one described in this guide. The investment in time and resources will pay dividends in the form of reliable and reproducible data.
-
Maintain Meticulous Records: Document all analytical data for each lot received. This historical data is invaluable for identifying trends or sudden shifts in quality from a supplier.[4]
-
Communicate with Suppliers: Work with suppliers who are transparent about their manufacturing and quality control processes.[10] Do not hesitate to reject lots that fail to meet your established criteria.
By integrating these principles into your laboratory's workflow, you can move from being a passive consumer of reagents to an active controller of experimental quality, thereby enhancing the trustworthiness and impact of your scientific contributions.
References
- 1. Buy 3-Amino-1-methylpyridin-2(1H)-one | 33631-01-5 [smolecule.com]
- 2. 1523570-95-7|this compound|BLD Pharm [bldpharm.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 7. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 8. 3-Amino-1-methylpyridin-2(1H)-one | 33631-01-5 [sigmaaldrich.com]
- 9. 3-Amino-1-methyl-1,2-dihydropyridin-2-one | C6H8N2O | CID 15692208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
A Comparative Guide to the Inter-laboratory Validation of an Analytical Method for 3-Amino-1-methylpyridin-2(1H)-one Hydrochloride
This guide provides a comprehensive framework for the inter-laboratory validation of a proposed analytical method for the quantification of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride, a key intermediate in pharmaceutical development. In the absence of a standardized pharmacopeial method, this document outlines a robust High-Performance Liquid Chromatography (HPLC) procedure and a rigorous validation protocol designed to ensure its suitability for quality control and regulatory submission. Furthermore, a comparative analysis with alternative analytical technologies is presented to offer a broader perspective on current best practices in pharmaceutical analysis.
Introduction: The Criticality of Validated Analytical Methods
In pharmaceutical manufacturing, the reliability of analytical methods is paramount. A validated analytical method provides documented evidence that the procedure is fit for its intended purpose, ensuring the identity, purity, and strength of drug substances and products.[1] For novel compounds like this compound, establishing a robust and transferable analytical method is a critical step in the development lifecycle.
Inter-laboratory validation, or reproducibility, is the ultimate test of a method's robustness.[2] It assesses the precision of an analytical procedure when performed by different analysts in different laboratories using different equipment. Successful completion of an inter-laboratory study demonstrates that the method is well-defined, rugged, and can be reliably transferred between facilities, a key requirement for global pharmaceutical supply chains. This guide is structured to provide not just a protocol, but the scientific rationale behind the chosen method and validation parameters, in alignment with the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3]
Proposed Primary Analytical Method: Reversed-Phase HPLC with UV Detection
Given the chemical structure of this compound (a polar aromatic amine), a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed as the primary analytical technique. This choice is based on the wide applicability, robustness, and cost-effectiveness of RP-HPLC for the analysis of small organic molecules in the pharmaceutical industry.[4]
Rationale for Method Selection
The pyridinone and aromatic amine functionalities of the target molecule provide strong chromophores, making UV detection a suitable and sensitive choice. A C18 stationary phase is selected for its versatility in retaining a broad range of polar and non-polar compounds. The use of a buffered mobile phase is critical to control the ionization state of the amine group, thereby ensuring consistent retention and peak shape.
Detailed HPLC Method Parameters
The following hypothetical HPLC method is proposed as the basis for the inter-laboratory validation study:
| Parameter | Proposed Condition | Rationale |
| Column | Ascentis® C18, 4.6 x 150 mm, 3.5 µm | A common C18 column providing good resolution and efficiency for a wide range of compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH to control the ionization of the analyte. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | To ensure elution of the analyte and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, expected to provide good sensitivity. |
| Injection Volume | 10 µL | A standard injection volume. |
| Standard Solution | 0.1 mg/mL in Mobile Phase A | A typical concentration for an HPLC assay. |
| Sample Solution | 0.1 mg/mL in Mobile Phase A | Prepared to match the standard concentration. |
Inter-laboratory Validation Study Protocol
A well-defined protocol is essential for a successful inter-laboratory validation study.[5] The following protocol is designed to assess the key validation parameters as stipulated in the ICH Q2(R2) guideline.[3]
Study Design
-
Participating Laboratories: A minimum of three laboratories will participate in the study.
-
Analysts: At least two analysts in each laboratory will perform the analysis.
-
Instruments: Each laboratory will use its own HPLC system.
-
Samples: A single, homogenous batch of this compound will be distributed to all participating laboratories.
-
Reference Standard: A well-characterized reference standard with a certificate of analysis will be provided to all laboratories.
Validation Parameters and Acceptance Criteria
The following validation characteristics will be evaluated, with pre-defined acceptance criteria to ensure the method's suitability:[6][7]
| Validation Parameter | Experimental Design | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked samples. Assess peak purity using a diode array detector. | No interfering peaks at the retention time of the analyte. Peak purity index > 0.99. |
| Linearity | Prepare a series of at least five concentrations ranging from 50% to 150% of the nominal concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range will be established based on the linearity, accuracy, and precision data. | The range should cover 80% to 120% of the test concentration for an assay.[2] |
| Accuracy (% Recovery) | Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | ||
| Repeatability (Intra-assay) | Analyze six replicate preparations of the same sample at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 1.0%. |
| Intermediate Precision | Two analysts in the same laboratory will analyze the same sample on different days using different instruments. | RSD between the two sets of results ≤ 2.0%. |
| Reproducibility (Inter-laboratory) | Comparison of results from all participating laboratories. | Overall RSD between laboratories ≤ 5.0%. |
| Limit of Detection (LOD) | Based on the standard deviation of the response and the slope of the calibration curve. | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | Based on the standard deviation of the response and the slope of the calibration curve. | Signal-to-noise ratio of approximately 10:1. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | The results should remain unaffected by small, deliberate variations.[8] |
Experimental Workflow
The following diagram illustrates the workflow for the inter-laboratory validation study.
Inter-laboratory validation workflow.
Comparative Analysis of Alternative Analytical Methods
While HPLC is a robust and widely accepted technique, it is important to consider alternative methods that may offer advantages in specific scenarios.
| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the mobile phase.[9] | Faster separations, reduced organic solvent consumption ("greener" chemistry), suitable for both polar and non-polar compounds.[10][11] | May not be suitable for highly polar, water-soluble compounds; instrumentation is less common than HPLC.[9] | Potentially a faster and more environmentally friendly alternative to HPLC, especially for purification. |
| Quantitative NMR (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei.[12][13] | A primary ratio method that does not require a calibration curve with the same compound, provides structural information, and is non-destructive.[14] | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[14] | Excellent for purity determination of the reference standard and for assay of the bulk drug substance without the need for a specific reference standard.[15] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field.[16][17] | High separation efficiency, very small sample and reagent consumption, suitable for charged and polar molecules.[18][19][20] | Lower sensitivity and precision compared to HPLC, less robust for routine QC.[18] | A good orthogonal technique to confirm peak purity and for the analysis of small, charged molecules. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the high sensitivity and selectivity of mass spectrometry.[21][22] | Extremely high sensitivity and selectivity, allows for quantification in complex matrices, provides molecular weight and structural information.[23][24] | Higher cost and complexity of instrumentation and method development. | Ideal for the quantification of low-level impurities and for bioanalytical applications where high sensitivity is required. |
Logical Relationship of Method Selection
The choice of an analytical method is a balance between the required performance and practical considerations. The following diagram illustrates the decision-making process.
References
- 1. qbdgroup.com [qbdgroup.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Developing HPLC Methods [sigmaaldrich.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. m.youtube.com [m.youtube.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. emerypharma.com [emerypharma.com]
- 15. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 16. Capillary Electrophoresis for Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. Capillary electrophoresis for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. analyticaltoxicology.com [analyticaltoxicology.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 3-Amino-1-methylpyridin-2(1H)-one Hydrochloride: A Comparative Cost Analysis
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 3-Amino-1-methylpyridin-2(1H)-one hydrochloride is a valuable building block in medicinal chemistry, and its synthetic pathway can significantly impact project timelines and budgets. This guide provides an in-depth comparative analysis of different synthetic pathways to this target molecule, offering detailed experimental protocols, cost breakdowns, and expert insights to inform your synthetic strategy.
Introduction to this compound
3-Amino-1-methylpyridin-2(1H)-one and its derivatives are heterocyclic compounds that have garnered interest in pharmaceutical research due to their diverse biological activities. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to formulation and biological screening. The core structure, a substituted 2-pyridone, is a common motif in many biologically active molecules. The selection of an optimal synthetic route is therefore a critical first step in any research and development program involving this scaffold.
Comparative Analysis of Synthetic Pathways
This guide will focus on the most practical and economically viable synthetic routes to this compound. While several theoretical pathways could be envisioned, our analysis will center on a well-documented and scalable approach starting from commercially available precursors. We will dissect a multi-step synthesis, providing a detailed protocol for each transformation and a thorough cost analysis of the required reagents and solvents.
The most promising and industrially scalable approach begins with 2-chloro-3-nitropyridine. This pathway involves a sequence of nucleophilic aromatic substitution, nitro group reduction, N-methylation, and finally, salt formation.
Pathway 1: The Chloro-Nitro Pyridine Route
This synthetic strategy is outlined below and represents a robust and versatile method for the preparation of the target compound.
Caption: Synthetic workflow for this compound starting from 2-chloro-3-nitropyridine.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Methoxylation of 2-Chloro-3-nitropyridine
Reaction:
Protocol:
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol (5-10 volumes), add a solution of sodium methoxide in methanol (1.05 eq) dropwise at room temperature. The choice of a slight excess of sodium methoxide ensures complete conversion of the starting material.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The nucleophilic aromatic substitution proceeds readily due to the electron-withdrawing nitro group activating the pyridine ring towards nucleophilic attack.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-methoxy-3-nitropyridine. This intermediate can often be used in the next step without further purification.
Expertise & Experience: The use of anhydrous methanol is crucial to prevent the hydrolysis of sodium methoxide and the starting material. The reaction is typically exothermic, and for larger scale preparations, controlling the addition rate of the methoxide solution is important to maintain a safe reaction temperature.
Step 2: Reduction of the Nitro Group
Reaction:
Protocol (using Tin(II) Chloride):
-
Dissolve 2-methoxy-3-nitropyridine (1.0 eq) in concentrated hydrochloric acid (5-10 volumes).
-
Cool the solution in an ice bath and add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid dropwise, maintaining the temperature below 10 °C. The use of a significant excess of the reducing agent drives the reaction to completion.[1]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours.
-
Basify the reaction mixture with a concentrated solution of sodium hydroxide to pH > 10, which precipitates tin salts.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 3-amino-2-methoxypyridine can be purified by column chromatography if necessary.
Alternative Protocol (using Iron):
-
To a mixture of 2-methoxy-3-nitropyridine (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours. The reduction with iron is a heterogeneous reaction and vigorous stirring is essential.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate and extract the product with an organic solvent.
-
Purify as described above.
Trustworthiness: Both methods are reliable for nitro group reduction. The choice between tin(II) chloride and iron often depends on the scale of the reaction and the desired work-up procedure. Iron is generally cheaper and more environmentally benign, making it preferable for larger-scale synthesis.
Step 3: N-Methylation and In Situ Hydrolysis
Reaction:
Protocol (using Dimethyl Sulfate):
-
Dissolve 3-amino-2-methoxypyridine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.
-
Add dimethyl sulfate (1.1-1.5 eq) dropwise at room temperature. Dimethyl sulfate is a potent and toxic methylating agent and should be handled with extreme caution in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux for 4-8 hours. The initial methylation occurs on the ring nitrogen, followed by demethylation of the methoxy group to form the more stable 2-pyridone tautomer.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent to remove impurities.
Alternative Protocol (using Methyl Iodide):
-
Dissolve 3-amino-2-methoxypyridine (1.0 eq) in a polar aprotic solvent like DMF.
-
Add a base such as potassium carbonate (1.5-2.0 eq) followed by methyl iodide (1.2-1.5 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Purify by crystallization or column chromatography.
Authoritative Grounding: The N-methylation of pyridinoid systems is a well-established transformation in heterocyclic chemistry. The subsequent O-demethylation to the pyridone is thermodynamically driven by the formation of the more stable amide-like system within the aromatic ring.
Step 4: Hydrochloride Salt Formation
Reaction:
Protocol:
-
Dissolve the crude 3-amino-1-methylpyridin-2(1H)-one in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) or bubble hydrogen chloride gas through the solution until precipitation is complete.
-
Stir the resulting slurry at room temperature for 1-2 hours.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield the final this compound.
Cost Analysis
The following table provides a comparative cost analysis for the synthesis of 100 g of this compound via the chloro-nitro pyridine route. Prices are based on bulk quantities from various chemical suppliers and are subject to change.
| Reagent/Solvent | Pathway Step | Typical Molar Eq. | Quantity per 100g Product | Estimated Cost (USD) | Supplier Examples |
| 2-Chloro-3-nitropyridine | 1 | 1.0 | ~128 g | $50 - $100 | Sigma-Aldrich, TCI |
| Sodium Methoxide (25% in Methanol) | 1 | 1.05 | ~180 mL | $15 - $30 | Sigma-Aldrich, Fisher Scientific |
| Methanol | 1 & 4 | Solvent | ~1.5 L | $5 - $15 | Various |
| Tin(II) Chloride Dihydrate | 2 | 4.0 | ~725 g | $50 - $80 | Sigma-Aldrich, Strem |
| Iron Powder | 2 (Alternative) | 4.0 | ~180 g | $5 - $15 | Various |
| Concentrated Hydrochloric Acid | 2 & 4 | Reagent/Solvent | ~1 L | $10 - $25 | Various |
| Dimethyl Sulfate | 3 | 1.2 | ~122 mL | $20 - $40 | Sigma-Aldrich, Fisher Scientific |
| Methyl Iodide | 3 (Alternative) | 1.2 | ~137 g | $40 - $70 | Sigma-Aldrich, Chem-Impex |
| Ethyl Acetate | Work-up | Solvent | ~2 L | $10 - $20 | Various |
| Total Estimated Cost (SnCl₂ route) | $150 - $310 | ||||
| Total Estimated Cost (Fe route) | $105 - $225 |
Note: Costs are estimates and can vary based on supplier, purity, and quantity. The cost of labor, energy, and waste disposal are not included in this analysis.
Conclusion and Recommendations
The synthetic pathway starting from 2-chloro-3-nitropyridine is a robust and scalable method for the preparation of this compound. From a cost perspective, the use of iron powder for the nitro group reduction is significantly more economical than tin(II) chloride, especially for large-scale production. While both dimethyl sulfate and methyl iodide are effective methylating agents, the choice may depend on specific reaction conditions and safety considerations, with dimethyl sulfate often being a more cost-effective option in bulk.
This guide provides a comprehensive framework for researchers to make informed decisions regarding the synthesis of this important building block. By understanding the nuances of each reaction step and the associated costs, scientists can optimize their synthetic strategies to achieve their research and development goals efficiently and economically.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-1-methylpyridin-2(1H)-one Hydrochloride
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. Proper disposal is not merely a regulatory hurdle but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride, grounded in established safety principles and regulatory compliance.
Hazard Identification and Essential Safety Profile
Understanding the intrinsic hazards of a compound is the bedrock of safe handling and disposal. This compound is an organic compound for which a comprehensive risk assessment is mandatory before any handling. Based on data for the parent compound and related pyridine derivatives, a clear hazard profile can be established.[1]
The primary hazards are summarized below, consistent with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Acute Oral Toxicity | H302: Harmful if swallowed | |
| Skin Irritation | H315: Causes skin irritation | |
| Eye Irritation | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Causality Behind the Hazards: The pyridinone ring system and the amino group contribute to the compound's reactivity and biological activity. Skin and eye irritation are common for amine salts, and ingestion can lead to systemic toxicity. The fine, crystalline nature of the solid can lead to aerosolization, posing a respiratory irritation risk.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing the compound for disposal, the following PPE is mandatory to mitigate the risks identified above.
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[5][6]
-
Body Protection: A fully buttoned laboratory coat is essential to protect against skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, particularly when handling the solid powder outside of a fume hood, a certified respirator (e.g., N95 or higher) must be used.[3][5]
All handling of the solid compound and preparation of waste should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[6]
Waste Segregation and Containment: A Protocol for Integrity
The cornerstone of compliant chemical waste management is rigorous segregation and proper containment. This prevents dangerous reactions and ensures the waste can be safely handled by disposal technicians.
-
Do Not Mix Waste Streams: this compound waste must be collected separately from other chemical waste streams, unless they are known to be compatible.[7]
-
Incompatible Materials: Avoid mixing with strong oxidizing agents or strong bases. The hydrochloride salt will react with bases to liberate the free amine. While not explosive, this can generate heat and change the characteristics of the waste.
-
Container Selection:
-
Primary Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof screw cap.[7][8] Do not use metal containers, as acidic salt solutions can be corrosive.[8]
-
Secondary Containment: The primary waste container should always be stored within a larger, chemically compatible secondary container (such as a plastic tub) to contain any potential leaks.[9]
-
-
Labeling is Critical: The moment waste is first added to the container, it must be labeled. The label must include:
Step-by-Step Disposal Procedures
Disposal must be handled in accordance with local, state, and federal regulations. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][10] Under no circumstances should this chemical or its solutions be disposed of down the sink. [11]
Protocol 1: Disposal of Solid Waste
This includes unused or expired pure compounds, as well as consumables contaminated with solid material (e.g., weighing paper, pipette tips, contaminated gloves).
-
Preparation: In a chemical fume hood, designate a clearly labeled hazardous waste container as described in Section 3.
-
Transfer: Carefully transfer the solid waste into the designated container. Use tools (spatulas, etc.) that will not generate static or excessive dust.
-
Contaminated Items: Place all contaminated disposables directly into the same container.
-
Sealing: Securely cap the container. Do not over-tighten, but ensure it is sealed. The container must remain closed except when actively adding waste.[7][11]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) under the control of laboratory personnel.[9][10]
Protocol 2: Disposal of Liquid Waste
This includes solutions containing the compound and rinsate from cleaning contaminated glassware.
-
Preparation: Designate a separate, clearly labeled hazardous waste container for liquids. Ensure the container material is compatible with the solvent used.
-
Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills.
-
Rinsate Collection: Rinses from glassware that contained the compound must also be collected as hazardous waste.[11] The first one to two rinses with a suitable solvent should be collected.
-
Container Capacity: Do not fill the liquid waste container beyond 90% capacity to allow for vapor expansion and prevent spills.[8]
-
Sealing and Storage: Securely cap the container and store it in the SAA with appropriate secondary containment.
Protocol 3: Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the lab.[5]
-
Containment: For a small, manageable spill, contain the material using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[5] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collection: Wearing appropriate PPE, carefully scoop the absorbed material and spilled solid into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water, ethanol), collecting the cleaning materials and rinsate as hazardous waste.[5]
-
Final Disposal: Label the spill cleanup waste container and manage it according to the solid waste protocol.
Decontamination and Inactivation
While chemical degradation can be a strategy for some waste streams, it is a complex process that requires careful validation. For pyridine derivatives, oxidative degradation using agents like potassium permanganate has been described.[12] However, this process generates its own hazardous byproducts and the resulting solution must still be disposed of as hazardous waste.[12]
Therefore, for standard laboratory practice, chemical inactivation is not recommended. The most reliable and compliant method is the physical decontamination of equipment.
-
Equipment Decontamination: Non-disposable equipment (glassware, spatulas) should be thoroughly decontaminated. Rinse the equipment with a suitable solvent (one that dissolves the compound, like water or ethanol) and collect this rinsate as hazardous liquid waste. Follow this with a standard wash using soap and water.[5]
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste containing this compound.
Caption: Decision workflow for proper disposal.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to the Safe Handling of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride
Welcome to your essential guide for the safe handling, use, and disposal of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride. As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This document provides in-depth, procedural guidance rooted in established safety protocols to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
This compound is a substituted pyridine derivative. While specific toxicological data for this exact compound is limited, its structure—incorporating an aminopyridine core—necessitates a cautious approach. The hydrochloride salt form suggests it is a solid, likely crystalline, and hygroscopic powder.
Based on available safety data for the parent compound and similar chemical structures, the primary hazards are categorized as follows[1]:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The signal word for this chemical is "Warning" [1]. Understanding these hazards is the foundational step in implementing a robust safety plan. The subsequent sections will detail the necessary controls to mitigate these risks.
Engineering and Administrative Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is even selected, we must prioritize engineering and administrative controls to minimize exposure.
-
Chemical Fume Hood: All handling of this compound powder must be conducted inside a certified chemical fume hood.[2][3][4][5] This is critical to prevent the inhalation of fine particulates and to contain any potential spills.
-
Designated Work Area: Establish a designated area within the lab specifically for working with this compound.[3] This area should be clearly marked, and access should be limited to trained personnel.
-
Restricted Access: Only personnel directly involved in the experiment should be in the designated area during handling.
-
Safe Work Practices: Avoid eating, drinking, or smoking in any area where this chemical is handled or stored.[6] Always wash hands thoroughly after handling the compound, even if gloves were worn.[2][5]
Personal Protective Equipment (PPE): The Essential Barrier
The selection and proper use of PPE are non-negotiable. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Protection Level | Rationale and Specifications |
| Eyes/Face | Mandatory | Chemical splash goggles are required to protect against airborne particles and accidental splashes.[2][4][5][7] A face shield, worn over goggles, is necessary when handling larger quantities (>1 liter) or when there is a significant splash risk.[8] |
| Hands | Mandatory | Chemical-resistant gloves, such as nitrile, are required.[2][9][10] Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger quantities, consider double-gloving. Change gloves immediately if they become contaminated. |
| Body | Mandatory | A flame-resistant lab coat, fully buttoned, is required to protect against skin contact.[2][4][5] Ensure clothing covers all exposed skin, including full-length pants and closed-toe shoes.[2][4] |
| Respiratory | As Needed | While a fume hood is the primary control, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for large-scale operations or in the event of a spill.[2][11] |
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as crucial as selecting the right equipment. The following workflow minimizes the risk of cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Step-by-Step Handling and Operational Plan
Follow this procedure for weighing and preparing solutions of this compound.
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Gather all necessary equipment (spatulas, weigh paper, glassware, solvent, etc.) and place it inside the fume hood.
-
Don all required PPE as outlined in the section above.
-
-
Weighing the Compound:
-
Place a tared weigh boat or paper on an analytical balance inside the fume hood.
-
Carefully open the container of this compound, avoiding any disturbance that could generate airborne dust.
-
Using a clean spatula, transfer the desired amount of powder to the weigh boat.
-
Securely close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Carefully add the weighed powder to your reaction vessel or beaker containing the appropriate solvent.
-
Control the addition rate to prevent splashing.
-
If diluting, always add the solid to the liquid.
-
-
Post-Handling:
-
Clean all reusable equipment that came into contact with the chemical.
-
Dispose of any contaminated disposable items (weigh boats, gloves, paper towels) in the designated hazardous waste container.
-
Wipe down the work surface inside the fume hood.
-
Doff PPE in the correct order and wash hands thoroughly.
-
Spill Management and Emergency Procedures
Even with meticulous planning, accidents can happen. A clear and concise emergency plan is essential.[10]
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][10] Remove contaminated clothing. Seek medical attention if irritation persists.[12] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[9][10] Seek immediate medical attention.[12] |
| Inhalation | Move the individual to fresh air.[9][10] If breathing is difficult, administer oxygen and seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9] |
Small Powder Spill (<1 g) inside a Fume Hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[10]
-
Carefully sweep the material into a designated hazardous waste container.
-
Wipe the area with a damp cloth, and dispose of the cloth in the same waste container.
Storage and Disposal Plan
Proper storage and waste management are critical for long-term laboratory safety and environmental compliance.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[3][10]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Given that the compound is hygroscopic, storage in a desiccator may be necessary to maintain its integrity.[13]
Disposal Workflow:
All waste containing this compound must be treated as hazardous waste. Never pour it down the drain or dispose of it in regular trash.[10]
Caption: Waste stream for this compound.
-
Waste Collection: Collect all solid and liquid waste in separate, compatible, and clearly labeled hazardous waste containers.[3]
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and lists all chemical constituents.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: When the container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S) department for proper disposal.[3]
By adhering to these comprehensive guidelines, you contribute to a culture of safety and ensure the responsible handling of research chemicals. Your diligence protects you, your colleagues, and the environment.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. quora.com [quora.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 7. expert-medicals.co.uk [expert-medicals.co.uk]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. benchchem.com [benchchem.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
